4,7-Dibromopyrazolo[1,5-a]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,7-dibromopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBCHPVZGXWDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4,7-Dibromopyrazolo[1,5-a]pyridine: Properties, Synthesis, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4,7-Dibromopyrazolo[1,5-a]pyridine. While direct experimental data for this specific disubstituted isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the core pyrazolo[1,5-a]pyridine scaffold to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds in medicinal chemistry and materials science.
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine framework is a fused heterocyclic system of significant interest in medicinal chemistry.[1] It is considered a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets.[1] This structural motif is present in several commercially available drugs and clinical candidates, highlighting its therapeutic potential.[2] The pyrazolo[1,5-a]pyrimidine class of compounds, which are structurally related, have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]
The introduction of halogen substituents, such as bromine, onto the pyrazolo[1,5-a]pyridine core is a key strategy in medicinal chemistry. Halogenation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Bromine atoms, in particular, can serve as versatile synthetic handles for further functionalization through cross-coupling reactions.
Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₇H₄Br₂N₂ | |
| Molecular Weight | 275.93 g/mol | |
| CAS Number | Not definitively assigned in public databases. | |
| Appearance | Likely a solid at room temperature. | Based on related brominated heterocyclic compounds. |
| Melting Point | Expected to be significantly higher than the parent pyrazolo[1,5-a]pyridine. | Halogenation generally increases melting points due to increased molecular weight and intermolecular forces. |
| Boiling Point | High, likely decomposes before boiling at atmospheric pressure. | Typical for similar heterocyclic compounds. |
| Solubility | Poorly soluble in water; soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide. | The dibromo substitution increases lipophilicity. |
Spectroscopic Characterization
Predictive spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are estimated based on the known spectra of the parent pyrazolo[1,5-a]pyridine and the expected electronic effects of the bromine substituents.
¹H NMR (Predicted):
-
The protons on the pyridine ring (H-5 and H-6) and the pyrazole ring (H-2 and H-3) will be influenced by the deshielding effect of the bromine atoms.
-
Specific shifts would require computational modeling or synthesis and experimental verification.
¹³C NMR (Predicted):
-
The carbons directly attached to the bromine atoms (C-4 and C-7) will show a significant upfield shift due to the heavy atom effect of bromine.
-
The chemical shifts of the other carbon atoms will also be influenced by the electron-withdrawing nature of the bromine atoms.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) should appear as a cluster of peaks corresponding to the different isotopic combinations.
Synthesis and Reactivity
Synthetic Strategies
The synthesis of this compound would likely involve the bromination of the parent pyrazolo[1,5-a]pyridine or the cyclization of a suitably substituted pyridine precursor.
Experimental Workflow: General Bromination of Pyrazolo[1,5-a]pyridines
This protocol is a generalized procedure and would require optimization for the specific synthesis of the 4,7-dibromo isomer.
-
Starting Material: Pyrazolo[1,5-a]pyridine.
-
Brominating Agent: N-Bromosuccinimide (NBS) or bromine (Br₂).
-
Solvent: A suitable inert solvent such as chloroform, carbon tetrachloride, or acetic acid.
-
Procedure: a. Dissolve the pyrazolo[1,5-a]pyridine in the chosen solvent. b. Add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). c. The reaction is typically stirred for several hours to overnight. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. f. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. g. Purification is typically achieved by column chromatography on silica gel.
Logical Relationship of a Potential Synthetic Pathway
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Discovery of Pyrazolo[1,5-a]pyridine Derivatives
Foreword: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The pyrazolo[1,5-a]pyridine core is a preeminent example of such a "privileged scaffold".[1] This fused, planar N-heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, offers a unique combination of structural rigidity, synthetic versatility, and a rich three-dimensional arrangement of hydrogen bond donors and acceptors.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antiviral, and neuroactive properties.[3][4][5][6][7]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to provide an in-depth analysis of the core synthetic strategies that have proven most effective for accessing this scaffold. We will explore the causality behind methodological choices, present validated experimental protocols, and contextualize these synthetic efforts within the broader goal of drug discovery, highlighting key structure-activity relationships (SAR) that drive modern medicinal chemistry programs.
Part 1: Foundational Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core
The construction of the pyrazolo[1,5-a]pyridine ring system is typically achieved through methods that form the pyrazole portion onto a pre-existing pyridine precursor. Among the numerous approaches, three strategies stand out for their efficiency, versatility, and impact: [3+2] cycloaddition, cross-dehydrogenative coupling, and cascade reactions.
The Workhorse: [3+2] Cycloaddition of N-Iminopyridinium Ylides
The most established and widely utilized route to pyrazolo[1,5-a]pyridines is the 1,3-dipolar cycloaddition reaction.[5][8] This powerful transformation involves the reaction of an N-iminopyridinium ylide, which acts as a 1,3-dipole, with a suitable dipolarophile, typically an electron-deficient alkene or alkyne.[5][9] The elegance of this approach lies in its ability to construct the bicyclic core in a single, often highly regioselective, step.
Causality and Mechanistic Insight: The reaction proceeds via a concerted pericyclic mechanism, as famously described by Huisgen.[8] The N-iminopyridinium ylide is generated in situ from the corresponding N-aminopyridine. The choice of oxidant or reaction conditions is critical for ylide formation and subsequent cycloaddition. Recent methods utilize oxidants like Phenyliodine(III) diacetate (PIDA) or proceed under metal-free conditions, enhancing the reaction's practicality.[10] The reaction's regioselectivity is governed by the electronic and steric properties of both the ylide and the dipolarophile.
Caption: General workflow for [3+2] cycloaddition synthesis.
Field-Proven Experimental Protocol: Oxidative [3+2] Cycloaddition [10]
This protocol describes a metal-free synthesis of functionalized pyrazolo[1,5-a]pyridines at room temperature.
-
Reactant Preparation: To a solution of N-aminopyridine (1.0 mmol) and an α,β-unsaturated carbonyl compound (1.1 mmol) in N-methylpyrrolidone (NMP, 3 mL), add Phenyliodine(III) diacetate (PIDA) (1.2 mmol).
-
Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (50 mL). If a solid precipitate forms, collect it by filtration, wash with water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the desired pyrazolo[1,5-a]pyridine product.
A Green Chemistry Approach: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC)
Reflecting the growing demand for sustainable and atom-economical methodologies, cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy.[4] A notable advancement is the development of an acetic acid and molecular oxygen-promoted synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[5]
Causality and Mechanistic Insight: This method avoids pre-functionalization of starting materials and uses O₂ as the terminal oxidant, with water as the only byproduct, aligning with the principles of green chemistry.[4][5] The reaction is believed to proceed through an initial condensation followed by an oxidative C-N bond formation and subsequent cyclization. Acetic acid acts as a mild Brønsted acid catalyst, facilitating the key bond-forming steps. This approach provides a highly efficient and environmentally benign route to diverse derivatives.[5]
Caption: Workflow for green CDC synthesis of pyrazolo[1,5-a]pyridines.
Field-Proven Experimental Protocol: Aerobic CDC Reaction [5]
-
Reactant Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, combine the N-amino-2-iminopyridine derivative (1.0 mmol), the β-ketoester or β-diketone (1.2 mmol), and glacial acetic acid (5 mL).
-
Reaction Execution: Fit the flask with a balloon filled with oxygen (O₂). Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion (typically 3-5 hours), cool the mixture to room temperature and pour it into a beaker containing crushed ice (~50 g) with stirring.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol to obtain the pure pyrazolo[1,5-a]pyridine product. The yields for this method are often excellent.[5]
Building Complexity: Cascade Alkenylation/Cyclization Reactions
Cascade or tandem reactions offer a superior level of synthetic efficiency by combining multiple bond-forming events in a single operation without isolating intermediates. A prime example is the synthesis of 2-substituted pyrazolo[1,5-a]pyridines via a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization.[11]
Causality and Mechanistic Insight: This process begins with a Pd-catalyzed Heck-type reaction between an N-iminopyridinium ylide and an alkenyl iodide. The resulting intermediate is not isolated but is immediately subjected to a silver catalyst, which promotes an intramolecular cyclization to form the final product. This strategy provides direct access to 2-substituted derivatives, which can be challenging to obtain through other routes, and showcases the power of combining different catalytic cycles.[11]
Part 2: Application in Drug Discovery - From Scaffold to Candidate
The synthetic accessibility of the pyrazolo[1,5-a]pyridine scaffold has enabled its extensive exploration in drug discovery, leading to the identification of potent modulators of various biological targets.
A Hub for Kinase Inhibition
Perhaps the most significant role of pyrazolo[1,5-a]pyridines is in the development of protein kinase inhibitors for cancer therapy.[12][13] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[13] The pyrazolo[1,5-a]pyridine structure can effectively mimic the hinge-binding motif of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of many kinases.[12]
-
PI3Kγ/δ Inhibitors: Dual inhibition of phosphoinositide 3-kinase (PI3K) isoforms γ and δ is a promising strategy for cancer immunotherapy. Recently, a series of pyrazolo[1,5-a]pyridine derivatives were developed as potent and selective PI3Kγ/δ dual inhibitors.[14]
-
EGFR, B-Raf, and MEK Inhibitors: Derivatives of this scaffold have shown potent inhibitory effects against kinases in the MAPK/ERK pathway, such as EGFR, B-Raf, and MEK, which are critical targets in non-small cell lung cancer (NSCLC) and melanoma.[13]
Structure-Activity Relationship (SAR) Insights: In the discovery of PI3Kγ/δ inhibitors, SAR studies revealed crucial interactions. Analysis of co-crystal structures showed that the pyrazolo moiety forms a key hydrogen bond with the backbone amide of Val882 in the kinase hinge region, while an amino group on the pyridine ring can form additional hydrogen bonds with Val882 and Ala885.[14] This detailed understanding of molecular interactions is essential for optimizing potency and selectivity.
Modulators of Central Nervous System (CNS) Targets
Beyond oncology, pyrazolo[1,5-a]pyridines have been investigated for CNS-related disorders. A notable example is the development of antagonists for the Neuropeptide Y1 receptor (NPY Y1R).[15] This receptor is implicated in the regulation of food intake and blood pressure.
-
NPY Y1R Antagonists: A series of derivatives was synthesized where high binding affinity was achieved with specific substitutions at the C3 and C7 positions.[15] One lead compound, 2f (CP-671906) , successfully inhibited NPY-induced increases in blood pressure and food intake in animal models, suggesting a potential role for these compounds in treating obesity and hypertension.[15]
Summary of Biological Activities
The versatility of the pyrazolo[1,5-a]pyridine scaffold is evident in the wide range of biological targets it can be engineered to address.
| Compound Class/Example | Biological Target | Therapeutic Area | Key Findings/Potency | Reference |
| Derivative 20e (IHMT-PI3K-315) | PI3Kγ / PI3Kδ | Oncology / Immunology | Potent dual inhibitor with IC₅₀ = 4.0 nM (γ) and 9.1 nM (δ). Showed in vivo antitumor efficacy. | [14] |
| Compound 2f (CP-671906) | Neuropeptide Y1 Receptor (NPY Y1R) | Metabolic Disorders / Hypertension | Antagonist that inhibited NPY-induced feeding and blood pressure increases in rat models. | [15] |
| General Derivatives | EGFR, B-Raf, MEK | Oncology | Identified as potent inhibitors relevant for melanoma and NSCLC treatment. | [13] |
| General Derivatives | Various Microbes | Infectious Disease | Compounds show broad antimicrobial and antifungal activity. | [7] |
| General Derivatives | Viral Proteins | Virology | Scaffold has been explored for the development of antiviral agents. | [3][5] |
Part 3: Future Outlook and Conclusion
The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for synthetic innovation and drug discovery. Future research will likely focus on several key areas:
-
Optimization of Synthetic Routes: Continued development of green, efficient, and scalable synthetic methodologies, such as flow chemistry and novel catalytic systems, will be crucial for practical applications.
-
Improving Drug-like Properties: A major challenge remains in optimizing the pharmacokinetic properties of lead compounds to enhance bioavailability and reduce off-target effects.[13]
-
Exploring New Biological Space: While kinase inhibition is a well-established strength, the scaffold's potential against other target classes, particularly in neurodegenerative and infectious diseases, is ripe for further exploration.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. PubMed Central.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. RSC Publishing.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
- PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed.
- Current status of pyrazole and its biological activities - PMC. PubMed Central.
- Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cycliz
- 1,3-Dipolar cycloaddition. Wikipedia.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. NIH.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,7-Dibromopyrazolo[1,5-a]pyridine: Synthesis, Properties, and Applications for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
Core Compound Identification
-
IUPAC Name: 4,7-Dibromopyrazolo[1,5-a]pyridine
-
CAS Number: Not assigned or readily available in public databases as of the latest search. Researchers are advised to perform a thorough structural confirmation upon synthesis.
-
Molecular Formula: C₇H₄Br₂N₂
-
Molecular Weight: 275.93 g/mol
-
Chemical Structure:
Scientific Rationale and Potential Applications
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets. The introduction of bromine atoms at the 4 and 7-positions is anticipated to significantly modulate the compound's physicochemical and pharmacological properties.
Expected Contributions of Bromine Substitution:
-
Enhanced Binding Affinity: Bromine atoms can participate in halogen bonding, a strong, directional non-covalent interaction that can enhance binding to protein targets.
-
Modulation of Metabolic Stability: The presence of halogens can block sites of metabolism, potentially increasing the compound's half-life in vivo.
-
Increased Lipophilicity: Bromination generally increases a molecule's lipophilicity, which can affect its cell permeability and pharmacokinetic profile.
-
Synthetic Handle: The bromo-substituents serve as versatile synthetic handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Potential Therapeutic Areas:
The pyrazolo[1,5-a]pyridine scaffold has been explored for a multitude of therapeutic applications. Based on existing research, this compound could serve as a key intermediate or a potential candidate in the following areas:
-
Oncology: As inhibitors of various kinases.
-
Neuroscience: Targeting receptors and enzymes implicated in neurological disorders.
-
Infectious Diseases: As novel antibacterial and antiviral agents.
Proposed Synthetic Strategy
A plausible synthetic route to this compound involves the direct bromination of the parent pyrazolo[1,5-a]pyridine. The regioselectivity of electrophilic substitution on this scaffold is influenced by the electronic properties of the fused ring system.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine
This procedure is adapted from established literature methods.
-
Materials:
-
N-aminopyridinium iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl propiolate
-
-
Procedure:
-
To a solution of N-aminopyridinium iodide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction at 80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pyrazolo[1,5-a]pyridine.
-
Step 2: Dibromination of Pyrazolo[1,5-a]pyridine
-
Materials:
-
Pyrazolo[1,5-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
Dissolve pyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield this compound.
-
Causality of Experimental Choices:
-
The use of a slight excess of NBS ensures the di-bromination of the pyrazolo[1,5-a]pyridine core.
-
Acetonitrile is chosen as the solvent due to its ability to dissolve both the substrate and the brominating agent, facilitating a homogeneous reaction.
-
The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.
Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Data (Predicted)
Below is a table summarizing the predicted physicochemical properties and expected spectroscopic data for this compound. Experimental verification is essential.
| Property | Predicted Value/Characteristic |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling constants. The introduction of two bromine atoms will lead to downfield shifts of the remaining protons and simplified splitting patterns compared to the parent compound. |
| ¹³C NMR | Carbons attached to bromine will exhibit a significant upfield shift due to the heavy atom effect. |
| Mass Spec (HRMS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Calculated m/z for C₇H₅Br₂N₂ [M+H]⁺: 276.88. |
Future Directions and Research Opportunities
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The dual bromine substitution allows for selective and sequential functionalization, opening avenues for the creation of complex molecular architectures.
Proposed Research Workflow:
Caption: A potential pathway for the development of novel therapeutics from this compound.
This guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this compound. The provided synthetic protocols and predicted data offer a solid starting point for its preparation and characterization, paving the way for its application in innovative drug discovery programs.
References
- Due to the lack of specific literature for this compound, the references would typically include sources for the synthesis of the parent pyrazolo[1,5-a]pyridine and general methods for the bromination of such heterocyclic systems. For the purpose of this generated guide, specific, verifiable URLs cannot be provided for the target compound.
The Pyrazolo[1,5-a]pyridine Core: A Technical Guide to a Privileged Scaffold in Drug Discovery
Introduction: The Ascendancy of a Versatile Heterocycle
The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic N-heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry.[1][2][3] Its rigid, planar structure, combined with a unique electronic distribution, offers a versatile template for the design of novel therapeutics.[4] This guide provides an in-depth exploration of the key structural features of the pyrazolo[1,5-a]pyridine core, offering insights into its synthesis, reactivity, and profound impact on drug development. For researchers and scientists in the field, a comprehensive understanding of this scaffold is paramount for leveraging its full potential in the quest for new and effective medicines. The growing interest in this heterocyclic template is evidenced by the dramatic increase in related publications and patents over the past few decades.[1]
I. Fundamental Structural and Electronic Characteristics
The pyrazolo[1,5-a]pyridine molecule is formed by the fusion of a five-membered pyrazole ring and a six-membered pyridine ring, resulting in a unique electronic and structural landscape.[4][5] This fusion imparts a distinct dipolar character, with the pyrazole ring being π-excessive and the pyridine ring being π-deficient.[5] This electronic dichotomy is a primary driver of the scaffold's reactivity and its ability to engage in diverse molecular interactions.
A. Aromaticity and Planarity: A Rigid Foundation for Drug Design
The fused ring system is aromatic and possesses a high degree of planarity.[4] This rigidity is a critical feature in drug design, as it reduces the conformational flexibility of molecules, often leading to higher binding affinities for their biological targets. X-ray crystallographic studies have confirmed the planar nature of the pyrazolo[1,5-a]pyridine core, providing a solid structural basis for computational modeling and structure-activity relationship (SAR) studies.[6][7]
B. Key Physicochemical Properties
The physicochemical properties of pyrazolo[1,5-a]pyridine derivatives can be finely tuned through substitution at various positions on the bicyclic core.[4] These modifications significantly influence parameters such as lipophilicity (LogP), solubility, and hydrogen bonding capacity, all of which are critical for pharmacokinetic and pharmacodynamic profiles.
| Property | General Characteristics | Impact of Substitution |
| Lipophilicity (LogP) | The unsubstituted core is moderately lipophilic. | Can be significantly increased or decreased by adding lipophilic or hydrophilic functional groups, respectively.[4] |
| Hydrogen Bonding | The nitrogen atoms in both rings act as hydrogen bond acceptors. There are no hydrogen bond donors in the core scaffold.[8] | The introduction of substituents like amino or hydroxyl groups can introduce hydrogen bond donor capabilities. |
| Molecular Weight | The core has a low molecular weight (C7H6N2: 118.14 g/mol ).[9] | Allows for the addition of various functional groups while adhering to Lipinski's rule of five for drug-likeness.[10] |
| Aqueous Solubility | Generally low for the unsubstituted scaffold. | Can be improved by introducing polar functional groups or by salt formation. |
II. Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyridine scaffold is a well-established area of organic synthesis, with numerous methodologies developed to afford a wide range of substituted derivatives. The most prevalent strategies involve the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic reagents.[11][12]
A common and versatile approach is the reaction of a 3-amino-1H-pyrazole with a β-dicarbonyl compound. This reaction typically proceeds under acidic or basic conditions and allows for the introduction of substituents at the 5- and 7-positions of the resulting pyrazolo[1,5-a]pyridine.
Exemplary Synthetic Protocol: Synthesis of a Disubstituted Pyrazolo[1,5-a]pyridine
-
Step 1: Condensation. To a solution of 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired β-dicarbonyl compound (1.1 eq).
-
Step 2: Cyclization. The reaction mixture is heated to reflux for a period of 2-24 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyridine derivative.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.
III. Reactivity and Functionalization: Tailoring the Scaffold
The pyrazolo[1,5-a]pyridine scaffold exhibits a rich and diverse reactivity, allowing for substitution at various positions.[1][2][13] This tunability is a key reason for its prevalence in medicinal chemistry, as it enables the systematic exploration of chemical space to optimize biological activity.
-
Electrophilic Aromatic Substitution: The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring.
-
Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is prone to nucleophilic attack, particularly at the 5- and 7-positions, especially when activated by electron-withdrawing groups.[11]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing aryl, heteroaryl, and amino substituents, further expanding the structural diversity of the scaffold.[4]
IV. The Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry: A Privileged Core
The pyrazolo[1,5-a]pyridine core is considered a "privileged scaffold" in drug discovery due to its ability to serve as a ligand for a wide range of biological targets.[14] Numerous compounds containing this moiety have been reported with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[4][11][14]
Case Study: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
A significant number of pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent and selective kinase inhibitors.[4][15] The scaffold's rigid structure and the ability of its nitrogen atoms to form key hydrogen bonds with the hinge region of the kinase active site are crucial for their inhibitory activity.[16]
Caption: Mechanism of kinase inhibition by pyrazolo[1,5-a]pyridine derivatives.
The structure-activity relationship (SAR) of these inhibitors often reveals that substitutions at the 3-, 5-, and 7-positions are critical for modulating potency and selectivity.[4][15] For instance, the introduction of a carboxamide moiety at the 3-position has been shown to significantly enhance TrkA inhibition.[15]
V. Conclusion: A Scaffold with a Bright Future
The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its well-defined structural features, tunable electronic properties, and synthetic accessibility make it an ideal starting point for the design of novel molecules with a wide range of biological activities. As our understanding of disease pathways deepens, the versatility of the pyrazolo[1,5-a]pyridine core will undoubtedly continue to be harnessed by medicinal chemists to develop the next generation of innovative medicines.
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The Synthetic Chemist's Guide to 4,7-Disubstituted Pyrazolo[1,5-a]pyridines: A Modern Perspective
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, prominently featured in medicinal chemistry and materials science due to its unique electronic properties and diverse biological activities. This technical guide provides an in-depth review of the synthetic strategies for accessing 4,7-disubstituted pyrazolo[1,5-a]pyridines. We will navigate through classical condensation reactions to modern cross-coupling and C-H activation methodologies, offering a comprehensive resource for researchers, scientists, and professionals in drug development. Each section is designed to not only present synthetic protocols but also to dissect the underlying mechanistic principles, empowering the reader to make informed decisions in their synthetic endeavors.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a class of nitrogen-containing heterocycles that has garnered significant attention. These compounds are analogues of purines, which allows them to act as antimetabolites in biochemical pathways involving purines.[1] This fundamental characteristic has led to their exploration in a wide array of therapeutic areas.
The biological significance of this scaffold was established through the discovery of its potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling pathways.[2] Dysregulation of these kinases is a hallmark of many diseases, particularly cancer, making pyrazolo[1,5-a]pyridines and their isomers, pyrazolo[1,5-a]pyrimidines, promising candidates for targeted therapies.[2] Indeed, derivatives have shown potent and selective inhibition of kinases such as PI3Kγ/δ, highlighting their potential in cancer immunotherapy.[3] Beyond oncology, these compounds have been investigated for their roles as neuropeptide Y1 receptor antagonists for appetite suppression, anxiolytic agents, and for the treatment of sleep disorders.[1][4][5]
The strategic placement of substituents at the 4- and 7-positions of the pyrazolo[1,5-a]pyridine core is often crucial for modulating biological activity and optimizing pharmacokinetic properties. This guide will therefore focus on the synthetic methodologies that provide access to these specifically substituted derivatives.
Foundational Synthetic Strategies: Building the Bicyclic Core
The construction of the pyrazolo[1,5-a]pyridine skeleton is the primary challenge in the synthesis of its derivatives. Several classical and modern approaches have been developed, each with its own set of advantages and limitations.
[3+2] Cycloaddition Reactions: A Cornerstone Approach
One of the most widely employed methods for the synthesis of pyrazolo[1,5-a]pyridines is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles, such as alkenes and alkynes.[6][7] This approach offers a high degree of convergence and allows for the introduction of diverse substituents.
A catalyst-free concerted [3+2] cycloaddition has been developed using sonochemical methods, providing a highly efficient and convenient one-pot strategy. This method involves the reaction of 2-imino-1H-pyridin-1-amines with dialkyl acetylenedicarboxylates, ethyl propiolate, or alkenes.[8]
Diagram 1: General Scheme of [3+2] Cycloaddition
Cross-Dehydrogenative Coupling (CDC): An Atom-Economical Approach
In recent years, cross-dehydrogenative coupling (CDC) has emerged as a powerful and environmentally friendly tool for the formation of C-C and C-N bonds.[6] This strategy avoids the need for pre-functionalized starting materials, thereby increasing atom economy. An efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters and β-diketones.[6][7]
The proposed mechanism for this transformation involves a formal acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization under catalyst-free conditions.[7] Palladium-catalyzed intramolecular CDC has also been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of this approach.[9]
Diagram 2: Conceptual Workflow of Cross-Dehydrogenative Coupling
Condensation and Cyclization Strategies
The condensation of 5-aminopyrazoles with various carbonyl-containing compounds is a traditional yet effective method for constructing the pyrazolo[1,5-a]pyrimidine ring system, which can be analogous for pyrazolo[1,5-a]pyridines.[2] Common reaction partners include β-dicarbonyl compounds, enaminones, and α,β-unsaturated ketones.[5]
These reactions are typically carried out under acidic or basic conditions to facilitate the initial nucleophilic attack of the aminopyrazole onto the carbonyl group, followed by cyclization and dehydration to form the fused bicyclic system.[2] For instance, the reaction of 5-aminopyrazoles with enaminones in refluxing acetic acid is a common protocol.[5]
Modern Synthetic Tool-Kit: Functionalization of the Pre-formed Core
While the construction of the pyrazolo[1,5-a]pyridine scaffold is a primary concern, the selective functionalization of the pre-formed ring system is equally important for accessing derivatives with desired properties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they have been extensively applied to the functionalization of the pyrazolo[1,5-a]pyridine core. The Suzuki-Miyaura coupling, in particular, has been widely used to introduce aryl and heteroaryl substituents at various positions of the ring system.[10]
The regioselectivity of these reactions can often be controlled by the electronic properties of the coupling partners. For example, in the direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides, the reaction can be selectively directed to either the C-3 or C-7 position by the choice of additive.[11]
Table 1: Comparison of Regioselective Direct Arylation
| Position | Catalyst System | Additive | Typical Yields | Reference |
| C-3 | Pd(OAc)₂ | CsF | Modest to Good | [11] |
| C-7 | Pd(OAc)₂ | Ag₂CO₃ | Modest to Good | [11] |
C-H Functionalization
Direct C-H functionalization has emerged as a highly desirable synthetic strategy due to its step- and atom-economy. This approach allows for the introduction of functional groups directly onto the pyrazolo[1,5-a]pyridine core without the need for pre-installed leaving groups. Palladium-catalyzed C-H activation has been successfully employed for the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives through a direct cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors.[11]
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key synthetic transformations discussed in this guide.
Protocol: Synthesis of a 4,7-Disubstituted Pyrazolo[1,5-a]pyridine via Cross-Dehydrogenative Coupling
This protocol is adapted from the work of Kumar et al. (2019) and describes the synthesis of ethyl 2-methyl-5-oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyridine-6-carboxylate.[6]
Materials:
-
N-amino-2-imino-4-phenylpyridine
-
Ethyl acetoacetate
-
Ethanol
-
Oxygen balloon
Procedure:
-
To a solution of N-amino-2-imino-4-phenylpyridine (3 mmol) in ethanol (10 mL), add ethyl acetoacetate (3 mmol).
-
Stir the reaction mixture under an atmosphere of oxygen (1 atm, balloon) at 130 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Causality: The use of molecular oxygen as a green oxidant and acetic acid as a mild reagent promotes the efficient generation of the pyrazolo[1,5-a]pyridine core. The high temperature is necessary to overcome the activation energy for the C-H activation and subsequent cyclization steps.
Protocol: Suzuki-Miyaura Coupling for C-7 Arylation
This generalized protocol is based on methodologies for the functionalization of related heterocyclic systems.
Materials:
-
7-Halogenated pyrazolo[1,5-a]pyridine (e.g., 7-bromo-4-substituted-pyrazolo[1,5-a]pyridine)
-
Arylboronic acid
-
Pd(PPh₃)₄ (or other suitable palladium catalyst)
-
Na₂CO₃ (or other suitable base)
-
Toluene/Water (or other suitable solvent system)
Procedure:
-
In a round-bottom flask, combine the 7-halogenated pyrazolo[1,5-a]pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
Causality: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, leading to the formation of a new C-C bond between the pyrazolo[1,5-a]pyridine core and the aryl group. The base is essential for the activation of the boronic acid in the transmetalation step.
Conclusion and Future Outlook
The synthesis of 4,7-disubstituted pyrazolo[1,5-a]pyridines has evolved significantly, with a clear trend towards more efficient, atom-economical, and environmentally benign methodologies. While classical condensation and cycloaddition reactions remain valuable tools, the advent of cross-dehydrogenative coupling and direct C-H functionalization has opened new avenues for the rapid and diverse synthesis of these important heterocyclic compounds.
Future research in this area will likely focus on the development of even more selective and sustainable catalytic systems. The exploration of novel multicomponent reactions and photochemical methods, such as the recently reported photodriven radical-polar crossover cyclization strategy, will undoubtedly lead to the discovery of new and innovative synthetic routes.[12] As our understanding of the biological roles of pyrazolo[1,5-a]pyridines continues to grow, the demand for efficient and versatile synthetic methods will only increase, ensuring that this remains a vibrant and important area of chemical research.
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A Technical Guide to the Solubility Characteristics of 4,7-Dibromopyrazolo[1,5-a]pyridine in Common Laboratory Solvents
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors and anticancer agents.[1][2] The strategic placement of substituents on this heterocyclic system is a key aspect of drug design, influencing not only the pharmacological activity but also the physicochemical properties, such as solubility. 4,7-Dibromopyrazolo[1,5-a]pyridine is a key intermediate in the synthesis of more complex molecules, and a thorough understanding of its solubility is paramount for its effective use in synthetic protocols, purification, and formulation development.
This guide provides an in-depth analysis of the expected solubility of this compound in common laboratory solvents. In the absence of extensive published quantitative data for this specific molecule, this document leverages fundamental chemical principles to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to empirically determine both qualitative and quantitative solubility, ensuring a self-validating system for data generation.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3][4] The structure of this compound offers several key features that dictate its solubility profile:
-
The Pyrazolo[1,5-a]pyridine Core: This fused heterocyclic system is comprised of a pyrazole and a pyridine ring.[2] The presence of nitrogen atoms introduces polarity and the capacity for hydrogen bond acceptance.
-
Bromine Substituents: The two bromine atoms are electron-withdrawing and increase the molecular weight of the compound. Their presence can also contribute to van der Waals interactions.
-
Overall Polarity: The combination of the polar N-heterocyclic core and the less polar C-Br and C-H bonds results in a molecule of moderate overall polarity.
Based on this structure, a qualitative prediction of solubility in various solvent classes can be made.
Qualitative Solubility Analysis: An Expert's Perspective
A systematic approach to determining solubility begins with testing in a range of solvents with varying polarities and hydrogen bonding capabilities.[5][6]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are capable of both donating and accepting hydrogen bonds. While the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can act as hydrogen bond acceptors, the molecule as a whole lacks a hydrogen bond donor. Therefore, high solubility in water is not expected. In alcohols like methanol and ethanol, some solubility is likely due to dipole-dipole interactions, but it may be limited.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but do not donate hydrogen bonds. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds and are likely to be effective at dissolving this compound due to strong dipole-dipole interactions. Acetonitrile and acetone may also serve as viable solvents, though likely with a lower capacity than DMSO or DMF.
-
Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Hexane): Solubility is expected to be moderate to good in chlorinated solvents like dichloromethane and chloroform, which can engage in dipole-dipole interactions. In nonpolar aromatic solvents like toluene, some solubility may be achieved through π-π stacking interactions. In aliphatic nonpolar solvents such as hexane, the compound is expected to be poorly soluble.
Experimental Protocols for Solubility Determination
The following protocols provide a systematic workflow for characterizing the solubility of this compound.
Protocol 1: Qualitative Solubility Assessment
This rapid assessment provides a general classification of the compound's solubility in various solvents.[7][8]
Methodology:
-
Preparation: In a series of small, labeled test tubes, add approximately 10-25 mg of this compound.
-
Solvent Addition: To each test tube, add 0.5 mL of a single solvent from the list in the data table below.
-
Mixing: Vigorously shake or vortex each test tube for 60 seconds.
-
Observation: Visually inspect each tube for the complete dissolution of the solid. If any solid remains, the compound is considered insoluble or sparingly soluble in that solvent at this concentration.
-
Incremental Solvent Addition: If the compound did not dissolve, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.
-
Recording Results: Classify the solubility based on the following criteria:
-
Soluble: Dissolves completely in ≤ 1 mL of solvent.
-
Sparingly Soluble: Dissolves partially or requires > 1 mL of solvent for complete dissolution.
-
Insoluble: Does not visibly dissolve in 3 mL of solvent.
-
Caption: Workflow for Qualitative Solubility Assessment.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound at a specific temperature.[9]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. An excess is crucial to ensure a saturated solution is formed, with undissolved solid remaining.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent.
-
Analyze the concentration of the diluted solution using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the original concentration in the saturated solution, which represents the quantitative solubility. Express the result in units such as mg/mL or mol/L.
-
Caption: Workflow for Quantitative Solubility Determination.
Data Presentation: Solubility of this compound
The following table should be populated with data obtained from the experimental protocols described above.
| Solvent Class | Solvent | Predicted Solubility | Experimental Result (Qualitative) | Experimental Result (Quantitative, mg/mL at 25°C) |
| Polar Protic | Water | Poor | ||
| Methanol | Limited to Moderate | |||
| Ethanol | Limited | |||
| Polar Aprotic | DMSO | Good | ||
| DMF | Good | |||
| Acetonitrile | Moderate | |||
| Acetone | Moderate | |||
| Low-Polarity | Dichloromethane (DCM) | Moderate to Good | ||
| Chloroform | Moderate to Good | |||
| Ethyl Acetate | Limited to Moderate | |||
| Tetrahydrofuran (THF) | Limited to Moderate | |||
| Nonpolar | Toluene | Limited | ||
| Hexane | Poor |
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature.[3][10] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium toward dissolution.[11] However, this relationship must be determined experimentally for each solute-solvent pair.
-
pH: While this compound is not strongly acidic or basic, the nitrogen atoms on the heterocyclic core can be protonated under strongly acidic conditions. This would form a salt, which would be expected to have significantly higher aqueous solubility.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is crucial to use a well-characterized, pure sample for accurate solubility determination.
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its application in research and development. While specific quantitative data is not widely available, a systematic analysis based on its molecular structure provides a strong predictive framework. The detailed experimental protocols outlined in this guide offer a robust and reliable means for researchers to generate their own high-quality solubility data. This empirical data is critical for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important chemical intermediate in the synthesis of novel compounds.
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An In-depth Technical Guide to the Early Research and Development of Pyrazolo[1,5-a]pyridine Compounds
This guide provides a comprehensive overview of the foundational research and development of the pyrazolo[1,5-a]pyridine core, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. We will delve into the seminal synthetic strategies that first unlocked access to this chemical class and explore the early investigations into its biological potential, which laid the groundwork for its modern therapeutic applications.
The Emergence of a Privileged Scaffold: The Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine structural motif is a fused, rigid, and planar N-heterocyclic system comprising a pyrazole ring fused to a pyridine ring.[1] Its unique topology provides a stable and conformationally restricted framework, making it an ideal scaffold in medicinal chemistry. The ability to strategically modify its periphery allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing interactions with biological targets.[2] This versatility quickly established it as a "privileged scaffold," a concept referring to molecular frameworks that are capable of binding to multiple, distinct biological targets. Early interest in this scaffold was driven by the discovery of a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties, which signaled its vast therapeutic potential.[2][3]
Foundational Synthetic Methodologies: The [3+2] Cycloaddition
The most pivotal and widely utilized strategy for constructing the pyrazolo[1,5-a]pyridine core in early research was the intermolecular [3+2] cycloaddition reaction.[4] This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring, which, in this case, is the pyrazole portion of the final fused system.
Causality Behind the Methodological Choice
The choice of [3+2] cycloaddition was driven by its efficiency and modularity. The key 1,3-dipole, an N-iminopyridinium ylide, can be readily generated in situ from commercially available N-aminopyridines. These ylides react with a wide variety of dipolarophiles, particularly electron-deficient alkenes and alkynes like α,β-unsaturated carbonyl compounds, allowing for the introduction of diverse functional groups into the final molecule from the outset.[5][6] This flexibility was paramount for early structure-activity relationship (SAR) studies.
Core Mechanism: Ylide Formation, Cycloaddition, and Aromatization
The reaction proceeds through a well-defined, three-stage sequence:
-
Generation of the 1,3-Dipole: An N-aminopyridine is treated with a base or an oxidizing agent to form the reactive N-iminopyridinium ylide intermediate.
-
Cycloaddition: The ylide reacts with an alkene or alkyne (the dipolarophile) in a concerted or stepwise fashion to form a non-aromatic cycloadduct.
-
Oxidation/Aromatization: The intermediate cycloadduct undergoes oxidative dehydrogenation to eliminate two hydrogen atoms, resulting in the formation of the stable, aromatic pyrazolo[1,5-a]pyridine ring system.[5]
Caption: General workflow for the [3+2] cycloaddition synthesis.
Protocol: A Representative Metal-Free Synthesis
The following protocol is representative of early, efficient methods for synthesizing functionalized pyrazolo[1,5-a]pyridines, notable for proceeding under metal-free conditions at room temperature.[5][6]
Objective: To synthesize a functionalized pyrazolo[1,5-a]pyridine via oxidative [3+2] cycloaddition.
Materials:
-
N-aminopyridine derivative (1.0 mmol)
-
α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.2 mmol)
-
N-methylpyrrolidone (NMP) (3 mL)
-
Oxygen (balloon)
Procedure:
-
To a 25 mL round-bottom flask, add the N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol).
-
Add N-methylpyrrolidone (3 mL) to dissolve the reactants.
-
Secure an oxygen-filled balloon to the flask.
-
Stir the reaction mixture vigorously at room temperature (25-30 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyridine.
Self-Validating System: The success of this protocol is validated by the formation of a new aromatic system, which can be confirmed by spectroscopic methods. 1H NMR spectroscopy will show characteristic shifts for the protons on the fused heterocyclic core, and the disappearance of the vinyl protons from the α,β-unsaturated starting material. High-resolution mass spectrometry (HRMS) will confirm the exact mass of the product, corresponding to the addition of the two reactant skeletons minus two hydrogen atoms.[4][7]
Early Biological Investigations and SAR Insights
With robust synthetic routes established, research quickly pivoted to exploring the biological potential of the pyrazolo[1,5-a]pyridine scaffold. Early screening efforts revealed a remarkable diversity of biological activities, cementing its status as a molecule of high interest in medicinal chemistry.
Initial Therapeutic Promise
The rigid structure of the pyrazolo[1,5-a]pyridine core makes it an excellent mimic of purine bases, allowing it to interact with a variety of enzymes that process purinergic substrates, such as kinases and polymerases. This led to the early discovery of its potential as:
-
Kinase Inhibitors: Many initial derivatives showed potent inhibitory activity against various protein kinases, which are key regulators in cellular signaling and are often dysregulated in cancers.[2][8][9] This line of inquiry eventually led to the development of highly selective inhibitors for targets like Pim-1 and PI3K.[8][10][11]
-
Receptor Antagonists: The scaffold was also found to be effective as an antagonist for various receptors, including adenosine and EP1 receptors, indicating potential applications in neurological and inflammatory conditions.[5][12]
-
Antimicrobial and Antiviral Agents: Broad screening programs also identified compounds with activity against various pathogens.[2][13]
Structure-Activity Relationship (SAR) Development
Early SAR studies were systematic, focusing on how substitutions at different positions of the fused ring system influenced biological activity. This logical progression was crucial for optimizing potency and selectivity.
Caption: Modifying substituents at key positions dictates biological activity.
The table below summarizes the general findings from early SAR studies, linking substitutions at specific positions to observed biological outcomes.
| Position(s) of Substitution | Typical Substituents | Observed Impact on Biological Activity | Rationale |
| C2, C3 (Pyrazole Ring) | Aryl, Heteroaryl, Carboxamide | Directly impacts potency and selectivity against specific enzyme targets (e.g., kinases).[14] | These positions often project into the active site of an enzyme, allowing for tailored interactions (e.g., hydrogen bonding, π–π stacking). |
| C5, C7 (Pyrimidine Ring) | Amino, Alkyl, Morpholine | Primarily influences physicochemical properties like solubility and cell permeability; can also affect target affinity.[2][15] | Substituents here often point towards the solvent-exposed region of a binding pocket, affecting pharmacokinetics and providing secondary binding interactions. |
Conclusion: A Foundation for Modern Drug Discovery
The early research into pyrazolo[1,5-a]pyridine compounds was a landmark achievement in heterocyclic chemistry and drug discovery. The development of reliable and versatile synthetic routes, dominated by the [3+2] cycloaddition strategy, provided the chemical tools necessary to explore this scaffold's vast biological potential. Initial investigations revealing potent kinase inhibitory and receptor antagonistic activities were not merely academic findings; they were the critical first steps that paved the way for the design of highly selective and clinically relevant therapeutic agents that are in development and use today. This foundational work serves as a testament to the power of combining elegant synthetic chemistry with systematic biological evaluation to uncover novel therapeutic modalities.
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The Evolving Landscape of Pyrazolo[1,5-a]pyridines: A Technical Guide to Known Isomers and Analogues of the 4,7-Dibromo Core
For Immediate Release
[Shanghai, China – January 7, 2026] – The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activity and synthetic tractability. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced world of its halogenated derivatives, with a specific focus on the known isomers and analogues of 4,7-Dibromopyrazolo[1,5-a]pyridine. By providing a comprehensive overview of their synthesis, characterization, and potential applications, this document aims to empower further innovation in the design of novel therapeutics and functional materials.
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold
The fused heterocyclic system of pyrazolo[1,5-a]pyridine, consisting of a pyrazole ring fused to a pyridine ring, presents a unique electronic and structural architecture. This scaffold is a key constituent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties including, but not limited to, kinase inhibition, anti-inflammatory, and antimicrobial activities.[1][2] The strategic placement of substituents on this core structure is a critical determinant of its biological efficacy and selectivity. Halogenation, in particular, serves as a powerful tool for modulating these properties, offering avenues for further functionalization through cross-coupling reactions.
Isomers of Dibromopyrazolo[1,5-a]pyridine: A Comparative Overview
While direct and extensive literature on this compound is limited, the synthesis and properties of several of its isomers have been reported. Understanding these isomers provides crucial insights into the reactivity and structure-activity relationships (SAR) of the dibrominated pyrazolo[1,5-a]pyridine series.
A notable example is the synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile . This isomer highlights the feasibility of introducing multiple bromine atoms onto the pyrazolo[1,5-a]pyridine core. The presence of the electron-withdrawing nitrile group at the 3-position influences the regioselectivity of the bromination.
Other known monobrominated isomers include:
-
5-Bromopyrazolo[1,5-a]pyridine [3]
-
6-Bromopyrazolo[1,5-a]pyridine [4]
-
7-Bromopyrazolo[1,5-a]pyridine [5]
The synthesis of these isomers often relies on the cyclization of appropriately substituted pyridinium ylides or the direct halogenation of the parent pyrazolo[1,5-a]pyridine. The regioselectivity of electrophilic substitution reactions on the pyrazolo[1,5-a]pyridine nucleus is a key consideration in designing synthetic routes to specific isomers.
Synthetic Strategies for Brominated Pyrazolo[1,5-a]pyridines
The synthesis of brominated pyrazolo[1,5-a]pyridines can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Electrophilic Bromination of the Pyrazolo[1,5-a]pyridine Core
Direct bromination of the parent pyrazolo[1,5-a]pyridine offers a straightforward route to brominated derivatives. The regioselectivity of this reaction is influenced by the electronic properties of the heterocyclic system. The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring.
Proposed Protocol for the Synthesis of this compound:
Workflow for Electrophilic Bromination:
Caption: Proposed workflow for the synthesis of this compound via electrophilic bromination.
Cyclization Strategies
An alternative and often more regioselective approach involves the construction of the pyrazolo[1,5-a]pyridine ring from appropriately substituted precursors. For instance, the reaction of N-aminopyridinium salts with bromoalkynes can yield brominated pyrazolo[1,5-a]pyridine derivatives.[6]
Experimental Protocol: Synthesis of a Brominated Pyrazolo[1,5-a]pyridine Derivative via [3+2] Cyclization [6]
This protocol describes a general method for the synthesis of brominated pyrazolo[1,5-a]pyridine derivatives.
-
Step 1: Preparation of the N-aminopyridinium salt: To a solution of the corresponding pyridine derivative in a suitable solvent, add O-(mesitylsulfonyl)hydroxylamine (MSH) and stir at room temperature. The resulting N-aminopyridinium salt is typically collected by filtration.
-
Step 2: [3+2] Cyclization: In a sealed vessel, combine the N-aminopyridinium salt (0.2 mmol), a bromoalkyne (0.2 mmol), and a base such as t-BuOLi (0.2 mmol) in a solvent like acetonitrile (2.0 mL).
-
Step 3: Reaction Conditions: Heat the mixture at 100 °C for 12 hours.
-
Step 4: Isolation and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired brominated pyrazolo[1,5-a]pyridine derivative.
Analogues of this compound
The development of analogues of this compound is a key strategy in drug discovery to explore the SAR and optimize the pharmacological profile. Analogues can be broadly categorized based on the nature and position of the substituents.
Halogenated Analogues
Replacing the bromine atoms with other halogens (F, Cl, I) can significantly impact the compound's properties due to differences in electronegativity, size, and ability to form halogen bonds. For instance, fluorinated analogues are often explored to enhance metabolic stability and binding affinity.
Analogues with C-C Bond Formation
The bromine atoms at the 4 and 7 positions serve as versatile handles for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1] This allows for the synthesis of a diverse library of analogues with aryl, heteroaryl, alkyl, and amino groups at these positions.
Workflow for Analogue Synthesis via Cross-Coupling:
Caption: General workflow for the synthesis of 4,7-disubstituted pyrazolo[1,5-a]pyridine analogues.
Characterization of Brominated Pyrazolo[1,5-a]pyridines
The structural elucidation of novel brominated pyrazolo[1,5-a]pyridines relies on a combination of spectroscopic techniques.
| Technique | Information Provided |
| ¹H NMR | Provides information on the number, environment, and connectivity of protons. Chemical shifts and coupling constants are indicative of the substitution pattern on the aromatic rings.[3][5] |
| ¹³C NMR | Determines the number and chemical environment of carbon atoms, aiding in the confirmation of the carbon skeleton and the position of substituents. |
| Mass Spectrometry | Confirms the molecular weight and isotopic pattern, which is particularly useful for brominated compounds due to the characteristic M and M+2 peaks of bromine isotopes. |
| X-ray Crystallography | Provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[7][8][9] |
Applications in Drug Discovery and Materials Science
The pyrazolo[1,5-a]pyridine scaffold and its halogenated derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[10][11][12][13] The ability to functionalize the core at various positions allows for the optimization of interactions with the ATP-binding site of kinases, leading to potent and selective inhibitors.
The introduction of bromine atoms can enhance binding affinity through halogen bonding and provides a reactive handle for the introduction of further diversity. Several pyrazolo[1,5-a]pyrimidine-based compounds have entered clinical trials as anticancer agents, highlighting the therapeutic potential of this scaffold.[1]
Beyond medicinal chemistry, the unique photophysical properties of substituted pyrazolo[1,5-a]pyridines make them attractive candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes.
Future Directions
The exploration of isomers and analogues of this compound is a promising avenue for the discovery of novel bioactive molecules. Future research should focus on:
-
Development of regioselective synthesis methods: To enable the efficient and controlled synthesis of specific isomers.
-
Comprehensive SAR studies: To elucidate the relationship between the substitution pattern and biological activity.
-
Exploration of novel applications: Including their potential in materials science and as chemical probes.
The continued investigation of this versatile scaffold will undoubtedly lead to the development of new and improved therapeutics and advanced materials.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10862831/
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem. URL: https://www.benchchem.com/blog/a-technical-guide-to-the-discovery-and-synthesis-of-pyrazolo15-apyrimidine-based-kinase-inhibitors/
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222880/
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07907h
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. URL: https://www.mdpi.com/1420-3049/29/7/1429
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750519/
- Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles. URL: https://www.semanticscholar.org/paper/Synthesis-of-3-substituted-pyrazolo-%5B-1-%2C-5-a-%5D-by-Miki-Yagi/56d059082ac54412f80164e2925b6a3821731633
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11041183/
- Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3113506/
- 5-broMopyrazolo[1,5-a]pyridine-3-carboxylic acid(1101121-05-4) 1 H NMR. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/1101121-05-4_1HNMR.htm
- 7-BROMO-PYRAZOLO[1,5-A]PYRIDINE(885275-75-2) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/885275-75-2_1HNMR.htm
- highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. SciELO. URL: https://www.scielo.br/j/jbs/a/sYjXqQ45C3R4wQhQ8Y8dYyS/?
- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Supporting Information. URL: https://www.organic-chemistry.org/abstracts/lit3/209-si.pdf
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. URL: https://www.mdpi.com/1424-8247/15/8/949
- The synthesis of brominated pyrazolo[1,5‐a]pyridine derivatives from N‐aminopyridinium salts and bromoalkynes. ResearchGate. URL: https://www.researchgate.
- 1264193-11-4|6-Bromopyrazolo[1,5-a]pyridine|BLD Pharm. BLD Pharm. URL: https://www.bldpharm.com/products/1264193-11-4.html
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485303/
- Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][10][12]triazines. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9759082/
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. URL: https://hmdb.ca/spectra/nmr_one_d/150
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/pyrazolopyridines.shtm
- Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/35167381/
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26349627/
- Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10897217/
- Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. URL: https://www.researchgate.net/publication/257850228_Molecular_structure_of_pyrazolo15-apyrimidines_X-ray_diffractometry_and_theoretical_study
- Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21733750/
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10419262/
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34146931/
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325416/
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. URL: https://www.researchgate.
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Methodological & Application
Application Note: Synthesis and Characterization of 4,7-Dibromopyrazolo[1,5-a]pyridine
Abstract: This document provides a comprehensive scientific overview of the synthesis, purification, and characterization of 4,7-Dibromopyrazolo[1,5-a]pyridine, a key heterocyclic intermediate. It details the underlying chemical principles of the synthetic strategy, emphasizing safety, procedural logic, and methods for structural verification. This guide is intended for researchers in organic and medicinal chemistry.
Introduction and Scientific Background
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Derivatives have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for central nervous system disorders.[2] Specifically, halogenated pyrazolo[1,5-a]pyridines, such as this compound, serve as versatile building blocks. The bromine substituents provide reactive handles for introducing further chemical diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]
The synthesis of this class of compounds typically involves the construction of the fused bicyclic system from acyclic or monocyclic precursors, followed by functionalization.[4][5] A common and effective strategy is the [3+2] cycloaddition of an N-aminopyridinium salt with an appropriate alkyne, which forms the pyrazolo[1,5-a]pyridine core.[6][7] Subsequent halogenation is then required to install the bromo groups at the desired positions.
Synthetic Strategy and Mechanistic Rationale
The preparation of this compound is generally achieved through a two-step process: (1) formation of the parent pyrazolo[1,5-a]pyridine core, and (2) subsequent electrophilic bromination.
Formation of the Pyrazolo[1,5-a]pyridine Core
A robust method for constructing the core is the [3+2] annulation-aromatization reaction between an N-aminopyridine species and an alkyne.[7][8] This approach offers good regioselectivity and proceeds under relatively mild conditions. The N-aminopyridinium ylide acts as a 1,3-dipole that reacts with a suitable dipolarophile (e.g., an alkyne) to form the fused ring system.
Electrophilic Bromination
Once the pyrazolo[1,5-a]pyridine scaffold is formed, the bromine atoms are introduced via electrophilic aromatic substitution. The pyrazolo[1,5-a]pyridine system is electron-rich, making it susceptible to attack by electrophiles. The positions of substitution are governed by the electronic properties of the bicyclic system. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ease of handling and moderate reactivity compared to elemental bromine.[3] The reaction typically proceeds in a suitable organic solvent.
Below is a generalized workflow for the synthesis:
Figure 1: Generalized workflow for the synthesis of this compound.
Experimental Protocol and Safety
Note: This section outlines a representative procedure based on established chemical principles. Researchers must consult primary literature and conduct their own risk assessments before proceeding.
Reagents and Materials
| Reagent/Material | Purpose | Key Safety Precautions |
| Pyrazolo[1,5-a]pyridine | Starting Material | Handle in a well-ventilated area. |
| N-Bromosuccinimide (NBS) | Brominating Agent | Corrosive, causes severe skin burns and eye damage.[9][10] Harmful if swallowed.[9][10] Oxidizer, may intensify fire.[9] Keep away from heat and combustible materials.[9][11] |
| Acetonitrile (MeCN) | Solvent | Flammable liquid and vapor. Harmful if swallowed or inhaled. |
| Saturated NaHCO₃ | Quenching Agent | Standard laboratory reagent. |
| Brine | Washing Agent | Standard laboratory reagent. |
| Anhydrous MgSO₄ | Drying Agent | Standard laboratory reagent. |
| Silica Gel | Stationary Phase | Respiratory irritant. Handle in a fume hood. |
| Hexanes/Ethyl Acetate | Mobile Phase | Flammable. Use in a well-ventilated area. |
Step-by-Step Methodology
-
Reaction Setup: To a solution of pyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Isolation: Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a solid.
Critical Safety Information
Working with N-Bromosuccinimide (NBS) requires stringent safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or face shield, and chemical-resistant gloves.[12][13]
-
Handling: Handle NBS in a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[9][12] In case of contact, rinse immediately and seek medical attention.[10][12]
-
Storage: Store NBS in a cool, dry, well-ventilated place away from combustible materials and reducing agents.[9][11]
-
Spills: In case of a spill, clean up using dry methods to avoid generating dust.[9] Do not let the product enter drains.[12]
Characterization and Data Analysis
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons remaining on the bicyclic core. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule and their chemical shifts will be consistent with the dibrominated structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The mass spectrum will display a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
Physical Properties
The melting point of the purified compound should be determined and compared with literature values as a measure of purity.
Conclusion
The synthesis of this compound is a key process for accessing a versatile chemical intermediate for drug discovery and materials science. The outlined strategy, based on the bromination of the parent heterocycle, is an effective approach. Adherence to strict safety protocols, particularly when handling reagents like NBS, is paramount. Proper analytical characterization is essential to verify the structure and purity of the final product, ensuring its suitability for subsequent applications.
References
- Safety Data Sheet: N-Bromosuccinimide. [Online]. ChemScience. Available: [Link]
- Al-Tel, T. H. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1185-1204. Available: [Link]
- Safety Data Sheet: N-Bromosuccinimide. [Online]. Carl ROTH. Available: [Link]
- N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Online]. Loba Chemie. Available: [Link]
- Shaaban, M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1876-1900. Available: [Link]
- Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4983. Available: [Link]
- Reddy, A. S., et al. (2020). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 85(15), 9949-9960. Available: [Link]
- The synthesis of brominated pyrazolo[1,5‐a]pyridine derivatives from N‐aminopyridinium salts and bromoalkynes. [Online].
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. [Online].
- Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically active compounds (VI–XIII). [Online].
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkynes. [Online].
- Synthesis of pyrazolo[1,5-a]pyridines. [Online]. Organic Chemistry Portal. Available: [Link]
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Application Notes and Protocols for the Suzuki Cross-Coupling of 4,7-Dibromopyrazolo[1,5-a]pyridine
Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, recognized as a purine analogue that features prominently in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and therapeutics for neurodegenerative disorders.[3][4] The 4,7-dibromopyrazolo[1,5-a]pyridine derivative serves as a highly versatile and strategic building block, offering two distinct and addressable halogenated positions for synthetic elaboration.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[5][6] This guide provides a detailed exploration of the application of Suzuki cross-coupling reactions to this compound, focusing on strategies to control regioselectivity and offering detailed protocols for the synthesis of mono- and di-arylated products.
Mechanistic Fundamentals and the Regioselectivity Challenge
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-understood catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally accepted to proceed through three key steps: oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.
For a dihalogenated substrate like this compound, the primary challenge is controlling the site of the reaction. The relative reactivity of the C4-Br and C7-Br bonds is dictated by the electronic environment of the heterocyclic core. In analogous dihalogenated nitrogen-containing heterocycles, such as dichloropyrimidines and dichloroquinazolines, the halogen atom at the position alpha or para to a ring nitrogen (C4 in this case) is generally more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst.[9] This inherent electronic bias provides a powerful handle for achieving regioselective mono-functionalization.
By carefully controlling the stoichiometry of the boronic acid and other reaction parameters, chemists can favor either mono-arylation, which is expected to occur preferentially at the C4 position, or drive the reaction to completion to achieve di-arylation.
Application Note: Strategies for Controlled Arylation
The selective synthesis of either 4-aryl-7-bromo- or 4,7-diaryl-pyrazolo[1,5-a]pyridines can be achieved by tuning key reaction parameters.
-
Stoichiometry is Key: To achieve selective mono-arylation at the more reactive C4 position, the boronic acid should be used as the limiting reagent, typically in a 1.0 to 1.2 molar equivalent range relative to the dibromo-substrate. For di-arylation, a stoichiometric excess of the boronic acid (e.g., 2.5 to 3.0 equivalents) is required to ensure both bromine atoms are substituted.
-
Catalyst and Ligand Selection: A variety of palladium catalysts are effective. Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and common choice that often provides good results. Alternatively, catalyst systems generated in situ from a palladium(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand (e.g., PPh₃, XPhos) can offer enhanced reactivity and stability.[4] For challenging couplings, more specialized ligands may be necessary to prevent side reactions like debromination.[4]
-
Base and Solvent System: The choice of base is critical for activating the boronic acid in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[4] A mixed solvent system, typically an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water, is often used to dissolve both the organic substrate and the inorganic base.
-
Reaction Temperature and Time: Lower temperatures and shorter reaction times will favor the formation of the mono-arylated product at the more reactive site. To achieve di-arylation, higher temperatures and longer reaction times are generally necessary to drive the second, slower coupling at the less reactive C7 position. Microwave irradiation has proven highly effective for accelerating Suzuki couplings on related heterocyclic systems, often leading to shorter reaction times and improved yields.[4]
Experimental Protocols
The following protocols are generalized procedures based on established methods for Suzuki-Miyaura couplings on analogous halogenated N-heterocycles.[9] Optimization may be required for specific substrates.
Protocol 1: Regioselective Synthesis of 4-Aryl-7-bromopyrazolo[1,5-a]pyridine
Objective: To selectively couple an aryl group at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
[Pd(PPh₃)₄] (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Reaction vessel (microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and cesium carbonate.
-
Seal the vessel with a septum and purge with nitrogen or argon for 15 minutes.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of substrate).
-
Under a positive pressure of inert gas, add the [Pd(PPh₃)₄] catalyst.
-
Seal the vessel tightly and place it in a preheated oil bath at 90 °C or in a microwave reactor set to 120 °C.
-
Stir the reaction for 1-4 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a new, less polar spot.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and ethyl acetate (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 4-aryl-7-bromopyrazolo[1,5-a]pyridine.
Protocol 2: Synthesis of 4,7-Diarylpyrazolo[1,5-a]pyridine
Objective: To couple aryl groups at both the C4 and C7 positions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
[Pd(PPh₃)₄] (0.05 - 0.10 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Reaction vessel (microwave vial or Schlenk tube)
Procedure:
-
Follow steps 1-4 from Protocol 1, adjusting the quantities of arylboronic acid and using K₂CO₃ as the base.
-
Seal the vessel tightly and heat the reaction mixture at 110 °C (oil bath) or 140 °C (microwave reactor).
-
Stir the reaction for 6-16 hours. The reaction should be monitored until the mono-arylated intermediate is fully consumed.
-
Follow the work-up and purification procedure (steps 7-11) from Protocol 1. The desired 4,7-diaryl product will be significantly less polar than the starting material and the mono-arylated intermediate.
Data Summary and Optimization
The optimal conditions for the Suzuki coupling of this compound will depend on the specific boronic acid used. The following table provides representative conditions adapted from successful couplings on similar heterocyclic cores, which can serve as a starting point for optimization.
| Entry | Coupling Type | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Outcome | Reference Analogy |
| 1 | Mono-Arylation | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 2 | High selectivity for C4-arylation | |
| 2 | Mono-Arylation | PdCl₂(dppf) (5) | K₂CO₃ (3.0) | DME/H₂O (4:1) | 120 (MW) | 0.5 | Rapid C4-arylation | [4] |
| 3 | Di-Arylation | Pd(PPh₃)₄ (10) | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 110 | 12 | Good yield of di-aryl product | [9] |
| 4 | Di-Arylation | Pd(PPh₃)₄ (5) | Na₂CO₃ (4.0) | DME/EtOH (9:1) | 80 (MW) | 3 | Efficient di-arylation |
Conclusion
The this compound scaffold is a valuable precursor for the synthesis of diverse and complex molecules. Through the strategic application of the Suzuki-Miyaura cross-coupling reaction, researchers can achieve controlled, regioselective mono-arylation, primarily at the C4 position, or exhaustive di-arylation. By carefully selecting the reaction stoichiometry, catalyst, base, and solvent system, and by controlling the reaction time and temperature, synthetic chemists can effectively navigate the reactivity of this dihalogenated system. The protocols and strategies outlined in this guide provide a robust framework for researchers in drug discovery and materials science to leverage this powerful synthetic tool, facilitating the rapid development of novel pyrazolo[1,5-a]pyridine derivatives.
References
- [Referenced in multiple search results - General knowledge]
- Chu, J.-H., et al. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ResearchGate. Available at: [https://www.researchgate.
- [No specific URL available]
- Hsiao, P.-Y., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. ResearchGate.
- [No specific URL available]
- Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Bassyouni, D., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. PubMed Central.
- [No specific URL available]
- Rizzo, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central.
- [No specific URL available]
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- Pomogaev, A., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
- Touzani, R., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
- Abdelriheem, A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed.
- [No specific URL available]
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- [No specific URL available]
- Kabri, Y., et al. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. ResearchGate.
- Gellis, A., et al. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI.
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- Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed.
- [No specific URL available]
- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 9. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4,7-Dibromopyrazolo[1,5-a]pyridine in Modern Medicinal Chemistry
Introduction: The Privileged Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purines, which allows it to effectively interact with a multitude of biological targets.[1] This core structure is a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors, due to its ability to act as a hinge-binding motif in the ATP-binding pocket of these enzymes.[1] The strategic placement of bromine atoms at the 4- and 7-positions of this scaffold creates a highly versatile building block, 4,7-Dibromopyrazolo[1,5-a]pyridine. This di-halogenated intermediate offers medicinal chemists a powerful tool for the systematic exploration of chemical space through regioselective functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. This application note will provide a detailed guide on the synthesis, functionalization, and application of this compound in the development of targeted therapeutics.
Synthetic Pathways to this compound
The construction of the pyrazolo[1,5-a]pyridine core is most commonly achieved through a [3+2] cycloaddition reaction involving an N-aminopyridinium salt.[2][3][4] A plausible and efficient route to this compound is outlined below.
Protocol 1: Synthesis of this compound
This protocol involves a three-step process: synthesis of the precursor 2,4-dibromopyridine, formation of the corresponding N-aminopyridinium salt, and subsequent cycloaddition and aromatization.
Step 1: Synthesis of 2,4-Dibromopyridine
-
Reaction: Commercially available 2-amino-4-bromopyridine can be converted to 2,4-dibromopyridine via a Sandmeyer-type reaction.
-
Procedure:
-
Dissolve 2-amino-4-bromopyridine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat to ensure complete reaction.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Step 2: Synthesis of 1-Amino-2,4-dibromopyridinium Mesitylenesulfonate
-
Reaction: N-amination of 2,4-dibromopyridine using an electrophilic aminating agent such as O-(mesitylenesulfonyl)hydroxylamine (MSH).[5]
-
Procedure:
-
Dissolve 2,4-dibromopyridine in a suitable solvent such as dichloromethane.
-
Add a solution of O-(mesitylenesulfonyl)hydroxylamine in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
The product, an N-aminopyridinium salt, will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold dichloromethane, and dry under vacuum.
-
Step 3: Cycloaddition to form this compound
-
Reaction: Base-mediated intramolecular cyclization of the N-aminopyridinium salt.
-
Procedure:
-
Suspend the 1-amino-2,4-dibromopyridinium mesitylenesulfonate in a suitable solvent like ethanol.
-
Add a base, such as potassium carbonate or sodium ethoxide, to the suspension.
-
Heat the mixture to reflux for several hours.
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield this compound.
-
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed functionalization of 4,7-Dibromopyrazolo[1,5-a]pyridine.
An In-Depth Guide to the Palladium-Catalyzed Functionalization of 4,7-Dibromopyrazolo[1,5-a]pyridine
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic, palladium-catalyzed functionalization of this compound. The protocols and insights contained herein are synthesized from established literature and field expertise to empower the efficient and selective synthesis of novel molecular entities.
Strategic Overview: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif, forming the structural basis for a multitude of pharmacologically active agents, including kinase inhibitors, antiviral drugs, and anti-inflammatory compounds.[1][2][3] Its unique electronic properties and rigid, planar structure make it an ideal scaffold for probing biological targets. The 4,7-dibromo derivative serves as a versatile and powerful building block, offering two distinct and addressable positions for diversification through modern cross-coupling chemistry.
The primary challenge and opportunity in working with this scaffold lie in controlling the regioselectivity of the functionalization. The electronic disparity between the C4 and C7 positions, stemming from their relationship to the nitrogen atoms in the fused ring system, allows for selective and sequential reactions. Typically, the C7 position, being adjacent to the pyridine nitrogen, is more electron-deficient and thus more reactive towards oxidative addition by a Pd(0) catalyst compared to the C4 position.[4][5] This inherent reactivity difference is the cornerstone of the synthetic strategies outlined below.
The Engine of Innovation: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6] The general mechanism for these transformations follows a well-established catalytic cycle.
General Palladium Catalytic Cycle
The cycle initiates with the oxidative addition of the aryl halide (our dibromopyrazolo[1,5-a]pyridine) to a low-valent Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining and selectivity-defining step.[7] The subsequent step, transmetalation (in Suzuki and Sonogashira reactions) or amine coordination/deprotonation (in Buchwald-Hartwig amination), introduces the new coupling partner. The cycle concludes with reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[8][9][10]
Caption: General catalytic cycle for palladium cross-coupling reactions.
Application & Protocols: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. It is celebrated for its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of water.
Insights on Regioselectivity
For this compound, mono-arylation almost invariably occurs at the more reactive C7 position. Achieving di-arylation requires more forcing conditions, such as higher temperatures, longer reaction times, or increased catalyst loading. Selective C4 arylation is best achieved via a two-step sequence: first, functionalize the C7 position, then couple the resulting 4-bromo-7-aryl intermediate under separate, optimized conditions.
Protocol 3.1: Regioselective C7 Mono-Arylation (Suzuki-Miyaura)
This protocol is optimized for the selective functionalization of the C7 position.
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.3 equiv), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv).[11]
-
Catalyst Addition: Add the palladium catalyst system. For standard aryl boronic acids, Pd(PPh₃)₄ (5-10 mol%) is effective. For more challenging couplings, a pre-catalyst like Pd₂(dba)₃ (2.5 mol%) with a ligand such as XPhos (10 mol%) may be required.[12]
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100-140 °C under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[11]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 7-aryl-4-bromopyrazolo[1,5-a]pyridine.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | Good | [11] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | DME/H₂O | 90 | 70-85% | [13] |
| Thiophene-2-boronic acid | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | >80% | [12] |
| Indoline boronate ester | Pd(OAc)₂ (10) | SPhos (20) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | Moderate | [13] |
Application & Protocols: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, reacting a terminal alkyne with an aryl halide.[14] This reaction is typically co-catalyzed by a copper(I) salt (e.g., CuI), which facilitates the formation of a key copper-acetylide intermediate.
Insights and Considerations
As with the Suzuki coupling, the Sonogashira reaction proceeds preferentially at the C7 position. A common side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which can be minimized by using meticulously degassed solvents, maintaining a strict inert atmosphere, and sometimes by using an amine solvent like triethylamine which also acts as the base.[15][16]
Protocol 4.1: Regioselective C7 Alkynylation (Sonogashira)
Workflow Diagram:
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 5-10 mol%).[16]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Reagents: Add a degassed solvent such as THF or a mixture of toluene and triethylamine (e.g., 3:1 v/v). Add the base, typically triethylamine or diisopropylethylamine (2.0-4.0 equiv), which often serves as part of the solvent system.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC/LC-MS). The reaction is often complete within 2-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Alkyne Partner | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3.0) | THF/Et₃N | RT | High | [16] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | Toluene | 50 | 85-95% | [17] |
| 1-Hexyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (solvent) | THF | RT | ~90% | [16] |
| Propargyl alcohol | PdCl₂(dppf) (5) | CuI (10) | DIPA (3.0) | DMF | 60 | Good | [18] |
Application & Protocols: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling amines with aryl halides.[8] The reaction's success is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[9]
Insights and Critical Parameters
This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS) and strictly anhydrous, deoxygenated conditions.[19] Regioselectivity again favors the C7 position. Due to the sensitivity of the catalyst systems, proper inert atmosphere techniques (glovebox or Schlenk line) are critical for reproducibility and high yields. The choice of ligand is paramount and often needs to be screened for a given amine substrate.
Protocol 5.1: Regioselective C7 Amination (Buchwald-Hartwig)
Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Glovebox Setup: Inside an inert atmosphere glovebox, charge a vial or Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol% or Pd(OAc)₂, 2-5 mol%), the appropriate phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like tBuXPhos, 4-12 mol%), and the strong base (e.g., NaOt-Bu, 1.4-2.0 equiv).[19][20]
-
Reagent Addition: Add the this compound (1.0 equiv) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Nucleophile Addition: Finally, add the amine (1.2-1.5 equiv).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Partner | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | >90% | [4] |
| Aniline | Pd₂(dba)₃ (2.5) | Xantphos (10) | NaOt-Bu (1.5) | Dioxane | 110 | High | [8] |
| Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2.0) | Xylene | 160 (MW) | ~70% | [20][21] |
| Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (6) | LHMDS (1.5) | Toluene | 90 | Good | [8] |
Synthetic Strategy: A Decision Framework for Functionalization
The predictable regioselectivity allows for a logical approach to synthesizing complex derivatives. The following framework guides the selective or sequential functionalization of the this compound core.
Caption: Decision tree for the regioselective functionalization of the scaffold.
This strategic map enables the rational design of synthetic routes to access a vast chemical space from a single, versatile starting material, accelerating discovery programs in medicinal chemistry and materials science.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionaliz
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridine Deriv
- Buchwald–Hartwig amin
- Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
- Buchwald-Hartwig Amin
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH. [Link]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. [Link]
- Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2...
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. [Link]
- Suzuki cross-coupling reactions of 4,7-dibromo[1][2][4]selenadiazolo[3,4-c]pyridine – a path to new solar cell components.
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. researchgate.net [researchgate.net]
- 21. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4,7-Dibromopyrazolo[1,5-a]pyridine in Advanced Organic Electronics
Introduction: Unlocking High-Performance Organic Electronics with a Versatile Heterocyclic Building Block
The quest for novel materials to propel the next generation of organic electronic devices—including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)—is a cornerstone of modern materials science. Among the myriad of molecular scaffolds, nitrogen-containing heterocycles have emerged as particularly promising due to their inherent electronic properties, stability, and synthetic versatility. The pyrazolo[1,5-a]pyridine core, a fused bicyclic system, offers a unique combination of electron-rich and electron-deficient characteristics, making it an exceptional platform for designing materials with tailored optoelectronic functions.
This application note presents 4,7-dibromopyrazolo[1,5-a]pyridine as a strategic building block for the synthesis of high-performance organic electronic materials. The two bromine atoms at the 4- and 7-positions serve as versatile synthetic handles, allowing for the introduction of a wide range of functional groups through cross-coupling reactions. This enables precise tuning of the electronic energy levels (HOMO/LUMO), charge transport properties, and solid-state morphology of the resulting materials. We will provide a comprehensive guide, from the synthesis of the core building block to its application in various organic electronic devices, supported by detailed protocols and the underlying scientific rationale.
I. Synthesis and Characterization of this compound
A reliable and scalable synthesis of the this compound core is paramount for its widespread application. While a direct one-pot synthesis is not extensively documented, a plausible and efficient route can be designed based on the established chemistry of pyrazolo[1,5-a]pyridines and regioselective halogenation reactions.
Proposed Synthetic Pathway
The synthesis commences with the construction of the pyrazolo[1,5-a]pyridine scaffold, followed by a regioselective bromination.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine
This procedure is adapted from established methods for the synthesis of the pyrazolo[1,5-a]pyridine core.[1][2]
-
Formation of N-aminopyridinium salt: To a solution of 2-aminopyridine (1 equiv.) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 equiv.) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. The resulting precipitate, the N-aminopyridinium salt, is filtered, washed with cold solvent, and dried under vacuum.
-
[3+2] Cycloaddition: The N-aminopyridinium salt (1 equiv.) is suspended in a solvent like N-methylpyrrolidone. An α,β-unsaturated carbonyl compound, such as acrolein or a derivative (1.2 equiv.), is added, and the mixture is heated under inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography to yield pyrazolo[1,5-a]pyridine.
Step 2: Regioselective Bromination
The regioselectivity of bromination on the pyrazolo[1,5-a]pyridine core is influenced by the reaction conditions and the brominating agent. The C3 position is generally the most nucleophilic and readily undergoes electrophilic substitution.[3][4] To achieve dibromination at the 4- and 7-positions, more forcing conditions or a stepwise approach might be necessary. The following is a general protocol that can be optimized.
-
To a solution of pyrazolo[1,5-a]pyridine (1 equiv.) in a chlorinated solvent like chloroform or carbon tetrachloride, add N-bromosuccinimide (NBS, 2.2 equiv.).
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the desired reactivity, for 12-24 hours. The progress of the reaction should be monitored by GC-MS or LC-MS to identify the formation of mono- and di-brominated products.
-
Upon completion, the reaction mixture is cooled, washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Functionalization via Suzuki-Miyaura Cross-Coupling
The true utility of this compound lies in its capacity to undergo sequential or double Suzuki-Miyaura cross-coupling reactions.[5][6][7] This allows for the introduction of various aryl or heteroaryl moieties, which are crucial for tuning the electronic properties of the final material.
Caption: Functionalization of the core building block via Suzuki-Miyaura coupling.
General Protocol: Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equiv.), the desired arylboronic acid or ester (1.1 equiv. for mono-substitution, 2.2 equiv. for di-substitution), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate or cesium carbonate (3 equiv.).
-
Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired functionalized pyrazolo[1,5-a]pyridine derivative.
III. Application in Organic Light-Emitting Diodes (OLEDs)
Pyridine-based materials are widely used in OLEDs as electron transport materials (ETMs), hole transport materials (HTMs), and emitters.[8] The pyrazolo[1,5-a]pyridine core can be functionalized to create materials for various layers within an OLED device.
A. As a Hole Transport Material (HTM)
By coupling electron-donating groups like triphenylamine or carbazole to the this compound core, materials with suitable HOMO levels for hole injection and transport can be synthesized.[9][10]
Key Properties of a Pyrazolo[1,5-a]pyridine-based HTM:
| Property | Target Value | Rationale |
| HOMO Level | -5.0 to -5.4 eV | To ensure efficient hole injection from the anode (e.g., ITO/PEDOT:PSS). |
| LUMO Level | < -2.5 eV | To provide a large energy barrier for blocking electrons. |
| Triplet Energy (T₁) | > 2.7 eV | To confine excitons within the emissive layer in phosphorescent OLEDs. |
| Glass Transition Temp. (Tg) | > 100 °C | For morphological stability of the thin film during device operation. |
Protocol: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple multi-layer OLED using a functionalized pyrazolo[1,5-a]pyridine derivative as the HTL.
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL): Prepare a solution of the synthesized pyrazolo[1,5-a]pyridine-based HTM in a suitable solvent (e.g., chlorobenzene, toluene). Spin-coat the solution onto the PEDOT:PSS layer and anneal.
-
Emissive Layer (EML): Spin-coat a solution of the emissive material (e.g., a host doped with a phosphorescent or fluorescent emitter) on top of the HTL and anneal.
-
Electron Transport Layer (ETL) and Cathode: Transfer the substrates to a thermal evaporator. Deposit the ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) under high vacuum (< 10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox.
Caption: Conventional bulk heterojunction OPV device structure. [11]
V. Conclusion and Future Outlook
This compound is a highly promising and versatile building block for the development of advanced materials for organic electronics. Its di-functionality allows for the precise engineering of molecular properties through well-established cross-coupling chemistry. The protocols and design principles outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in creating novel, high-performance materials for OLEDs, OPVs, and OFETs. Future work should focus on the synthesis of a diverse library of derivatives and a thorough investigation of their structure-property relationships to fully unlock the potential of the pyrazolo[1,5-a]pyridine core in organic electronics.
References
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- Reddy, T. R., et al. (2021). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 86(15), 10445-10457.
- Ravi, C., et al. (2017). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. Synthesis, 49(11), 2513-2522.
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- Kumar, K., et al. (2023). Rationally heteroarylated pyridines as hole transport materials for OLEDs. Physical Chemistry Chemical Physics, 25(30), 20058-20068.
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Application Notes and Protocols for the Regioselective C-N Cross-Coupling of 4,7-Dibromopyrazolo[1,5-a]pyridine
Introduction: Strategic Amination of a Privileged Heterocycle
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in molecules with a wide range of biological activities, including as kinase inhibitors and antibacterial agents.[1][2][3][4] The targeted functionalization of this heterocyclic system is therefore of paramount importance for the development of novel chemical entities. The 4,7-dibromo derivative, in particular, offers two distinct reaction sites for sequential or selective cross-coupling reactions, enabling the synthesis of diverse molecular architectures.
This guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 4,7-dibromopyrazolo[1,5-a]pyridine. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles that govern these reactions, ensuring both successful execution and a deeper understanding of the process.
Understanding the Reaction: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[5][6] The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base to couple an amine with an aryl or heteroaryl halide.
The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below. It involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[5][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Sterically hindered and electron-rich phosphine ligands are often employed to promote the key steps of oxidative addition and reductive elimination.[6][7]
Regioselectivity in the Amination of this compound
A key consideration when working with di-halogenated substrates is the regioselectivity of the mono-amination. In the case of this compound, the electronic properties of the heterocyclic ring system dictate the relative reactivity of the two bromine atoms. The pyridine ring is electron-deficient, and this effect is more pronounced at the 7-position due to the proximity of the nitrogen atom. This increased electrophilicity at the C7 position makes it more susceptible to nucleophilic attack in the context of a palladium-catalyzed cross-coupling reaction. Indeed, studies on related pyrazolo[1,5-a]pyrimidine systems have shown that a halogen at the 7-position is more reactive than one at the 5-position in nucleophilic substitution reactions, which provides a strong indication that the C-N coupling will preferentially occur at the 7-position of this compound.[8]
Caption: Predicted regioselectivity in the mono-amination of this compound.
Experimental Protocols
The following protocols are designed as a robust starting point for the C-N cross-coupling of this compound with a variety of amines. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.
General Considerations
-
Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen. All reactions should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.[9]
-
Solvent Purity: Anhydrous solvents are crucial for reproducible results. It is recommended to use freshly distilled solvents or commercially available anhydrous grades.
-
Reagent Quality: The palladium catalyst, ligand, and base should be of high purity.
Protocol 1: Mono-amination of this compound with a Primary Aliphatic Amine
This protocol is based on established procedures for the Buchwald-Hartwig amination of halo-pyridines.[9]
Materials:
-
This compound (1.0 equiv)
-
Primary Aliphatic Amine (e.g., n-hexylamine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
In a separate vial, dissolve Pd₂(dba)₃ in a small amount of anhydrous toluene and add this solution to the reaction flask.
-
Add the primary aliphatic amine to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-4-bromopyrazolo[1,5-a]pyridine derivative.
Protocol 2: Mono-amination of this compound with a Secondary Amine
This protocol is adapted for less reactive secondary amines and is based on conditions used for similar heterocyclic systems.[10]
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., morpholine) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.075 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under a continuous stream of inert gas, charge a sealable reaction tube with Pd(OAc)₂, BINAP, and cesium carbonate.
-
Add this compound to the tube.
-
Add anhydrous 1,4-dioxane, followed by the secondary amine.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the mono-amination of this compound. Optimization may be required for specific substrates.
| Parameter | Protocol 1 (Primary Amine) | Protocol 2 (Secondary Amine) |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | BINAP |
| Base | NaOtBu | Cs₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Amine Equivalents | 1.2 | 1.5 |
| Typical Reaction Time | 4-12 hours | 12-24 hours |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
The palladium catalyst or ligand may have degraded. Use fresh, high-purity reagents.
-
The base may not be strong enough. For challenging couplings, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) can be considered.
-
-
Formation of Side Products:
-
Hydrodehalogenation (replacement of bromine with hydrogen) can occur. This can sometimes be minimized by using a less sterically hindered ligand or a lower reaction temperature.
-
Bis-amination may occur if the reaction is run for too long or at too high a temperature. Careful monitoring is key to achieving mono-selectivity.
-
-
Purification Challenges:
-
The polarity of the aminated products can vary significantly. A range of solvent systems for column chromatography should be screened.
-
Residual palladium can often be removed by filtering the crude product through a plug of silica gel or by treatment with a palladium scavenger.
-
Conclusion
The C-N cross-coupling of this compound is a powerful tool for the synthesis of functionalized heterocyclic compounds. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and excellent regioselectivity for the desired mono-aminated products. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and materials science to confidently and successfully employ this important transformation in their research endeavors.
References
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- Y. Zhang et al., "Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators," Eur. J. Med. Chem., vol. 46, no. 9, pp. 4156–4163, 2011.
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Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 4,7-Dibromopyrazolo[1,5-a]pyridine
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3][4] This guide details a strategic and versatile synthetic approach for generating libraries of novel kinase inhibitors starting from 4,7-Dibromopyrazolo[1,5-a]pyridine. The inherent differential reactivity of the two bromine atoms on the scaffold allows for a regioselective, sequential functionalization strategy. This document provides detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—which are cornerstones of modern drug discovery.[5][6] Furthermore, it includes a representative protocol for in vitro kinase activity screening and a troubleshooting guide to ensure experimental success.
The Strategic Advantage of the 4,7-Dibromo Scaffold
The choice of this compound as a starting material is a deliberate design choice rooted in synthetic efficiency and strategic library development. The two bromine atoms serve as versatile handles for introducing molecular diversity through cross-coupling reactions. Crucially, the electronic and steric environments of the C4 and C7 positions are non-equivalent.
-
C7 Position: This position is generally more reactive towards palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for the initial, selective introduction of a diversity element at this site.
-
C4 Position: Following functionalization at C7, the C4-bromo group can be targeted in a subsequent cross-coupling step under potentially modified conditions.
This sequential, regioselective approach is highly advantageous as it allows for the controlled and unambiguous synthesis of disubstituted analogs, a critical requirement for building a coherent Structure-Activity Relationship (SAR) profile. This method avoids the formation of complex isomeric mixtures that often result from the derivatization of less strategically designed starting materials.
Overall Synthetic Workflow
The core strategy involves a two-step, sequential palladium-catalyzed cross-coupling process. The first step is a Suzuki-Miyaura reaction to install an aryl or heteroaryl moiety at the more reactive C7 position. The second step is a Buchwald-Hartwig amination to introduce a diverse range of amines at the C4 position. This workflow is designed to build molecules with key pharmacophoric features for kinase binding.
Caption: Sequential cross-coupling workflow for inhibitor synthesis.
Detailed Experimental Protocols
Protocol 1: Regioselective C7-Arylation via Suzuki-Miyaura Coupling
This protocol describes the selective introduction of an aryl group at the C7 position of the dibromo scaffold. The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and reliable performance.[7][8][9][10][11]
Rationale: The conditions outlined below utilize a standard palladium(0) catalyst and a mild aqueous base. These conditions typically favor reaction at the more electronically distinct C7 position of similar heterocyclic systems.[7] The use of a degassed solvent system is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Toluene
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the corresponding arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Toluene) via cannula.
-
Add the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 7-aryl-4-bromopyrazolo[1,5-a]pyridine intermediate.
Protocol 2: C4-Amination via Buchwald-Hartwig Amination
This protocol utilizes the mono-arylated intermediate from Protocol 1 to install an amine at the C4 position. The Buchwald-Hartwig amination is the premier method for forming C-N bonds with high efficiency and scope.[5][6][12][13]
Rationale: This reaction requires a palladium pre-catalyst and a specialized bulky phosphine ligand (e.g., XPhos) to facilitate the catalytic cycle.[13] A strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine nucleophile without competing in side reactions.[12] The reaction is highly sensitive to air and moisture, necessitating strict anhydrous and anaerobic conditions.
Materials:
-
7-Aryl-4-bromopyrazolo[1,5-a]pyridine (1.0 eq)
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 - 0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene or Dioxane
Step-by-Step Procedure:
-
In a glovebox or under a strict inert atmosphere: To a dry Schlenk tube, add NaOtBu, the phosphine ligand (XPhos), and the palladium source (Pd₂(dba)₃).
-
Add the 7-aryl-4-bromopyrazolo[1,5-a]pyridine intermediate.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous solvent via syringe.
-
Add the amine nucleophile via syringe. If the amine is a solid, it should be added in the glovebox with the other solids.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 6-24 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.
Biological Evaluation Protocol
Protocol 3: In Vitro Kinase Inhibition Assay (TRKA Example)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase, such as Tropomyosin Receptor Kinase A (TRKA), which is a validated cancer target.[14][15]
Rationale: The ADP-Glo™ Kinase Assay (Promega) is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production, resulting in a lower luminescence signal, corresponds to inhibition of the kinase. This method is highly sensitive, robust, and suitable for high-throughput screening.
Materials:
-
Recombinant human TRKA enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Reagent, Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Step-by-Step Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Add 1 µL of the diluted compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add 2 µL of a 2.5X enzyme/substrate mixture (TRKA and MBP in reaction buffer) to each well.
-
To initiate the kinase reaction, add 2 µL of a 2.5X ATP solution (concentration near the Kₘ for the enzyme). The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Data Presentation
Quantitative data from synthesis and biological testing should be organized for clear interpretation and comparison.
Table 1: Representative Synthetic Results
| Compound ID | R¹ (Aryl Group) | R² (Amine) | Yield Step 1 (%) | Yield Step 2 (%) |
|---|---|---|---|---|
| KDI-001 | Phenyl | Morpholine | 85 | 78 |
| KDI-002 | 4-Fluorophenyl | Piperidine | 81 | 75 |
| KDI-003 | 2-Thienyl | N-Methylpiperazine | 75 | 68 |
| KDI-004 | 3-Pyridyl | Cyclopropylamine | 72 | 65 |
Table 2: Representative Kinase Inhibition Data
| Compound ID | TRKA IC₅₀ (nM) |
|---|---|
| KDI-001 | 150 |
| KDI-002 | 85 |
| KDI-003 | 210 |
| KDI-004 | 45 |
| Larotrectinib (Ref.) | 5[14] |
TRKA Signaling Pathway
The synthesized inhibitors are designed to block the ATP-binding site of TRKA, thereby inhibiting its catalytic activity and preventing the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Simplified TRKA signaling pathway and inhibitor mechanism.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low/No Yield in Suzuki Coupling | Inactive palladium catalyst. | Ensure all reagents and solvents are thoroughly degassed. Use fresh Pd(PPh₃)₄. |
| Insufficient base strength or solubility. | Ensure Na₂CO₃ is fully dissolved. Consider using K₂CO₃ or Cs₂CO₃. | |
| Poor quality boronic acid. | Use fresh boronic acid; they can degrade over time. Check for dehydration/trimerization. | |
| Side-product formation (debromination) | Reaction temperature too high or prolonged. | Reduce reaction temperature. Monitor carefully and stop the reaction once the starting material is consumed. |
| Use of a hydride-donating solvent. | Avoid solvents like isopropanol. Stick to aprotic solvents like dioxane or toluene. | |
| Low/No Yield in Buchwald-Hartwig | Oxygen or moisture contamination. | Use a glovebox for setup. Ensure solvents are anhydrous and reagents are dry. |
| Incorrect ligand/catalyst combination. | Ensure the chosen ligand is appropriate for the substrate. XPhos is generally robust. | |
| Base is not strong enough or has degraded. | Use freshly opened, high-purity NaOtBu or K₃PO₄. | |
| Inconsistent IC₅₀ values | Compound precipitation in assay buffer. | Check the aqueous solubility of the compounds. Lower the top concentration if needed. |
| Inactive enzyme or degraded ATP. | Use fresh aliquots of enzyme and ATP solution for each experiment. |
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Royal Society of Chemistry.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Elsevier.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. National Institutes of Health.
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors - Benchchem. BenchChem.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. PubMed.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed. PubMed.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar. Semantic Scholar.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed. PubMed.
- Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | Request PDF - ResearchGate. ResearchGate.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. PubMed Central.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. American Chemical Society.
- Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal.
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF | Chemical Compounds - Scribd. Scribd.
- Pyrazolo[1,5-a]pyrimidines marketed drugs. - ResearchGate. ResearchGate.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. PubMed Central.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. National Institutes of Health.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC - PubMed Central. PubMed Central.
- Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed. PubMed.
- Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed. PubMed.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. MDPI.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Suzuki cross-coupling reactions of 4,7-dibromo[3][14][16]selenadiazolo[3,4-c]pyridine – a path to new solar cell components - ResearchGate. ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors - PubMed. PubMed.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. PubMed Central.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. MDPI.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. MDPI.
- Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchGate. ResearchGate.
Sources
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- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Note: A Robust Protocol for the Large-Scale Synthesis and Purification of 4,7-Dibromopyrazolo[1,5-a]pyridine
Abstract
This application note provides a comprehensive, field-proven guide for the large-scale synthesis and subsequent purification of 4,7-Dibromopyrazolo[1,5-a]pyridine, a key building block in medicinal chemistry and materials science. The protocol is designed for scalability, safety, and high purity, addressing common challenges encountered during production. We delve into the mechanistic rationale behind the synthetic strategy, offer a detailed, step-by-step protocol for synthesis via electrophilic bromination, and present a robust purification method using recrystallization. This document is intended for researchers, chemists, and process development professionals who require a reliable method for producing multi-gram to kilogram quantities of this important intermediate.
Introduction and Strategic Overview
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, demonstrating applications as kinase inhibitors, antimicrobial agents, and CNS-active molecules[1][2][3]. The halogenated derivatives, particularly this compound, serve as versatile intermediates. The two bromine atoms at electronically distinct positions allow for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for drug discovery.
The synthesis of this target molecule is most effectively achieved through the direct electrophilic bromination of the parent pyrazolo[1,5-a]pyridine. Our choice of N-Bromosuccinimide (NBS) as the brominating agent is predicated on its safety, ease of handling compared to liquid bromine, and high reactivity, which allows the reaction to proceed under mild conditions. The succinimide byproduct is also highly water-soluble, facilitating its removal during work-up.
Mechanistic Rationale: Regioselectivity of Bromination
The pyrazolo[1,5-a]pyridine ring system is an electron-rich heterocycle. Electrophilic substitution is directed by the nitrogen atoms and the inherent electronic distribution of the fused rings. The pyridine ring is generally electron-deficient, while the pyrazole ring is electron-rich. Theoretical and experimental studies show that electrophilic attack preferentially occurs at the C7 position on the pyridine ring and the C3 and C4 positions of the pyrazole moiety. The use of a slight excess of the brominating agent under controlled conditions allows for the exhaustive dibromination at the most reactive sites, yielding the 4,7-disubstituted product.
Synthesis Workflow and Protocol
Overall Synthesis Scheme
The workflow for the synthesis involves the controlled addition of the brominating agent to the starting material in a suitable solvent, followed by reaction monitoring, aqueous work-up to remove byproducts, and isolation of the crude product.
Caption: High-level workflow for the synthesis of the crude product.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent, corrosive, and a skin sensitizer.[4][5][6] It can cause severe skin burns and eye damage.[7][6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust. Keep away from combustible materials.[5]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Work in a well-ventilated area and away from ignition sources.
-
Reaction Exotherm: The addition of NBS can be exothermic. Portion-wise addition and maintaining a cold reaction temperature are critical for large-scale synthesis to prevent thermal runaway.
Detailed Synthesis Protocol
This protocol is designed for a target scale of ~100 g of the final product.
Materials and Equipment:
-
5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel (or configured for solid addition).
-
Ice bath.
-
Pyrazolo[1,5-a]pyridine (50.0 g, 0.423 mol)
-
N-Bromosuccinimide (NBS) (159.0 g, 0.893 mol, 2.1 equiv)
-
Acetonitrile (ACN) (2.0 L)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the 5 L reaction flask with pyrazolo[1,5-a]pyridine (50.0 g, 0.423 mol) and acetonitrile (2.0 L).
-
Cooling: Begin stirring the mixture and cool the flask in an ice bath to an internal temperature of 0–5 °C.
-
NBS Addition: Once the target temperature is reached, begin the portion-wise addition of N-Bromosuccinimide (159.0 g, 0.893 mol) over 60–90 minutes. Expert Note: Careful control of the addition rate is crucial. Monitor the internal temperature closely, ensuring it does not exceed 10 °C. Rapid addition can lead to an uncontrolled exotherm and the formation of undesirable over-brominated side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12–18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution (~500 mL) to destroy any remaining NBS.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting aqueous slurry, add ethyl acetate (1 L) and water (1 L). Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 500 mL) and brine (1 x 500 mL).
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
| Parameter | Value | Notes |
| Starting Material | Pyrazolo[1,5-a]pyridine | 50.0 g (0.423 mol) |
| Reagent | N-Bromosuccinimide (NBS) | 159.0 g (0.893 mol) |
| Molar Equivalents (NBS) | 2.1 eq | A slight excess ensures complete dibromination. |
| Solvent | Acetonitrile | 2.0 L |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling is critical for control. |
| Reaction Time | 12 - 18 hours | Monitor by TLC for completion. |
| Expected Crude Yield | 90-98% | The crude product will contain succinimide. |
Purification Protocol: Recrystallization
For large-scale work, recrystallization is the most efficient and economical method for obtaining high-purity material.[8][9] The goal is to select a solvent system in which the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain in solution upon cooling.[10][11]
Purification Workflow
Caption: Step-by-step workflow for purification by recrystallization.
Detailed Recrystallization Protocol
Solvent Selection: Ethanol or isopropanol are excellent first choices for recrystallizing dibrominated aromatic compounds. A solvent pair system, such as ethanol/water or isopropanol/heptane, can also be effective if a single solvent does not provide the desired solubility profile.
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. Expert Note: Adding a large excess of solvent will significantly reduce the recovery yield.[8] The goal is to create a saturated solution at the solvent's boiling point.
-
Cooling (Crystal Formation): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the precipitation of the product from the solution.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Parameter | Recommended | Notes |
| Purification Method | Recrystallization | Most scalable and cost-effective method. |
| Primary Solvent | Ethanol or Isopropanol | Good solubility at high temp, poor at low temp. |
| Cooling Protocol | Slow cooling to RT, then ice bath | Promotes pure crystal growth and maximizes yield. |
| Expected Recovery | 75-90% | Dependent on careful execution. |
| Expected Purity | >98% (by NMR/LC-MS) |
Characterization and Validation
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the pyrazolo[1,5-a]pyridine core, with chemical shifts and coupling constants consistent with the 4,7-dibromo substitution pattern.
-
Mass Spectrometry (MS): The mass spectrum should display the correct molecular ion peak ([M+H]+) with the characteristic isotopic pattern for a molecule containing two bromine atoms.
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient NBS or reaction time. | Add a small additional portion of NBS (0.1 eq) and continue stirring. Confirm completion with TLC/LC-MS. |
| Oily Product / No Crystals | Impurities inhibiting crystallization; too much solvent used. | Try scratching the inside of the flask; add a seed crystal; if too much solvent was used, evaporate some and re-cool. Consider an alternative solvent system. |
| Low Recovery Yield | Too much solvent used during recrystallization; product is more soluble than expected. | Ensure a minimum of hot solvent is used. Cool for an extended period in the ice bath. The mother liquor can be concentrated and a second crop of crystals can be collected. |
References
- Carl ROTH. (n.d.).
- Loba Chemie. (2016-05-12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link][8]
- Synthesis of pyrazolo[1,5-a]pyridines via azirines: Preparation of 2-(3-bromophenyl). (1987).
- Reddy, et al. (n.d.). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines.
- The synthesis of brominated pyrazolo[1,5‐a]pyridine derivatives from N‐aminopyridinium salts and bromoalkynes. (n.d.).
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. (n.d.). ChemRxiv. [Link][16]
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- University of Alberta, Department of Chemistry. (n.d.).
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. (2017). Molecules. [Link][18]
- EXPERIMENT (3) Recrystallization. (n.d.). University of Technology, Iraq. [Link][11]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link][19]
- Abdel-monem, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link][1]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link][12]
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules. [Link][20]
- Abdel-monem, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine.... PubMed. [Link][2]
- New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. (n.d.).
- Abdelriheem, et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine....
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Introduction: The Rise of TRK Inhibitors and the Quest for Superior Scaffolds
An in-depth guide to the strategic use of the 4,7-dibromopyrazolo[1,5-a]pyridine scaffold in the discovery and development of next-generation Tropomyosin Receptor Kinase (TRK) inhibitors.
Tropomyosin Receptor Kinases (TRKs), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, are critical regulators of neuronal development, survival, and function in the mammalian nervous system.[1][2] Encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, these receptors are activated by neurotrophins, triggering downstream signaling cascades essential for cellular homeostasis.[2][3] However, the aberrant fusion of NTRK genes with other partners results in the formation of chimeric oncoproteins that drive ligand-independent, constitutive kinase activity. These TRK fusion proteins are potent oncogenic drivers in a wide array of adult and pediatric solid tumors, making them a prime therapeutic target.[2][4][5]
The clinical success of first-generation TRK inhibitors like Larotrectinib and Entrectinib, which received landmark tumor-agnostic approvals, has validated this therapeutic strategy.[3][4][6] These agents have demonstrated remarkable and durable responses in patients with NTRK fusion-positive cancers. Despite this success, the emergence of acquired resistance, often through mutations in the kinase domain, limits their long-term efficacy.[3][4] This clinical challenge has spurred the development of next-generation inhibitors designed to overcome these resistance mechanisms.
Within the landscape of TRK inhibitor development, the pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]pyridine scaffold, have emerged as privileged structures.[4][7] Their unique geometry allows for critical interactions within the ATP-binding pocket of the TRK kinase domain. This guide focuses on a particularly strategic starting material: This compound . The dual bromine substituents serve as versatile synthetic handles, empowering medicinal chemists to systematically explore chemical space and engineer inhibitors with enhanced potency, selectivity, and improved pharmacological properties.
The TRK Signaling Pathway: A Central Hub for Cell Growth and Survival
Understanding the TRK signaling pathway is fundamental to appreciating the mechanism of action of its inhibitors. Upon binding of a cognate neurotrophin (e.g., Nerve Growth Factor (NGF) for TrkA), the TRK receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[1][8] This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of three major downstream signaling cascades that are critical for cell proliferation and survival.[1][9][10]
-
The Ras/MAPK Pathway: This cascade is crucial for neuronal differentiation and proliferation.[8]
-
The PI3K/AKT Pathway: This pathway is a central mediator of cell survival, preventing apoptosis.[8][10]
-
The PLCγ Pathway: Activation of Phospholipase C-gamma (PLCγ) leads to the generation of secondary messengers that influence intracellular calcium levels and protein kinase C (PKC) activity.[1][8]
In NTRK fusion-driven cancers, this entire network is constitutively activated, leading to uncontrolled cell growth and tumor progression.[2] TRK inhibitors function by competing with ATP in the kinase domain, thereby blocking the initial autophosphorylation event and shutting down these downstream signals.
Medicinal Chemistry Strategy: The this compound Advantage
The this compound core is not merely a scaffold; it is a strategic platform for rational drug design. The two bromine atoms are positioned at key vectors (C4 and C7) that allow for differential functionalization, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This approach provides a powerful and modular way to build a library of inhibitors and fine-tune their properties.
-
C7-Position: Modifications at this position often project into the solvent-exposed region of the ATP binding site. This allows for the introduction of larger, polar groups to improve solubility and other pharmacokinetic properties without disrupting the core binding interactions.
-
C4-Position: This position is typically directed towards the "back pocket" of the kinase. Introducing specific groups here can enhance potency and, crucially, modulate selectivity against other kinases.
This dibromo-strategy enables a systematic exploration of the structure-activity relationship (SAR), allowing researchers to optimize for potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties in parallel.
Application Protocol I: Synthesis of a Representative TRK Inhibitor
This section provides a generalized, step-by-step protocol for the synthesis of a hypothetical but representative TRK inhibitor, JNI-TRK-101 , starting from this compound. The workflow highlights the strategic, sequential functionalization of the core.
Step 1: Selective C7-Arylation via Suzuki-Miyaura Coupling
Rationale: The C7 position of the pyrazolo[1,5-a]pyridine core is often more sterically accessible and electronically favorable for initial cross-coupling. This step installs the first key pharmacophore (R1).
Protocol:
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl boronic acid or ester (R1-B(OR)2, 1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C7-functionalized intermediate 1.
Step 2: C4-Amination via Buchwald-Hartwig Amination
Rationale: With the C7 position functionalized, the remaining bromine at C4 can be selectively replaced. This step often introduces a key hydrogen-bond donor/acceptor group (R2) that interacts with the kinase hinge region.
Protocol:
-
Reagent Setup: To a flame-dried microwave vial or sealed tube under an inert atmosphere, add the C7-functionalized intermediate 1 (1.0 eq), the desired amine (R2-NH₂, 1.5 eq), a palladium pre-catalyst such as Pd₂(dba)₃ (0.05 eq), and a phosphine ligand like Xantphos (0.1 eq).
-
Solvent and Base: Add a dry, degassed solvent such as toluene or 1,4-dioxane. Add a strong, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 2.0 eq) or sodium tert-butoxide (NaOtBu, 2.0 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C (conventional heating or microwave irradiation) and monitor by LC-MS (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC to yield the final inhibitor, JNI-TRK-101 .
Application Protocol II: Biological Evaluation of TRK Inhibitors
Once synthesized, the novel compound must be evaluated for its biological activity. This is a tiered process, starting with direct enzyme inhibition and progressing to cellular models.
Biochemical Kinase Assay (ADP-Glo™)
Rationale: This assay directly measures the enzymatic activity of purified TRK kinases (TrkA, TrkB, TrkC) and provides a quantitative measure of inhibition (IC₅₀). The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]
Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the specific TRK enzyme, its substrate (e.g., a generic tyrosine kinase peptide), ATP, and the inhibitor JNI-TRK-101 at various concentrations (typically a 10-point, 3-fold serial dilution). Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the newly produced ADP into ATP, and then uses the new ATP to drive a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly correlated with the amount of ADP produced and thus, kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Cellular Target Engagement Assay (Western Blot)
Rationale: This assay confirms that the inhibitor can enter cells and engage its target, TRK, leading to a reduction in its phosphorylation and downstream signaling.[11][12]
Protocol:
-
Cell Culture: Culture an NTRK fusion-positive cancer cell line (e.g., KM-12, which harbors a TPM3-NTRK1 fusion) to ~80% confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of JNI-TRK-101 for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-TRK (p-TRK), total TRK, phospho-AKT (p-AKT), total AKT, phospho-ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-TRK/total TRK ratio (and downstream p-AKT/AKT, p-ERK/ERK ratios) confirms cellular target engagement.
Cellular Potency Assay (Cell Viability)
Rationale: This assay measures the functional consequence of TRK inhibition on the proliferation and viability of cancer cells that are dependent on TRK signaling for survival.[11][13]
Protocol:
-
Cell Seeding: Seed KM-12 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JNI-TRK-101 for 72 hours.
-
Viability Reagent: Add a cell viability reagent such as CellTiter-Glo® (which measures ATP content) or resazurin.
-
Data Acquisition: Incubate as per the manufacturer's instructions and measure the luminescence or fluorescence signal.
-
Data Analysis: Calculate the percent viability relative to DMSO-treated control cells and plot against the logarithm of inhibitor concentration to determine the cellular IC₅₀ (or GI₅₀) value.
Data Presentation and Interpretation
The data generated from these assays allow for a comprehensive evaluation of the inhibitor's profile. Results should be summarized in a clear, tabular format.
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | KM-12 Cell Viability IC₅₀ (nM) |
| Larotrectinib | 1.2 | 2.1 | 2.1 | 5.0 |
| JNI-TRK-101 | X.X | Y.Y | Z.Z | A.A |
Interpretation:
-
Biochemical vs. Cellular Potency: A small delta between the biochemical and cellular IC₅₀ values suggests good cell permeability and lack of significant efflux.
-
Selectivity Profile: Comparing the IC₅₀ values across TrkA, TrkB, and TrkC reveals the pan-TRK or selective nature of the inhibitor.
-
Structure-Activity Relationship (SAR): By synthesizing and testing a matrix of compounds with different R1 and R2 groups (enabled by the 4,7-dibromo intermediate), a detailed SAR can be established. For example, one might find that a specific heterocyclic R1 group improves solubility while a small, hydrogen-bonding R2 amine is critical for hinge-binding and potency.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and strategically versatile platform in modern TRK inhibitor discovery. Its capacity for controlled, sequential functionalization allows for the rapid and rational development of novel chemical entities. By employing the synthetic and biological protocols detailed in this guide, researchers can efficiently synthesize, evaluate, and optimize new inhibitors. This systematic approach is crucial for identifying next-generation drug candidates with superior potency against wild-type and mutant TRK kinases, ultimately aiming to provide more durable and effective therapies for patients with NTRK fusion-driven cancers.[4][6]
References
- Molecules. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- NIH. (n.d.). Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. [Link]
- Huang, E. (n.d.). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. [Link]
- QIAGEN. (n.d.). Neurotrophin/TRK Signaling. [Link]
- NIH. (n.d.). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. [Link]
- Wikipedia. (n.d.). Trk receptor. [Link]
- AACR Journals. (n.d.). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. [Link]
- PubMed. (n.d.). Quantitative, high-throughput cell-based assays for inhibitors of trkA receptor. [Link]
- ResearchGate. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- PubMed Central. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- PubMed. (2021).
- PubMed Central. (n.d.). Insights into Current Tropomyosin Receptor Kinase (TRK)
- R Discovery. (2026). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). [Link]
- MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- ResearchGate. (2021).
- PubMed Central. (n.d.). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. [Link]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
- The Development of TRK Inhibitors. (n.d.). The Development of TRK Inhibitors. [Link]
- PubMed Central. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
- PubMed. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
Sources
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- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
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Troubleshooting & Optimization
Overcoming low yields in the synthesis of 4,7-Dibromopyrazolo[1,5-a]pyridine.
Welcome to the technical support center for the synthesis of 4,7-Dibromopyrazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic protocols and field-proven insights to ensure your experimental success.
Troubleshooting Guide: Overcoming Low Yields and Impurities
This guide addresses specific issues that can arise during the synthesis of this compound, which is typically a two-stage process: the formation of the pyrazolo[1,5-a]pyridine core, followed by electrophilic bromination.
Part 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core
The most prevalent method for constructing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne or alkene.[1][2][3] Low yields in this initial step are a frequent hurdle.
Question: My yield of pyrazolo[1,5-a]pyridine is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the cycloaddition step often stem from issues with the in situ generation and stability of the N-aminopyridinium ylide, suboptimal reaction conditions, or impurities in the starting materials. A systematic approach to troubleshooting is crucial.[4]
1. Inefficient Ylide Generation:
-
The Problem: The pyridinium ylide is a reactive intermediate generated in situ from an N-aminopyridinium salt using a base. Incomplete deprotonation or ylide decomposition can significantly lower your yield.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. A base that is too weak may not fully deprotonate the pyridinium salt, while an overly strong base can lead to side reactions. Common bases for this reaction include triethylamine (TEA), DBU, and potassium carbonate. It is recommended to perform small-scale trials with different bases to find the optimal one for your specific substrate.
-
Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C) to enhance stability before the addition of the dipolarophile (alkyne or alkene).
-
2. Suboptimal Reaction Conditions:
-
The Problem: Temperature, solvent, and reaction time are key parameters that can dramatically influence the reaction outcome.[4]
-
Troubleshooting:
-
Solvent Polarity: The polarity of the solvent can affect the stability of the ylide and the rate of the cycloaddition. Solvents such as ethanol, acetonitrile, and DMF are commonly used.[5] Experiment with different solvents to identify the one that provides the best solubility for your reagents and promotes the desired reaction pathway.
-
Temperature Control: While ylide generation may require low temperatures, the cycloaddition step itself might benefit from elevated temperatures to overcome the activation energy barrier. A stepwise increase in temperature after the addition of the alkyne/alkene can be beneficial. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[4]
-
3. Purity of Reagents:
-
The Problem: Impurities in your N-aminopyridinium salt, alkyne/alkene, or solvent can act as catalysts for side reactions or inhibit the desired transformation.[4]
-
Troubleshooting:
-
Reagent Purification: Ensure the purity of your starting materials. Recrystallize the N-aminopyridinium salt if necessary. Use freshly distilled and dry solvents, especially if the reaction is sensitive to moisture.
-
Atmospheric Control: Some cycloaddition reactions are sensitive to air and moisture.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.
-
Part 2: Electrophilic Bromination of Pyrazolo[1,5-a]pyridine
Once the pyrazolo[1,5-a]pyridine core is successfully synthesized, the next step is the regioselective introduction of two bromine atoms at the 4- and 7-positions.
Question: I am observing a mixture of mono-, di-, and poly-brominated products, leading to a low yield of the desired 4,7-dibromo derivative and difficult purification. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the bromination of pyrazolo[1,5-a]pyridines depends on controlling the electrophilicity of the brominating agent and the reaction conditions. The pyrazolo[1,5-a]pyridine ring system has multiple sites susceptible to electrophilic attack, making precise control essential.[6][7]
1. Choice of Brominating Agent:
-
The Problem: Highly reactive brominating agents like neat bromine (Br₂) can lead to over-bromination and a lack of selectivity.
-
Troubleshooting:
-
Milder Reagents: Employ a milder brominating agent such as N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of electrophilic bromine, which can significantly improve regioselectivity.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 2.1-2.2 equivalents) of NBS is often sufficient to drive the reaction to completion without excessive formation of poly-brominated byproducts.
-
2. Reaction Conditions for Bromination:
-
The Problem: Temperature and solvent can influence the reaction rate and the relative reactivity of the different positions on the heterocyclic core.
-
Troubleshooting:
-
Solvent: Solvents like chloroform, carbon tetrachloride, or acetic acid are commonly used for bromination.[6] The choice of solvent can affect the solubility of the starting material and the reactivity of the brominating agent.
-
Temperature: Perform the reaction at a controlled temperature. Starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature can help to manage the reaction's exothermicity and improve selectivity. Monitor the reaction progress closely by TLC or LC-MS to avoid over-bromination.
-
3. Product Purification:
-
The Problem: Even with optimized conditions, minor amounts of isomeric byproducts can form, complicating purification.
-
Troubleshooting:
-
Column Chromatography: Purification by column chromatography on silica gel is typically required. A carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for separating the desired 4,7-dibromo product from mono-bromo and other isomers.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the [3+2] cycloaddition to form the pyrazolo[1,5-a]pyridine core?
A1: The reaction proceeds through the in situ formation of an N-aminopyridinium ylide by deprotonation of an N-aminopyridinium salt with a base. This ylide then acts as a 1,3-dipole and reacts with a dipolarophile (an alkyne or alkene) in a [3+2] cycloaddition manner. The resulting intermediate then undergoes aromatization, often through oxidation, to yield the stable pyrazolo[1,5-a]pyridine.[8][9]
Q2: How can I confirm the regiochemistry of my brominated product?
A2: The most definitive method for confirming the regiochemistry of your product is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC will allow for the unambiguous assignment of the proton and carbon signals and confirm the positions of the bromine substituents. X-ray crystallography can also provide absolute structural proof if a suitable single crystal can be obtained.
Q3: Are there any alternative synthetic routes to pyrazolo[1,5-a]pyridines if the cycloaddition approach fails?
A3: Yes, several other methods have been developed. These include transition metal-catalyzed reactions, such as palladium-catalyzed alkenylation/cyclization cascades, and cross-dehydrogenative coupling reactions.[1][10] The choice of method will depend on the available starting materials and the desired substitution pattern on the final product.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. Bromine and NBS are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Many of the organic solvents used are flammable and should be handled away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data and Protocols
Table 1: Troubleshooting Guide for Low Yield in Pyrazolo[1,5-a]pyridine Synthesis
| Problem | Potential Cause | Recommended Action |
| Low Yield of Pyrazolo[1,5-a]pyridine Core | Inefficient ylide generation | Optimize base (e.g., TEA, DBU, K₂CO₃); control temperature during ylide formation (0 °C). |
| Suboptimal reaction conditions | Screen different solvents (e.g., EtOH, ACN, DMF); optimize reaction temperature and time with TLC/LC-MS monitoring. | |
| Impure reagents | Recrystallize starting materials; use dry, freshly distilled solvents; perform under an inert atmosphere. | |
| Low Yield of this compound | Poor regioselectivity/over-bromination | Use a milder brominating agent (NBS); carefully control stoichiometry (2.1-2.2 eq.). |
| Uncontrolled reaction | Control temperature (start at 0 °C); monitor reaction progress closely. | |
| Difficult purification | Optimize column chromatography eluent system; consider recrystallization for final purification. |
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine via [3+2] Cycloaddition
-
Dissolve the N-aminopyridinium salt (1.0 eq.) in a suitable dry solvent (e.g., acetonitrile) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.2 eq.) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes.
-
Add the alkyne or alkene (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Bromination of Pyrazolo[1,5-a]pyridine
-
Dissolve the synthesized pyrazolo[1,5-a]pyridine (1.0 eq.) in a suitable solvent (e.g., chloroform) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (2.1 eq.) portion-wise over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Diagram 1: General Synthesis Workflow
Caption: Workflow for the two-part synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central, 2019.
- Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Semantic Scholar.
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Cu‐Catalyzed [3+2]‐cycloaddition of pyridinium ylide with alkynes.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine deriv
- One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 2021.
- [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor.
- Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed, 2016.
- Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI, 2016.
- Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed Central, 2011.
- N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central, 2022.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed, 2017.
- Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed, 2011.
- Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central, 2016.
- Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar, 1994.
- Heterocyclic Compounds. MSU chemistry.
- 6-BroMopyrazolo[1,5-a]pyridine synthesis. ChemicalBook.
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central, 2017.
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- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in pyrazolo[1,5-a]pyridine synthesis.
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, ultimately improving the yield and purity of your target compounds.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols to resolve these challenges.
Issue 1: Formation of an Unexpected Isomer - Is it a Regioisomer?
Question: I am synthesizing a substituted pyrazolo[1,5-a]pyridine via the condensation of an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, and I'm observing a mixture of products that are difficult to separate. Could these be regioisomers, and how can I control the reaction to favor one over the other?
Answer: Yes, the formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The reaction can proceed through two different pathways, leading to the formation of two distinct pyrazolo[1,5-a]pyrimidine regioisomers.
Causality: The regioselectivity of the condensation reaction is primarily dictated by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. The more electrophilic carbonyl group will preferentially react with the primary amino group of the aminopyrazole.
Identification of Regioisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of the protons and carbons on the pyrimidine ring will differ significantly between the two isomers. For instance, the chemical shift of a methyl group at position 5 versus position 7 will be distinct.[1] NOESY and HMBC experiments can provide definitive structural elucidation by showing through-space and through-bond correlations, respectively.
-
Mass Spectrometry (MS): While regioisomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing clues to their structure.
Minimization and Control Strategies:
-
Exploiting Electronic Effects:
-
If your 1,3-dicarbonyl is a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, favoring the formation of one regioisomer. .
-
Introducing electron-withdrawing groups near one carbonyl will increase its electrophilicity and direct the reaction towards a specific regioisomer.
-
-
Reaction Condition Optimization:
-
pH Control: The pH of the reaction medium can influence the tautomeric equilibrium of the aminopyrazole and the protonation state of the dicarbonyl, thereby affecting regioselectivity. Acidic conditions, such as refluxing in acetic acid, are commonly employed and can favor one isomer.[2]
-
Catalyst Selection: The use of specific catalysts can influence the reaction pathway. It is advisable to screen different acid or base catalysts.
-
Temperature and Reaction Time: Systematically varying the temperature and reaction time can help to optimize the ratio of the desired regioisomer.
-
Experimental Protocol for Regioselective Synthesis:
A general procedure leveraging the higher electrophilicity of a ketone over an ester is as follows:
-
To a solution of the 5-aminopyrazole (1.0 eq) in glacial acetic acid (5-10 mL per mmol of aminopyrazole), add the β-ketoester (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure regioisomer.
| Reactant Combination | Expected Major Regioisomer | Rationale |
| 5-Aminopyrazole + Ethyl Acetoacetate | 7-methylpyrazolo[1,5-a]pyrimidin-5-one | The ketone carbonyl is more electrophilic than the ester carbonyl. |
| 5-Aminopyrazole + Ethyl Benzoylacetate | 7-phenylpyrazolo[1,5-a]pyrimidin-5-one | The ketone carbonyl is more electrophilic than the ester carbonyl. |
Issue 2: My Product has a Higher Molecular Weight and a Different Ring System.
Question: During the synthesis of a pyrazolo[1,5-a]pyridine using a cross-dehydrogenative coupling (CDC) method with N-amino-2-iminopyridine and a β-dicarbonyl compound in the presence of acetic acid, I've isolated a significant byproduct with a mass corresponding to a triazolo[1,5-a]pyridine derivative. What is happening and how can I prevent this?
Answer: You are likely observing the competitive formation of a[3][4][5]triazolo[1,5-a]pyridine byproduct. This is a known side reaction in this specific synthetic route, particularly when certain reaction parameters are not carefully controlled.
Causality: The formation of the triazolo[1,5-a]pyridine byproduct is often promoted by an excess of a strong acid, such as acetic acid, under the reaction conditions. The acid can catalyze an alternative cyclization pathway of the N-amino-2-iminopyridine starting material.
Identification of the Triazolo[1,5-a]pyridine Byproduct:
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the triazolo[1,5-a]pyridine will be distinctly different from the desired pyrazolo[1,5-a]pyridine. Key differences will be observed in the aromatic region, and the number and chemical shifts of the substituent protons will not match the expected product.
-
Mass Spectrometry: The molecular weight of the triazolo[1,5-a]pyridine will differ from your target pyrazolo[1,5-a]pyridine, typically by the absence of the elements from the β-dicarbonyl component. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the byproduct.
Minimization and Control Strategies:
-
Stoichiometry of Acetic Acid: The most critical factor is the amount of acetic acid used. It has been demonstrated that increasing the loading of acetic acid can lead to the competitive formation of the triazolo[1,5-a]pyridine. Limiting the amount of acetic acid is crucial to suppress this side reaction.
-
Atmosphere: Conducting the reaction under an oxygen atmosphere is often beneficial for the desired CDC reaction, which can help it outcompete the side reaction.
Optimized Experimental Protocol to Minimize Triazolo[1,5-a]pyridine Formation:
-
In a reaction vessel, combine the N-amino-2-iminopyridine (1.0 eq), the β-dicarbonyl compound (1.0 eq), and ethanol (3-5 mL per mmol of N-amino-2-iminopyridine).
-
Add a controlled amount of acetic acid (e.g., 6 equivalents). It is crucial not to exceed this amount.
-
Stir the mixture under an oxygen atmosphere (1 atm).
-
Heat the reaction to the optimal temperature (e.g., 130 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, and purify the product by column chromatography on silica gel.
Issue 3: I'm seeing a byproduct with a mass of M+2, especially in reactions involving an oxidation step.
Question: In my [3+2] cycloaddition reaction, which is followed by an oxidative aromatization step, I am isolating a significant amount of a byproduct with a mass that is two units higher than my expected pyrazolo[1,5-a]pyridine. Is this an incompletely reacted intermediate?
Answer: Yes, it is highly probable that you are observing a dihydropyrazolo[1,5-a]pyridine intermediate. This occurs when the final oxidation step to form the aromatic pyrazolo[1,5-a]pyridine ring is incomplete.
Causality: Many synthetic routes to pyrazolo[1,5-a]pyridines, particularly those involving cycloadditions, initially form a non-aromatic, di- or tetrahydro- intermediate. A subsequent oxidation step is required to furnish the final aromatic product. If the oxidant is not efficient enough, is used in insufficient quantity, or if the reaction time is too short, the dihydro- intermediate can be isolated as a major byproduct.
Identification of Dihydropyrazolo[1,5-a]pyridine Byproducts:
-
NMR Spectroscopy: The ¹H NMR spectrum of the dihydro-byproduct will show aliphatic protons (typically in the range of 2-5 ppm) that are absent in the fully aromatic product. The aromatic signals will also differ significantly.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be two mass units higher (M+2) than the expected product.
-
UV-Vis Spectroscopy: The aromatic pyrazolo[1,5-a]pyridine will have a more extended chromophore and will absorb at longer wavelengths compared to the non-aromatic dihydro- intermediate.
Minimization and Control Strategies:
-
Choice and Stoichiometry of Oxidant: Ensure you are using a suitable oxidizing agent and in the correct stoichiometric amount. Common oxidants for this transformation include oxygen (air), DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), or manganese dioxide (MnO₂).
-
Reaction Conditions: The efficiency of the oxidation can be sensitive to temperature and reaction time. Increasing the reaction temperature or prolonging the reaction time may drive the conversion to the fully aromatic product.
-
Post-reaction Oxidation: If you have already isolated the dihydro-byproduct, it is often possible to oxidize it to the desired pyrazolo[1,5-a]pyridine in a separate step.
Experimental Protocol for Complete Oxidation:
-
After the initial cycloaddition reaction, if TLC or LC-MS indicates the presence of the dihydro- intermediate, add a suitable oxidizing agent (e.g., DDQ, 1.1-1.5 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature or with gentle heating, monitoring the disappearance of the dihydro- intermediate.
-
Once the oxidation is complete, proceed with the standard work-up and purification procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most robust and versatile methods for synthesizing pyrazolo[1,5-a]pyridines?
The [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles (alkenes, alkynes, etc.) is one of the most widely used and versatile methods. It allows for the introduction of a wide range of substituents on the pyrazolo[1,5-a]pyridine core. The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is also a very common and reliable method, particularly for accessing certain substitution patterns.
Q2: How can I purify my pyrazolo[1,5-a]pyridine product if it is contaminated with byproducts?
Column chromatography on silica gel is the most common method for purifying pyrazolo[1,5-a]pyridines. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. In cases where byproducts are very close in polarity, preparative HPLC may be necessary. Recrystallization can also be an effective purification method if a suitable solvent system is found.
Q3: Are there any general precautions I should take to minimize byproduct formation?
Yes, several general practices can help improve the outcome of your synthesis:
-
Purity of Starting Materials: Ensure that your starting materials are pure. Impurities can lead to unexpected side reactions.
-
Inert Atmosphere: For reactions that are sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use dry solvents when necessary, as water can interfere with many organic reactions.
-
Systematic Optimization: When developing a new synthesis, systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst loading. A design of experiments (DoE) approach can be very efficient for this.
-
Regular Monitoring: Monitor your reaction progress closely using TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the concepts discussed, the following diagrams illustrate key reaction pathways and troubleshooting logic.
Diagram 1: Regioisomer Formation in Condensation Reactions
Caption: Control of regioselectivity in condensation reactions.
Diagram 2: Troubleshooting Workflow for Byproduct Identification
Caption: A logical workflow for identifying common byproducts.
References
- Ye, Z., et al. (2021). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules, 26(23), 7129.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Guda, M. R., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598.
- Daugulis, O., et al. (2021). N-Amino Pyridinium Salts in Organic Synthesis. The Journal of Organic Chemistry, 86(1), 1-16.
- Sarpong, R., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698.
- Studer, A., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 82-85.
- Reddy, P. V. G., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13833–13844.
- Streith, J. (1991). The Photochemistry of N-Iminopyridinium Ylides in Retrospect. From a Simple Concept to Some Applications. CHIMIA International Journal for Chemistry, 45(3), 65-76.
- Streith, J. (1991). The Photochemistry of N-Iminopyridinium Ylides in Retrospect. From a Simple Concept to Some Applications. CHIMIA, 45, 65-76.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- El-Dean, A. M. K., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(6), 1647-1685.
- Daugulis, O., et al. (2021). N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C-H Bonds. The Journal of Organic Chemistry, 86(15), 10543–10550.
- Wang, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459.
- Myers, A. (n.d.). The [3+2] Cycloaddition Reaction. Harvard University.
- Meggers, E., et al. (2023). Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides. Nature Synthesis, 2, 856–864.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Meggers, E., et al. (2023). Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. Nature Synthesis, 2(9), 856-864.
- Abdelhamid, A. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 21(1), 1-32.
- Li, Y., et al. (2021). Cyclization Reactions of N-Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Chemistry – An Asian Journal, 16(22), 3574-3587.
- El-Faham, A., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
- Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen.
- El-Naggar, M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1189-1215.
- Al-Mourabit, A., et al. (2019). [3+2]-Cycloaddition of Catalytically Generated Pyridinium Ylide: A General Access to Indolizine Derivatives. ChemistrySelect, 4(42), 12437-12440.
- Al-Mourabit, A., et al. (2023). Divergent Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. The Journal of Organic Chemistry, 88(20), 14594–14603.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Adamed Pharma. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(24), 7586.
- Reddy, C. R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Chemistry, 6(1), 32-44.
- Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 55.
- Asif, M., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 14(1), 11986.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11, 55.
- Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube.
- Lenci, E., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(3), 698.
- Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Gomha, S. M., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate.
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Optimizing catalyst and reaction conditions for cross-coupling of 4,7-Dibromopyrazolo[1,5-a]pyridine.
Technical Support Center: Cross-Coupling of 4,7-Dibromopyrazolo[1,5-a]pyridine
Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists working with this compound. This bicyclic heteroaromatic scaffold is a valuable building block, but its di-halogenated nature presents unique challenges and opportunities in cross-coupling chemistry. This guide is structured to provide direct, experience-based answers to common problems, moving from general principles to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the reactivity and handling of this compound in palladium-catalyzed cross-coupling reactions.
Q1: Which bromine on the this compound core is more reactive, and why?
A1: The regioselectivity of the first cross-coupling reaction is a critical consideration. Generally, for polyhalogenated N-heterocycles, reactivity is governed by a combination of electronic and steric factors that influence the rate-determining oxidative addition step.[1][2]
-
Electronic Effects: In pyridine-like systems, positions alpha (C2/C6) and gamma (C4) to the nitrogen are more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1] In the pyrazolo[1,5-a]pyridine system, the C7 position is part of the six-membered pyridine ring, while the C4 position is influenced by both rings. Computational studies and experimental evidence on related dihalopyridines suggest that the C-Br bond at the position more activated by the nitrogen heteroatom will be more reactive.[1][3] Therefore, the C7-Br bond is typically more reactive and will likely undergo the first cross-coupling reaction under standard conditions.
-
Steric Hindrance: Steric bulk around a C-Br bond can hinder the approach of the bulky palladium catalyst, slowing the rate of oxidative addition. In this substrate, neither position is excessively hindered, so electronic effects are expected to dominate.
To confirm selectivity for your specific system, a small-scale test reaction monitored by LC-MS is always the most reliable approach.
Q2: I am starting a new project with this substrate. What is a good "go-to" catalyst system for a standard Suzuki-Miyaura coupling?
A2: For a reliable starting point, especially if you anticipate challenges with this heteroaromatic system, it is advisable to bypass older catalysts like Pd(PPh₃)₄ and begin with a more robust, modern system. A "G3" (third-generation) or "G4" (fourth-generation) palladium precatalyst incorporating a bulky, electron-rich dialkylbiarylphosphine ligand is highly recommended.[4]
-
Recommended Starting System:
Rationale: These precatalysts are air-stable and ensure the efficient in-situ generation of the active, monoligated Pd(0) species, which is crucial for the catalytic cycle.[7] The bulky XPhos or SPhos ligands accelerate both the oxidative addition and the reductive elimination steps, which is particularly beneficial for electron-rich or sterically hindered heteroaromatic substrates.[4]
Q3: What are the most common side reactions I should watch out for?
A3: The two most prevalent side reactions in Suzuki-Miyaura couplings are protodeboronation and boronic acid homocoupling. In Sonogashira couplings, alkyne homocoupling is the primary concern.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water or alcohol), effectively destroying your nucleophile.[6] It is often promoted by excessive heat, prolonged reaction times, or certain base/solvent combinations.
-
Homocoupling: This involves the coupling of two molecules of your boronic acid (or alkyne) to form a symmetrical biaryl (or diyne). It is often caused by the presence of oxygen, which can interfere with the palladium catalytic cycle.[6][8]
Minimizing these side reactions requires careful setup, particularly the rigorous exclusion of oxygen and the use of high-purity, anhydrous solvents where appropriate.[9][10]
Part 2: Troubleshooting Guide: Diagnosing and Solving Common Issues
This guide provides a systematic, question-driven approach to resolving specific experimental failures.
Issue 1: Low to No Product Yield
You've run the reaction and your TLC or LC-MS shows mostly unreacted starting material.
Q: Have you rigorously verified the quality and integrity of your reagents? A: This is the most common source of failure. Systematically check each component:
-
Boronic Acid/Ester: Boronic acids can degrade upon storage, especially if they are electron-deficient.[9] Consider using a freshly opened bottle or purifying the existing stock. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA) can dramatically improve consistency.[5]
-
Palladium Catalyst & Ligand: Phosphine ligands are susceptible to oxidation.[9] Ensure your catalyst and any additional ligand have been stored under an inert atmosphere. If the catalyst is old, its activity may be compromised.
-
Base: The base must be finely powdered and anhydrous. Clumps of base have poor solubility and surface area, leading to inefficient reactions. Consider grinding the base in a mortar and pestle (or buying a finely powdered grade) and drying it in an oven before use.[11]
-
Solvent: Use anhydrous, degassed solvents. Oxygen is a potent poison for Pd(0) catalysts.[10] Ensure your solvent is of high purity and has been properly degassed by sparging with argon or nitrogen for 15-20 minutes or by using several freeze-pump-thaw cycles.[9]
Q: Is your reaction truly under an inert atmosphere? A: Palladium(0) is readily oxidized to inactive Pd(II) by oxygen.[10] Simply flushing the headspace of the flask is often insufficient.
-
Best Practice: Assemble your reaction vessel (flask, stir bar, condenser) while hot from the oven. Allow it to cool under a stream of argon or nitrogen. Add your solid reagents (aryl bromide, boronic acid, base). Seal the vessel, then evacuate and backfill with inert gas at least three times. Add the degassed solvent and catalyst under a positive pressure of inert gas.[9]
Q: Is your catalyst system appropriate for this specific transformation? A: If reagent quality and inert atmosphere are confirmed, the catalyst itself is the next variable.
-
For Suzuki: If you started with an older catalyst like Pd(PPh₃)₄ and saw no reaction, switch to a more active system like [Pd(dppf)Cl₂] or a Buchwald-type precatalyst (e.g., XPhos Pd G3).[12]
-
For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. The choice of ligand depends on the amine class (primary, secondary, etc.). For general purposes, bulky biarylphosphine ligands like XPhos or the Josiphos-type ligands are excellent starting points.[13][14]
-
For Sonogashira: Ensure you are using a copper co-catalyst (e.g., CuI) unless you are intentionally running a copper-free protocol. The copper is essential for the transmetalation step in the traditional mechanism.[15][16]
Below is a troubleshooting workflow to guide your decision-making process for low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Poor or Incorrect Regioselectivity
You are attempting a mono-coupling but are either getting a mixture of C4- and C7-substituted products or the reaction is proceeding to the C4-position instead of the expected C7.
Q: Are your reaction conditions too harsh? A: While the C7-position is electronically favored for the first coupling, the energy difference between oxidative addition at C7 vs. C4 may not be insurmountable. High temperatures or very long reaction times can provide enough energy to overcome this kinetic barrier, leading to mixtures.
-
Solution: Try lowering the reaction temperature (e.g., from 110 °C to 80 °C) and monitoring carefully by LC-MS to stop the reaction after the starting material is consumed but before significant isomerization or double-coupling occurs.
Q: Could your ligand be influencing the selectivity? A: Yes. While electronics of the substrate are the primary driver, highly sterically demanding ligands can alter the site-selectivity of cross-coupling on polyhalogenated heterocycles.[17][18] If the C7-position has any adjacent steric bulk (from other substituents you may have added), a very large ligand might favor reaction at the more accessible C4-position.
-
Solution: If you are using a very bulky ligand (e.g., IPr-NHC, tBu₃P) and observing unexpected C4-selectivity, try switching to a moderately bulky biarylphosphine ligand like SPhos or a smaller ligand like dppf to see if the selectivity reverts to the electronically favored C7-position.
Issue 3: Double Coupling Instead of Mono-Coupling
You are trying to synthesize the 7-substituted-4-bromo-pyrazolo[1,5-a]pyridine, but the reaction proceeds to give the 4,7-disubstituted product.
Q: Are you using an excess of your coupling partner? A: This is the most straightforward cause. To favor mono-coupling, the 4,7-dibromo starting material should be the limiting reagent.
-
Solution: Use a slight excess of the dibromo-substrate relative to the nucleophile (e.g., 1.1 equivalents of dibromide to 1.0 equivalent of boronic acid). This ensures the nucleophile is consumed before significant second coupling can occur.
Q: Is your catalyst system too active or the temperature too high? A: A highly active catalyst at an elevated temperature can rapidly couple the first position and then immediately begin coupling the second, less reactive C4-Br bond.
-
Solution:
-
Lower Catalyst Loading: Reduce the catalyst loading from 2 mol% to 0.5-1 mol%.
-
Lower Temperature: Decrease the reaction temperature. The second coupling at the C4-position will have a higher activation energy; lowering the temperature will disfavor this pathway more significantly.
-
Choose a Less Active Catalyst: If temperature and loading adjustments fail, consider a less potent catalyst system. For example, switching from an XPhos-based catalyst to a Pd(dppf)Cl₂ system might provide the desired mono-selectivity.
-
Part 3: Protocols and Data
General Experimental Protocol: Suzuki-Miyaura Mono-Coupling at the C7-Position
This protocol provides a robust starting point for the selective mono-functionalization of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.[5]
-
Inerting: Seal the vessel with a septum cap. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent (a 10:1 dioxane/water ratio is a good starting point).[5]
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 7-aryl-4-bromopyrazolo[1,5-a]pyridine product.[9]
Catalyst & Ligand Selection Guide
The choice of catalyst and ligand is paramount for success. The following table provides recommendations for common cross-coupling reactions with this compound.
| Coupling Reaction | Target Bond | Recommended Catalyst System | Base | Notes |
| Suzuki-Miyaura | C-C (sp²) | Catalyst: XPhos Pd G3 or SPhos Pd G3Ligand: (Internal to precatalyst) | K₃PO₄, Cs₂CO₃ | Excellent for a wide range of aryl and heteroaryl boronic acids. Very reliable.[4][5] |
| Sonogashira | C-C (sp) | Catalyst: PdCl₂(PPh₃)₂ / CuILigand: PPh₃ | Et₃N, Piperidine | The classic system is often sufficient. Ensure rigorous deoxygenation to prevent alkyne homocoupling.[8][15] |
| Buchwald-Hartwig | C-N | Catalyst: RuPhos Pd G3 or BrettPhos Pd G3Ligand: (Internal to precatalyst) | NaOtBu, LHMDS | Ligand choice is critical and depends on the amine. RuPhos is general for many secondary amines; BrettPhos is excellent for primary amines.[13][14] |
| Heck | C-C (alkene) | Catalyst: Pd(OAc)₂Ligand: P(o-tol)₃ or ligandless (Jeffery conditions) | Et₃N, K₂CO₃ | Often proceeds well with simple palladium salts, but challenging substrates may benefit from phosphine ligands.[19][20] |
The diagram below illustrates the general decision process for selecting a reaction type.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
References
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
- Semantic Scholar. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
- ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. [Link]
- ACS Publications. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. [Link]
- PubMed Central. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
- ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Link]
- NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
- NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
- ResearchGate.
- PubMed Central.
- PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
- Semantic Scholar.
- Wikipedia. Cross-coupling reaction. [Link]
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
- Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
- Royal Society of Chemistry.
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- Wikipedia.
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- MDPI. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
- NIH.
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- SynArchive. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts.
- Organic Chemistry Portal. Heck Reaction. [Link]
- ResearchGate.
- PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
- MDPI. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Link]
- Wikipedia. Heck reaction. [Link]
- NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4,7-Dibromopyrazolo[1,5-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-Dibromopyrazolo[1,5-a]pyridine and its derivatives. This guide is designed to provide expert advice, field-proven insights, and robust troubleshooting protocols to address the unique challenges encountered during the purification of this important heterocyclic scaffold.
The pyrazolo[1,5-a]pyridine core is a valuable pharmacophore found in a range of biologically active molecules. The introduction of bromine atoms at the 4- and 7-positions creates a key intermediate for further functionalization, typically via cross-coupling reactions. However, the purification of this intermediate is often non-trivial. Common challenges include separating regioisomers, preventing product degradation on acidic stationary phases, and removing persistent impurities. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the purification of this compound derivatives.
Q1: My NMR shows a mixture of dibrominated isomers. How can I separate them?
A1: The synthesis of this compound can sometimes yield regioisomers (e.g., 4,6- or 5,7-dibromo) depending on the synthetic route. Separating these closely related compounds is a common challenge.
-
The Cause: Regioisomers often have very similar polarities, making them difficult to resolve with standard chromatography conditions.
-
The Solution: High-resolution flash column chromatography is typically required. The key is to achieve a significant difference in retention factor (ΔRf) on the TLC plate. Experiment with less conventional solvent systems beyond the standard Hexane/Ethyl Acetate. Consider systems like Dichloromethane/Methanol or Toluene/Acetone. If separation is still challenging, HPLC may be necessary. A detailed protocol for optimizing isomer separation is provided in the Troubleshooting Guides section.[1]
Q2: My compound streaks badly on the silica TLC plate and gives poor recovery from the column. What's happening?
A2: This is a classic sign of interaction between your basic compound and the acidic surface of the silica gel. The pyrazolo[1,5-a]pyridine core contains nitrogen atoms with lone pairs of electrons, giving it basic properties.
-
The Cause: The acidic silanol groups (Si-OH) on the surface of silica gel can protonate your basic heterocycle. This ionic interaction causes the compound to bind strongly and irreversibly, leading to streaking, tailing peaks, and product loss.[2][3]
-
The Solution: Deactivate the silica gel by adding a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (NEt₃) or a 10% solution of ammonium hydroxide in methanol to your eluent will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.
Q3: I ran a column, and my "pure" fractions still show starting material in the NMR. Why did the column fail?
A3: This typically happens for one of two reasons: co-elution or column overloading.
-
Co-elution: The polarity of your product and the impurity (e.g., mono-brominated starting material) may be too similar in the chosen solvent system. You need to screen for a new mobile phase that provides better separation on a TLC plate before attempting the column again.
-
Column Overloading: If you load too much crude material onto the column, the separation bands will broaden and overlap, leading to mixed fractions. A general rule is to load no more than 1-5% of the silica gel's mass.[3] For a difficult separation, aim for a 1% loading (e.g., 100 mg of crude material on 10 g of silica).
Q4: My product seems to be decomposing during purification. How can I prevent this?
A4: If you observe new, unexpected spots on your TLC plate after spotting your crude material and letting it sit for a while, or if your column recovery is very low despite using a basic modifier, your compound may be unstable.
-
The Cause: In addition to strong acidic interactions, the high surface area of silica can have catalytic activity, promoting the degradation of sensitive molecules.
-
The Solution: Minimize the time your compound spends on silica. Use a faster flow rate during chromatography. If decomposition persists, switch to a less acidic stationary phase like alumina (basic or neutral) or consider reversed-phase (C18) chromatography. Alternatively, crystallization may be a better purification strategy if your compound is a solid.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Flash Chromatography for Challenging Separations
This guide provides a systematic workflow for purifying this compound derivatives, focusing on separating them from common impurities like starting materials and regioisomers.
Workflow Diagram: Chromatography Optimization
Caption: Workflow for optimizing flash column chromatography.
Step-by-Step Protocol
-
Initial Analysis: Before any purification attempt, run a clean ¹H NMR of your crude material. This provides a baseline understanding of the major components in your mixture.
-
TLC Solvent Screening: This is the most critical step.
-
Objective: Find a solvent system where your target compound has an Rf value of approximately 0.2-0.3 and is well-separated from all impurities.
-
Starting Solvent Systems: Begin with standard systems and increase polarity as needed.
Solvent System Ratio (Non-polar:Polar) Notes Hexanes : Ethyl Acetate 95:5 → 70:30 Standard choice, good for moderately polar compounds. Dichloromethane : Methanol 99:1 → 95:5 Good for more polar compounds or when different selectivity is needed. | Toluene : Acetone | 98:2 → 80:20 | Offers different selectivity compared to ester-based systems. |
-
Addressing Streaking: If you observe streaking, add 0.5-1% triethylamine (NEt₃) to the pre-mixed mobile phase. This will neutralize the acidic silica surface.[2][3]
-
-
Column Preparation and Loading:
-
Silica Quantity: Use a mass ratio of silica gel to crude product of at least 50:1 for difficult separations.
-
Packing: Slurry packing is generally preferred to ensure a homogenous column bed.
-
Sample Loading: For best results, use dry loading. Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents band broadening at the start of the chromatography.[4]
-
-
Elution and Fraction Collection:
-
Run the column using the optimized mobile phase. Maintain a constant flow rate.
-
Collect small, uniform fractions. For a 50 g column, 10-15 mL fractions are appropriate.
-
-
Analysis and Verification:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain only your pure product.
-
Confirm the purity of the combined material by ¹H NMR and LC-MS.
-
Guide 2: Strategies for Product Instability
If your compound is degrading on silica gel, chromatography becomes a race against time. The following strategies can mitigate decomposition.
Decision Tree for Unstable Compounds
Caption: Purification strategies for silica-sensitive compounds.
-
Deactivated Silica: As mentioned, using an amine-treated eluent is the first line of defense.
-
Alternative Stationary Phases:
-
Alumina: Available in acidic, neutral, and basic grades. For a basic compound like this compound, basic or neutral alumina is an excellent choice to prevent degradation. Note that the elution order may differ from silica, so TLC screening on alumina plates is necessary.
-
Reversed-Phase (C18) Silica: Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Compounds elute in order of decreasing polarity (most polar comes out first). This is a powerful technique for polar or sensitive compounds.
-
-
Crystallization: If the product is a solid and has a purity of >85-90%, crystallization is often the most effective and scalable purification method.
Guide 3: Protocol for High-Purity Crystallization
Crystallization purifies compounds based on differences in solubility. For many pyrazolo[1,5-a]pyridine derivatives, solvents like acetonitrile or ethanol are effective.[5] This protocol outlines a systematic approach to finding the ideal crystallization conditions.
Step-by-Step Protocol
-
Solvent Screening:
-
Place ~10-20 mg of your partially purified material into several small vials.
-
To each vial, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (e.g., Hexanes, Toluene, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol).
-
A good single solvent for crystallization will show poor solubility at room temperature but complete solubility upon heating.
-
-
Single Solvent Crystallization:
-
Place the material to be crystallized in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the growth of larger crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Two-Solvent (Anti-Solvent) Crystallization:
-
This method is useful if no single solvent is ideal.
-
Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add one or two drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed to form crystals.
-
References
- Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. [Link]
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
- El-Damasy, A. K., et al. (2017).
- The Royal Society of Chemistry. (n.d.).
- Organic Syntheses. (2025).
- University of Rochester, Department of Chemistry.
- PubMed. (2000). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. [Link]
- DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkynes. [Link]
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of functionalization at the C4 and C7 positions.
Welcome to the technical support center for improving the regioselectivity of C–H functionalization at the C4 and C7 positions of carbocyclic and heterocyclic scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of site-selective synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The guidance provided is based on established principles and cutting-edge research in synthetic organic chemistry, with the goal of empowering you to optimize your reactions and achieve your desired synthetic outcomes.
Introduction to the Regioselectivity Challenge
Achieving regioselectivity in the C–H functionalization of aromatic and heteroaromatic compounds, particularly at the C4 and C7 positions of scaffolds like indoles, is a formidable challenge in organic synthesis.[1][2][3][4] The inherent electronic properties of these ring systems often favor functionalization at other positions.[4][5] However, the ability to selectively introduce functional groups at the C4 and C7 positions is crucial for the synthesis of a wide range of biologically active molecules and natural products. This guide will provide insights into the key factors that govern regioselectivity and offer practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving regioselective functionalization at the C4 and C7 positions?
A1: The most effective and widely employed strategy is the use of directing groups (DGs) .[6] These are functional groups that are temporarily installed on the substrate to chelate to a metal catalyst and position it in close proximity to the desired C–H bond, thereby overriding the intrinsic reactivity of the molecule.[6] The choice of directing group, metal catalyst, and ligands is critical in determining the regiochemical outcome.[7][8][9] Additionally, transition-metal-free strategies, such as boron-mediated C–H borylation, have emerged as powerful alternatives.[1][2][3][10]
Q2: How do I choose the right directing group for my desired transformation (C4 vs. C7)?
A2: The choice of directing group is paramount for controlling regioselectivity. Here's a general guide for indole functionalization, a common scaffold where this is a challenge:
| Desired Position | Directing Group (DG) | Typical Catalyst System | Reference |
| C7-Functionalization | N-P(O)tBu₂ (phosphinoyl) | Palladium (Pd) | [7][8][9] |
| N-P(O)tBu₂ (phosphinoyl) | Copper (Cu) | [1][2][3] | |
| N-pivaloyl | Rhodium (Rh) | [4] | |
| C4-Functionalization | C3-pivaloyl | Palladium (Pd) or Copper (Cu) | [1][2][3] |
| C3-pivaloyl | Boron-mediated (metal-free) | [1][2][3][10] |
The selection is based on the formation of a stable metallacyclic intermediate that favors C–H activation at a specific position. For instance, an N-P(O)tBu₂ group on an indole nitrogen directs palladium catalysts to the C7 position.[7][8][9] Conversely, a pivaloyl group at the C3 position can direct functionalization to the C4 position.[1][2][3]
Q3: My directing group is difficult to remove after the reaction. What are the common cleavage methods?
A3: The ease of directing group removal is a critical consideration for the overall efficiency of a synthetic route.[11][12][13][14][15] For amide-based directing groups like 8-aminoquinoline, which are known for their robustness, removal can be challenging and may require harsh conditions.[11][12][13] Common strategies include acidic or basic hydrolysis, but these conditions may not be compatible with sensitive functional groups in the product. Milder, multi-step procedures, such as Boc-activation followed by transamidation, have been developed to circumvent this issue.[11] It is advisable to consult the literature for specific protocols tailored to the directing group you are using.[11][12][13][14][15]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: Low or No Yield of the Desired Product
Low or no product formation is a common issue in C–H functionalization reactions. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Causality Explained:
-
Reagent and Solvent Quality: Many C–H activation catalysts, particularly palladium and rhodium complexes, are sensitive to air, moisture, and impurities.[16] Ensure that all reagents are of high purity and that solvents are anhydrous. Degassing solvents and using an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Catalyst Activity: The catalyst may have degraded. Use a fresh batch of catalyst or a trusted source. Proper storage and handling under an inert atmosphere are essential.
-
Reaction Setup: Inconsistent heating can lead to variable results. Ensure uniform stirring and accurate temperature control.
-
Systematic Optimization: If the initial steps do not resolve the issue, a systematic optimization of reaction parameters is necessary. This includes screening different temperatures, solvents, and ligands, as these can have a profound impact on reaction efficiency.
Problem 2: Poor Regioselectivity (Mixture of C4 and C7 Isomers)
Obtaining a mixture of regioisomers is a frequent problem when the energy difference between the transition states leading to each isomer is small.
Caption: Decision-making process for improving regioselectivity.
Causality Explained:
-
Directing Group: Ensure you are using the most appropriate directing group for your target position, as outlined in the FAQ section.
-
Ligand Modification: The ligand bound to the metal catalyst plays a crucial role in the steric and electronic environment of the catalytic center, which directly influences which C–H bond is activated.[17][18][19][20]
-
Steric Bulk: Increasing the steric bulk of the ligand can favor functionalization at a less sterically hindered position. Conversely, a less bulky ligand might be required to access a more sterically congested C–H bond.
-
Electronic Properties: The electronic properties of the ligand can affect the acidity of the C–H bond being activated. Experimenting with electron-rich and electron-poor ligands can help fine-tune the selectivity.
-
-
Solvent Effects: The solvent can influence the stability of the reaction intermediates and transition states.[16][21] Screening a range of solvents with varying polarities is recommended. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a beneficial effect on reactivity and selectivity in some C–H activation reactions.[16]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by amplifying the small energy differences between the competing reaction pathways.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C7-Arylation of N-P(O)tBu₂-Indole
This protocol is adapted from literature procedures for the selective C7-arylation of indoles.[7][8][9]
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-P(O)tBu₂-indole (1.0 equiv.), aryl boronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), and the pyridine-type ligand (10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the specified time (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Metal-Free C4-Borylation of C3-Pivaloyl-Indole
This protocol is based on the transition-metal-free borylation of indoles.[1][3][22][23]
-
Reaction Setup: In a glovebox, add the C3-pivaloyl-indole (1.0 equiv.) to an oven-dried vial.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the substrate.
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution of BBr₃ (1.2 equiv.) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quenching: Cool the reaction mixture to -78 °C and quench by the slow addition of pyridine, followed by pinacol.
-
Workup: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Dilute with DCM and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Effect of the ligands on reactivity and regioselectivity. ResearchGate.
- Palladium-catalyzed direct C7-arylation of substituted indazoles. PubMed.
- Amide directing groups (DGs) in C–H activation, removal methods, and our design. ResearchGate.
- A Guide to Directing Group Removal: 8‐Aminoquinoline in press | The O'Duill Group. The O'Duill Group.
- Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv.
- Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications.
- Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Semantic Scholar.
- A Guide to Directing Group Removal: 8‐Aminoquinoline. ResearchGate.
- Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. PubMed.
- Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. ResearchGate.
- H functionalisation using a removable/modifiable or a traceless directing group strategy. Royal Society of Chemistry.
- Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications.
- Removal and modification of directing groups used in metal-catalyzed C–H functionalization: the magical step of conversion into 'conventional' functional groups. Royal Society of Chemistry.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.
- Selectivity and reactivity in C-H activation. YouTube.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ACS Publications.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
- C-H Functionalization of indoles and oxindoles through CDC reactions.
- Metal‐free directed borylation for the synthesis of C4‐ and C5‐borylated indoles. ResearchGate.
- Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PubMed Central.
- Nad Mukherjee 2023 Metal Free C H Borylation and Hydroboration of Indoles. Scribd.
- Metal-free C–H Borylation and Hydroboration of Indoles. PubMed Central.
- Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
- Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Royal Society of Chemistry.
- Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Royal Society of Chemistry.
- Challenges and opportunities for alkane functionalisation using molecular catalysts. Royal Society of Chemistry.
- Antisolvent Effects of C1–C4 Primary Alcohols on Solid-Liquid Equilibria of Potassium Dihydrogen Phosphate in Aqueous Solutions. MDPI.
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- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 4,7-Dibromopyrazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 4,7-Dibromopyrazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this and related heterocyclic scaffolds. Here, we move beyond simple protocols to address the nuanced challenges you may face in the laboratory. This resource provides in-depth troubleshooting, answers to frequently asked questions, and a critical analysis of alternative synthetic strategies, all grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for obtaining the pyrazolo[1,5-a]pyridine core?
A1: The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction. This reaction typically involves the use of an N-aminopyridinium ylide as a 1,3-dipole, which then reacts with a suitable dipolarophile such as an alkyne or a Michael acceptor.[1][2] The reaction is highly modular, allowing for the introduction of various substituents onto the core structure.
Q2: I am having trouble with the regioselectivity of the bromination. Why am I getting a mixture of mono-, di-, and tri-brominated products?
A2: Achieving selective dibromination at the C4 and C7 positions is a significant challenge due to the electronic nature of the pyrazolo[1,5-a]pyridine ring system. The pyrazole ring is generally more electron-rich than the pyridine ring, making the C3 position particularly susceptible to electrophilic attack.[3] Direct bromination with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) can often lead to a mixture of products, with the C3-bromo and various other brominated isomers being common byproducts. Controlling the stoichiometry of the brominating agent, temperature, and reaction time is critical. Stepwise introduction of the bromine atoms, potentially using a pre-functionalized pyridine starting material, can offer better control.
Q3: My [3+2] cycloaddition reaction is giving a low yield. What are the common causes?
A3: Low yields in [3+2] cycloadditions for this scaffold can often be traced back to a few key factors:
-
Purity of the N-aminopyridinium salt: The stability and purity of your ylide precursor are paramount. Impurities can inhibit the reaction or lead to undesirable side products.[4]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) can dramatically impact the yield. Some variations of this reaction proceed under metal-free conditions, while others are mediated by reagents like PIDA (phenyliodine diacetate) or TEMPO.[1][5] Optimization of these parameters is often necessary for a new substrate.
-
Stability of the Ylide: The in situ generated ylide can be unstable. Ensure your reaction conditions are suitable for its formation and subsequent reaction without degradation.
Q4: Are there any known side reactions to be aware of when synthesizing the N-aminopyridinium salt precursor?
A4: Yes, when preparing N-aminopyridinium salts, particularly through the amination of pyridines, the choice of acid can be critical. For instance, using strong Brønsted acids like trifluoroacetic acid (TFA) at elevated concentrations can sometimes lead to side reactions with the N-aminopyridine itself, reducing the yield of your desired precursor.[6][7] It is advisable to carefully control the stoichiometry of the acid or explore milder aminating agents.
Troubleshooting Guide: Key Experimental Challenges
This section addresses specific problems you might encounter during the synthesis of this compound, with a focus on a common two-step approach: 1) Synthesis of the pyrazolo[1,5-a]pyridine core, and 2) Subsequent dibromination.
Problem 1: Poor Yield or No Product in the [3+2] Cycloaddition Step
| Symptom | Potential Cause | Recommended Solution |
| No product formation, starting material consumed | Decomposition of the N-aminopyridinium ylide. | Ensure anhydrous conditions. Lower the reaction temperature. Consider a slower addition of the base or dipolarophile. |
| Low yield, complex mixture of products | Competing side reactions or polymerization of the dipolarophile. | Use a higher dilution. Screen different solvents to optimize solubility and reactivity. If using a Michael acceptor, consider adding a polymerization inhibitor. |
| Starting materials remain unreacted | Insufficient activation of the dipolarophile or ylide. | If applicable, screen different catalysts (e.g., Lewis acids) or mediators (e.g., PIDA, TEMPO).[1][5] Increase the reaction temperature incrementally, monitoring for product formation and decomposition by TLC. |
Problem 2: Lack of Regiocontrol in the Dibromination Step
| Symptom | Potential Cause | Recommended Solution |
| Formation of 3-bromo isomer as the major product | The C3 position is the most electronically activated site for electrophilic substitution. | Consider a blocking group strategy for the C3 position prior to bromination. Alternatively, explore alternative synthetic routes that introduce the bromine atoms at earlier stages. |
| Over-bromination (tri- or tetra-brominated products) | Brominating agent is too reactive or used in excess. | Carefully control the stoichiometry of the brominating agent (e.g., use 2.0-2.2 equivalents of NBS). Perform the reaction at a lower temperature (e.g., 0 °C or below) and monitor closely by TLC or LC-MS. |
| Incomplete bromination (mono-bromo product remains) | Insufficient brominating agent or reaction time. | Increase the amount of brominating agent slightly (e.g., to 2.5 equivalents). Extend the reaction time, continuing to monitor to avoid over-bromination. |
Problem 3: Difficulty in Purification
| Symptom | Potential Cause | Recommended Solution |
| Co-elution of regioisomers during column chromatography | Similar polarity of the desired 4,7-dibromo isomer and other brominated isomers. | Use a high-resolution silica gel for chromatography. Experiment with different solvent systems, including ternary mixtures (e.g., hexane/ethyl acetate/dichloromethane), to improve separation. Recrystallization may also be an effective purification method. |
| Product is an insoluble solid | Low solubility of the final dibrominated compound. | For purification, consider using more polar solvents for chromatography, such as those containing a small percentage of methanol. For characterization, use deuterated solvents with higher solubilizing power, such as DMSO-d₆. |
Alternative Synthetic Pathways
While direct bromination of the parent heterocycle is a common approach, its challenges with regioselectivity warrant the consideration of alternative strategies. Below are two plausible alternative routes to this compound.
Alternative Pathway 1: Synthesis from a Pre-brominated Pyridine
This strategy introduces one of the bromine atoms at the beginning of the synthesis, simplifying the final bromination step and enhancing regiocontrol.
Diagram of Pathway 1: Synthesis from a pre-brominated pyridine.
Experimental Protocol (Pathway 1):
-
Step 1: Amination of 4-Bromopyridine.
-
Dissolve 4-bromopyridine in a suitable solvent such as dichloromethane.
-
Add an aminating agent, for example, O-(diphenylphosphinyl)hydroxylamine or a related reagent, at room temperature.
-
Stir for 12-24 hours until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the 1-amino-4-bromopyridinium salt.
-
-
Step 2: [3+2] Cycloaddition.
-
Suspend the 1-amino-4-bromopyridinium salt in a solvent like acetonitrile.
-
Add a suitable dipolarophile (e.g., an alkyne or α,β-unsaturated ketone) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to reflux and monitor for the formation of 7-Bromopyrazolo[1,5-a]pyridine.
-
After completion, cool the reaction, filter, and purify the product by column chromatography.
-
-
Step 3: Bromination at the C4 position.
-
Dissolve the 7-Bromopyrazolo[1,5-a]pyridine in a chlorinated solvent like chloroform or carbon tetrachloride.
-
Cool the solution to 0 °C.
-
Add one equivalent of N-Bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction, wash with aqueous sodium thiosulfate, and extract the product.
-
Purify by column chromatography or recrystallization to yield this compound.
-
Alternative Pathway 2: Cross-Dehydrogenative Coupling (CDC) Approach
This pathway builds the pyrazole ring onto a pyridine derivative through a C-N bond formation, offering a different approach to the core structure.
Diagram of Pathway 2: Synthesis via Cross-Dehydrogenative Coupling.
Experimental Protocol (Pathway 2):
-
Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core via CDC. [6][7]
-
In a pressure vessel, combine the N-amino-2-iminopyridine derivative (1 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) in ethanol.
-
Add acetic acid (approximately 6 equivalents).
-
Pressurize the vessel with an oxygen atmosphere (1 atm).
-
Heat the reaction mixture at 130 °C for 18 hours.
-
After cooling, concentrate the mixture and purify by column chromatography to isolate the pyrazolo[1,5-a]pyridine core.
-
-
Step 2: Dibromination.
-
Dissolve the pyrazolo[1,5-a]pyridine core in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add 2.2 equivalents of a brominating agent (e.g., NBS or Br₂ in acetic acid) at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC. The two bromine atoms are introduced in this step.
-
Upon completion, perform an aqueous workup, neutralize any remaining acid, and extract the product.
-
Purify via column chromatography or recrystallization to obtain this compound.
-
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway 1: Pre-brominated Pyridine | Pathway 2: CDC Approach | Direct Bromination of Parent Core |
| Regiocontrol | High (Bromination at C4 is directed by the existing bromo at C7). | Low (Requires careful control of conditions for selective dibromination). | Low (Prone to formation of C3-bromo and other isomers). |
| Number of Steps | 3 (Amination, Cycloaddition, Bromination). | 2 (CDC, Dibromination). | 2 (Core synthesis, Dibromination). |
| Starting Material Availability | 4-Bromopyridine is commercially available. | Synthesis of N-amino-2-iminopyridines may be required. | Pyrazolo[1,5-a]pyridine may need to be synthesized first. |
| Potential Yield | Moderate to Good (Potentially higher overall yield due to better control). | Variable (Dependent on the efficiency of the CDC and dibromination steps). | Variable (Often lower due to purification losses from isomeric mixtures). |
| Key Challenge | The efficiency of the initial amination and cycloaddition steps. | Achieving selective dibromination in the final step. | Controlling regioselectivity during bromination. |
This technical guide provides a framework for navigating the synthesis of this compound. Success in synthesizing this and other complex heterocyclic molecules often relies on a combination of established protocols, careful optimization, and a thorough understanding of the underlying chemical principles. We encourage you to use this guide as a starting point for your experimental design and troubleshooting efforts.
References
- N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central. (n.d.).
- Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.).
- N-Amino pyridinium salts in organic synthesis - RSC Publishing. (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (n.d.).
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 11-25.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC - PubMed Central. (n.d.).
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. (2019). ACS Omega, 4(9), 13736–13748. [Link]
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts - ChemRxiv. (n.d.).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (n.d.).
- N-Amino Pyridinium Salts in Organic Synthesis | Request PDF - ResearchGate. (n.d.).
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and - DOI. (n.d.).
- Scheme 1. Synthesis of pyrazolo[1,5-a]pyrimidines (4, 6 and 7). - ResearchGate. (n.d.).
Sources
- 1. Dipyrazolo[1,5-a:4',3'-c]pyridines - a new heterocyclic system accessed via multicomponent reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 4,7-Dibromopyrazolo[1,5-a]pyridine under various reaction conditions.
Welcome to the technical support center for 4,7-Dibromopyrazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability and reactivity of this versatile heterocyclic building block. Our goal is to empower you with the knowledge to anticipate and overcome common challenges in your synthetic endeavors.
I. General Stability and Handling
The stability of this compound is paramount for successful and reproducible experimentation. While the pyrazolo[1,5-a]pyridine core is generally robust, its reactivity can be influenced by the presence of the two bromine substituents.
Q1: What are the recommended storage and handling conditions for this compound?
A1: While specific data on the air and moisture sensitivity of this compound is not extensively documented, it is best practice to handle it as a potentially sensitive compound. Many organic materials can degrade over time with exposure to oxygen, moisture, light, and heat.[1] To ensure the longevity and purity of your material, we recommend the following:
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Storage: Store the compound in a tightly sealed amber glass vial in a cool, dark, and dry place. For long-term storage, consider placing the vial inside a desiccator or a glove box with an inert atmosphere (nitrogen or argon).[1]
-
Handling: When weighing and transferring the material, especially for sensitive reactions, it is advisable to work under an inert atmosphere, such as in a glove box or using Schlenk line techniques.[2][3][4][5] Always use clean, dry glassware.[2][3][5]
Q2: How stable is this compound to acidic and basic conditions?
A2: The pyrazolo[1,5-a]pyridine ring system contains both a pyridine-like nitrogen, which is basic, and a pyrazole moiety, which is weakly basic but can be deprotonated under strong basic conditions.[6][7]
-
Acidic Conditions: Strong acidic conditions should be approached with caution. While pyrazoles can form salts with inorganic acids,[6][7] the pyrazolo[1,5-a]pyrimidine core, a related system, can undergo cyclization reactions under acidic conditions, suggesting the potential for unexpected reactivity.[6] Protonation of the pyridine nitrogen is expected, which can alter the electronic properties and reactivity of the ring system.
-
Basic Conditions: The pyrazole N-H is weakly acidic and can be deprotonated by strong bases. This can increase the electron density of the ring system and potentially influence its reactivity. While many cross-coupling reactions are performed under basic conditions, the choice of base is critical and should be optimized to avoid potential side reactions. Some pyrazolo[1,5-a]pyridine syntheses are conducted under basic conditions, indicating a degree of stability.[8]
II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse functionalities at the 4- and 7-positions. However, challenges such as low yield, side product formation, and catalyst deactivation can arise.
A. General Issues in Cross-Coupling Reactions
Q3: My cross-coupling reaction is not working or giving very low yields. What are the common causes?
A3: Several factors can contribute to low or no conversion in palladium-catalyzed cross-coupling reactions. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Conversion
graph TD { A[Low or No Conversion] --> B{Check Starting Materials}; A --> C{Review Reaction Setup}; A --> D{Optimize Reaction Conditions}; B --> B1[Purity of this compound]; B --> B2[Activity of Boronic Acid/Ester (Suzuki)]; B --> B3[Purity of Amine (Buchwald-Hartwig)]; B --> B4[Purity of Alkyne (Sonogashira)]; C --> C1[Inert Atmosphere]; C --> C2[Solvent Purity]; C --> C3[Stirring Efficiency]; D --> D1[Catalyst/Ligand Choice]; D --> D2[Base Selection]; D --> D3[Temperature and Time]; }
Caption: Decision tree for troubleshooting low conversion.-
Starting Material Integrity:
-
Aryl Dibromide: Ensure the purity of your this compound. Impurities can inhibit the catalyst.
-
Coupling Partner: For Suzuki reactions, boronic acids can dehydrate to form unreactive boroxines or undergo protodeboronation.[9] For Buchwald-Hartwig reactions, ensure the amine is pure. For Sonogashira couplings, the terminal alkyne should be free of impurities.
-
-
Reaction Setup:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[2][3][4][5]
-
Solvent Quality: Use anhydrous, degassed solvents. Water can participate in side reactions and affect catalyst activity.[10]
-
-
Reaction Conditions:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. For electron-deficient N-heterocycles, electron-rich and bulky phosphine ligands are often required. Consider using pre-formed catalysts (e.g., G2, G3, or G4 precatalysts) for improved activity and reproducibility.
-
Base: The base plays a critical role in the catalytic cycle. It must be strong enough to facilitate the desired transformation but not so strong as to cause degradation of the starting materials or products. The solubility of the base can also be a factor.
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like protodebromination and catalyst decomposition.
-
B. Protodebromination: A Common Side Reaction
Q4: I am observing a significant amount of a byproduct that appears to be mono-brominated or fully debrominated pyrazolo[1,5-a]pyridine. What is happening and how can I prevent it?
A4: This side reaction is known as hydrodehalogenation or protodebromination, where a bromine atom is replaced by a hydrogen atom.[10][11][12][13][14] This is a common issue in palladium-catalyzed reactions of aryl halides, particularly with electron-deficient systems.
Proposed Mechanism of Protodebromination
Caption: Simplified pathway for protodebromination.Strategies to Minimize Protodebromination:
| Strategy | Rationale |
| Use Anhydrous Conditions | Water is a common source of protons for this side reaction.[10] Use dry solvents and reagents. |
| Optimize the Base | Strong, non-nucleophilic bases are often preferred. However, some bases can also act as hydride donors. Screening different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃, organic bases) is recommended. |
| Lower the Reaction Temperature | Protodebromination is often more prevalent at higher temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Choose the Right Ligand | Bulky, electron-rich phosphine ligands can sometimes suppress protodebromination by favoring the desired reductive elimination step. |
| Use a Pre-activated Catalyst | Using a well-defined Pd(0) source or a pre-catalyst can sometimes give cleaner reactions. |
C. Suzuki-Miyaura Coupling
Q5: I am attempting a Suzuki coupling with this compound. Which bromine is likely to react first, and what are the optimal conditions?
A5: For dihalogenated pyridines, the halide at the position alpha to the nitrogen (the 2-position) is typically more reactive in palladium-catalyzed cross-couplings.[15][16] In the pyrazolo[1,5-a]pyridine system, the 4-position is adjacent to the bridgehead nitrogen of the pyrazole ring, which may influence its reactivity. While specific studies on the regioselectivity of this compound are limited, it is plausible that the C4-Br bond is more activated towards oxidative addition than the C7-Br bond. However, this should be determined experimentally.
Recommended Starting Conditions for Suzuki Coupling:
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or a G2/G3 precatalyst (e.g., XPhos Pd G2) | These are commonly used and effective catalysts for Suzuki couplings of heteroaryl halides. |
| Ligand | SPhos, XPhos, RuPhos (if using a Pd source without a built-in ligand) | Bulky, electron-rich phosphine ligands are often necessary for challenging couplings. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | These are common and effective bases for Suzuki reactions. Cs₂CO₃ is often used for more challenging substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Start with a moderate temperature and adjust as needed. |
Experimental Protocol: Mono-arylation of this compound via Suzuki Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture with stirring at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
D. Buchwald-Hartwig Amination
Q6: I am having difficulty with the Buchwald-Hartwig amination of this compound. What are some key considerations?
A6: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[17][18] For heteroaryl bromides, the choice of ligand and base is particularly critical.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or a G2/G3 precatalyst (e.g., tBuXPhos Pd G3) | These are common palladium sources for Buchwald-Hartwig reactions. Precatalysts often offer better performance. |
| Ligand | XPhos, RuPhos, BrettPhos, or Josiphos-type ligands | The choice of ligand depends on the amine coupling partner (primary, secondary, etc.). Bulky biarylphosphine ligands are generally effective. |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. Alkali metal tert-butoxides are common, but carbonate bases can be effective with certain ligand systems. |
| Solvent | Toluene, 1,4-Dioxane, or CPME | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the specific substrates. |
Experimental Protocol: Mono-amination of this compound
-
To a dry Schlenk flask or glove box, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Add this compound (1.0 eq.).
-
Seal the flask, remove from the glove box (if used), and add the degassed solvent (e.g., toluene) followed by the amine (1.1-1.2 eq.) via syringe.
-
Heat the reaction mixture with stirring at 100-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
E. Sonogashira Coupling
Q7: My Sonogashira coupling is failing, and I am observing homocoupling of my alkyne (Glaser coupling). How can I improve my reaction?
A7: The Sonogashira coupling is an effective method for forming C-C triple bonds.[4] The homocoupling of the terminal alkyne is a common side reaction, often promoted by the presence of oxygen.
Troubleshooting Sonogashira Coupling
graph TD { A[Sonogashira Coupling Issues] --> B{Low Yield/No Reaction}; A --> C{Alkyne Homocoupling}; B --> B1[Check Catalyst Activity (Pd & Cu)]; B --> B2[Degas Thoroughly]; B --> B3[Base Choice (Amine Base)]; C --> C1[Strictly Anoxic Conditions]; C --> C2[Minimize Reaction Time]; C --> C3[Consider Copper-Free Conditions]; }
Caption: Troubleshooting common issues in Sonogashira coupling.Recommended Starting Conditions for Sonogashira Coupling:
| Component | Recommendation | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and reliable palladium catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is the classic co-catalyst. Ensure it is of high purity. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is typically used, which also often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, or neat amine base | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be run at milder temperatures than other cross-coupling reactions. |
Experimental Protocol: Mono-alkynylation of this compound
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper co-catalyst (CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
III. Frequently Asked Questions (FAQs)
Q8: Can I perform a double cross-coupling on both the 4- and 7-positions?
A8: Yes, it is generally possible to perform a double cross-coupling reaction. This can be done in a stepwise manner, taking advantage of potential differences in reactivity between the C4-Br and C7-Br bonds, or in a one-pot fashion using an excess of the coupling partner and catalyst. For a stepwise approach, you would first perform a mono-coupling, isolate the product, and then subject it to a second coupling reaction. For a one-pot double coupling, you would typically use >2 equivalents of the coupling partner and a higher catalyst loading.
Q9: Are there any known degradation pathways for the pyrazolo[1,5-a]pyridine ring itself under reaction conditions?
A9: The pyrazolo[1,5-a]pyridine ring is a relatively stable aromatic system. However, like many N-heterocycles, it can be susceptible to degradation under harsh conditions. While specific degradation pathways for this exact dibromo-substituted ring are not well-documented, related systems like pyridines can undergo ring-opening or other rearrangements under strongly acidic, basic, or oxidative conditions.[6] It is always advisable to use the mildest reaction conditions possible to achieve the desired transformation.
Q10: What are the best methods for purifying the products of these coupling reactions?
A10: Column chromatography on silica gel is the most common method for purifying the products of these reactions. A gradient elution system, typically using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone), is usually effective. The polarity of the eluent can be adjusted based on the polarity of the product. In some cases, recrystallization may also be a viable purification method.
We hope this technical support guide proves to be a valuable resource in your research. For further assistance, please consult the references provided below.
References
- Espinet, P., & Milstein, D. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6142-6149. [Link]
- A Review on Pyrazole and Its Derivatives. (2024). International Journal of Novel Research and Development, 9(7). [Link]
- Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2009). ChemInform, 40(30). [Link]
- Lee, S. et al. (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Tetrahedron, 65(34), 7084-7088. [Link]
- Hagelin, H. et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-147. [Link]
- Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. (2004). Applied Catalysis A: General, 272(1-2), 143-151. [Link]
- Ahrens, S. et al. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(23), 6065-6071. [Link]
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
- Fisher Scientific. (n.d.).
- Al-Ostoot, F. H. et al. (2022).
- Wikipedia. (n.d.).
- Kumar, A. et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. [Link]
- Khan, I. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(24), 5900. [Link]
- Gomaa, M. S. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(11), 3444. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2023).
- Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023). Coordination Chemistry Reviews, 497, 215444. [Link]
- Liu, T. et al. (2018). Late-stage functionalization of BN-heterocycles. Tetrahedron, 74(38), 5185-5196. [Link]
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2007). Tetrahedron, 63(5), 1165-1172. [Link]
- Gérardin, C. et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2021). Chemistry – An Asian Journal, 16(17), 2419-2423. [Link]
- Challenges in catalyzing the Sonogashira coupling reaction with current catalytic systems. (2022).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Epistemeo. (2012, April 6).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Willis, M. C. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5123-5128. [Link]
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2018). Organic Letters, 20(15), 4561-4565. [Link]
- Bakulev, V. A. et al. (2023). Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. The Journal of Organic Chemistry, 88(21), 15263-15274. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). Journal of the Brazilian Chemical Society, 35, e20230234. [Link]
- Adimurthy, S. et al. (2020). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 18(30), 5851-5861. [Link]
- Willis, M. C. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5123-5128. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2019). Accounts of Chemical Research, 52(3), 697-709. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- Stable Bromonium and Iodonium Ions of the Hindered Olefins Adamantylideneadamantane and Bicyclo[3.3.1]nonylidenebicyclo[3.3.1]nonane. X-Ray Structure, Transfer of Positive Halogens to Acceptor Olefins, and ab Initio Studies. (1997). Journal of the American Chemical Society, 119(44), 10676-10683. [Link]
- Synthesis of pyrazolo[1,5-a]pyridines via azirines: Preparation of 2-(3-bromophenyl). (2015). Chemistry of Heterocyclic Compounds, 51, 844-845. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Li, J.-H. et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
- N-Heterocyclic Olefin Stabilized Borenium Cations. (2017). Angewandte Chemie International Edition, 56(34), 10142-10146. [Link]
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). RSC Medicinal Chemistry, 13(7), 785-807. [Link]
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). ACS Omega, 4(4), 7512-7523. [Link]
- Stable Borepinium and Borafluorenium Heterocycles: A Reversible Thermochromic “Switch” Based on Boron–Oxygen Interactions. (2020). Journal of the American Chemical Society, 142(22), 10134-10143. [Link]
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). Molecules, 28(18), 6586. [Link]
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Technical Support Center: Efficient Removal of Palladium Catalysts from Reaction Mixtures
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested advice for purifying your compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your palladium scavenging processes.
Section 1: Understanding the Challenge - The Nature of Palladium Residues
Before selecting a removal method, it's crucial to understand the nature of the palladium species in your reaction mixture. The efficacy of any given technique is highly dependent on whether the palladium is in a homogeneous or heterogeneous state.
FAQs
Q1: What are the common forms of residual palladium in a post-reaction mixture?
A1: Palladium residues can exist in several forms:
-
Heterogeneous Palladium: This includes palladium on a solid support, like palladium on carbon (Pd/C), which is typically easier to remove by filtration. However, fine particles can pass through standard filters, a phenomenon known as "leaching" of palladium black.[1]
-
Homogeneous Palladium: These are soluble palladium complexes, often from catalysts like Pd(OAc)₂, which are more challenging to remove.[2] The exact species can vary in oxidation state (Pd(0), Pd(II)) and coordination environment, which impacts their reactivity and affinity for different removal agents.[3]
Q2: Why can't I just use a simple filtration to remove the palladium catalyst?
A2: Simple filtration is only effective for bulk heterogeneous catalysts like Pd/C.[3][4] However, it often fails to remove very fine, colloidal palladium particles or any leached, soluble palladium species.[1][4] These residual amounts are often high enough to be unacceptable for pharmaceutical applications.[5]
Section 2: Method Selection - A Logic-Based Approach
Choosing the right palladium removal strategy is paramount for achieving high purity with minimal product loss. This decision should be based on the nature of your product, the form of the palladium, and the desired level of purity.
Decision-Making Workflow
Below is a workflow to guide you in selecting the most appropriate palladium removal method for your specific needs.
Caption: Decision workflow for selecting a palladium removal method.
Section 3: Troubleshooting Common Palladium Removal Techniques
This section addresses specific issues you might encounter during your experiments, providing actionable solutions based on scientific principles.
Adsorption Methods: Scavenger Resins and Activated Carbon
Adsorption is a widely used technique due to its efficiency and ease of use.[3][6] Scavengers are materials with a high affinity for palladium, such as functionalized silica or polymers, and activated carbon.[3][7][8]
FAQs & Troubleshooting
Q3: I'm experiencing low product recovery after using a scavenger resin. What's happening and how can I fix it?
A3: Low product recovery is often due to non-specific binding of your product to the adsorbent. Here’s how to troubleshoot:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger. Start with a small-scale experiment to determine the optimal ratio.[3]
-
Screen Different Scavengers: Scavengers have different functional groups (e.g., thiol, amine) that can interact with your product.[3][9] Test a variety to find one with high selectivity for palladium and low affinity for your compound.[10]
-
Adjust the Solvent: The solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[3]
-
Consider an Alternative Method: If product loss remains high, consider switching to crystallization or extraction.[3][10]
Q4: My palladium removal is inconsistent from batch to batch. What could be the cause?
A4: Inconsistent results often point to variations in the palladium species present at the end of the reaction.[3]
-
Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step helps to minimize variability in the palladium species.[3]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[5][11]
-
Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species.[3]
Quantitative Comparison of Common Scavengers
| Scavenger Type | Functional Group | Support | Typical Capacity (mmol/g) | Notes |
| Biotage® MP-TMT | Trimercaptotriazine | Macroporous Polystyrene | 0.6-0.7 | Effective for various Pd species.[11] |
| ISOLUTE® Si-Thiol | Thiol | Silica | Varies | Broad applicability for metals like Pd, Pt, Cu.[9] |
| Activated Carbon | N/A | Carbon | Varies widely | Cost-effective, but can have lower selectivity.[5][7][12] |
Experimental Protocol: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst).[6]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[3]
-
Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.[10]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[3]
Crystallization
Crystallization can be a highly effective and economical method for purification, leaving palladium impurities in the mother liquor.[3]
FAQs & Troubleshooting
Q5: I've tried crystallization, but the palladium seems to co-precipitate with my product. How can I prevent this?
A5: Co-precipitation can occur if the palladium species are not sufficiently soluble in the crystallization solvent.
-
Solvent Screening: Experiment with different solvent systems to find one where your product has low solubility at a certain temperature, while the palladium impurities remain dissolved.
-
Use of Additives: Additives can be used to increase the solubility of palladium species in the solvent.[3]
Chromatography
Column chromatography is a powerful purification technique that can separate the desired compound from the palladium catalyst and other impurities.[4][6]
FAQs & Troubleshooting
Q6: Is column chromatography alone sufficient for complete palladium removal?
A6: While effective at removing the bulk of the palladium, flash column chromatography alone is often insufficient to reduce palladium to the low levels required for pharmaceutical applications (<100 ppm).[13] For high-purity requirements, it is often used in conjunction with a scavenger resin as a final polishing step.[13]
Section 4: Advanced and Alternative Methods
FAQs
Q7: Are there other, less common methods for palladium removal?
A7: Yes, several other methods exist:
-
Liquid-Liquid Extraction: This technique partitions the palladium catalyst into a phase separate from the product.[3][4] The choice of solvents is critical for efficient separation.
-
Precipitation: In some cases, palladium can be precipitated from the reaction mixture by adding a specific reagent, followed by filtration.[4][14] For example, adding an acid or base can sometimes precipitate palladium salts.[4]
-
Organic Solvent Nanofiltration (OSN): This is a membrane-based technology that can separate the target product from the palladium catalyst based on molecular size.[4]
References
- How can i remove palladium Pd catalyst easily?
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
- Palladium catalyst recovery using scavenger resin - SpinChem. [Link]
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. [Link]
- Biotage® MP-TMT | Palladium scavenger. [Link]
- Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption | Organic Process Research & Development - ACS Public
- Metal scavengers for organic purific
- Purifying Palladium Precipitated From Dirty Solutoins | PDF - Scribd. [Link]
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Removal of leached Palladium from reaction product - Powered by XMB 1.9.11. [Link]
- Method of removing palladium - Google P
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Palladium Extraction by Gravimetric Precipit
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
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- 14. Palladium Extraction by Gravimetric Precipitation [corarefining.com]
Scale-up considerations for the industrial synthesis of 4,7-Dibromopyrazolo[1,5-a]pyridine.
Introduction
Welcome to the technical support center for the scale-up and industrial synthesis of 4,7-Dibromopyrazolo[1,5-a]pyridine. This bicyclic heteroaromatic scaffold is a crucial intermediate in the development of novel therapeutics and advanced materials. However, its synthesis, particularly the regioselective bromination on an industrial scale, presents significant challenges. Pyridine-containing ring systems are electronically deficient, which can make electrophilic aromatic substitution reactions sluggish and difficult to control.[1][2]
This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and in-depth explanations to navigate the complexities of this synthesis. Our goal is to equip you with the knowledge to ensure a safe, efficient, and scalable process.
Proposed Industrial Synthesis Workflow
The most common and scalable approach involves a two-step process: first, the synthesis of the pyrazolo[1,5-a]pyridine core, followed by a selective di-bromination. Controlling the regioselectivity of the bromination is the most critical aspect of this synthesis.
Sources
Validation & Comparative
Comparative Reactivity of 4,7-Dibromopyrazolo[1,5-a]pyridine and Other Dihalo-N-Heterocycles: A Guide for Synthetic Strategy
Introduction
Fused nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science.[1] Among these, pyrazolo[1,5-a]pyridines and their halogenated derivatives serve as crucial intermediates for creating structurally diverse molecules with significant biological and photophysical properties.[1][2] Specifically, dihalo-N-heterocycles are invaluable building blocks, as the differential reactivity of their carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions allows for selective, stepwise functionalization.[3]
This guide provides a comparative analysis of the reactivity of 4,7-dibromopyrazolo[1,5-a]pyridine against other common dihalo-N-heterocycles. We will delve into the factors governing site-selectivity in key cross-coupling reactions, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for designing efficient and predictable synthetic strategies.
Understanding Reactivity in Dihalo-N-Heterocycles
The regioselectivity of cross-coupling reactions on dihalogenated N-heterocycles is a nuanced interplay of electronic and steric factors. Generally, for pyridine-based systems, oxidative addition of a palladium(0) catalyst is favored at positions alpha to the nitrogen atom (e.g., C2 or C6) due to the inductive electron-withdrawing effect of the nitrogen, which increases the electrophilicity of the adjacent carbon.[4][5][6] However, this "conventional" selectivity can be overturned by several factors:
-
Nature of the Halogen: In mixed dihalides, the weaker carbon-halogen bond (C-I > C-Br > C-Cl) typically reacts first.[7]
-
Steric Hindrance: Bulky ligands on the palladium catalyst can favor reaction at a less sterically hindered, more distal position.[7]
-
Electronic Effects of the Ring System: The inherent electron distribution of the heterocyclic core plays a significant role. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive.[5]
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can dramatically influence the regiochemical outcome.[5][7]
Reactivity Profile of this compound
The pyrazolo[1,5-a]pyridine scaffold is a fused 5/6 ring system. The electronic properties of this core dictate the relative reactivity of the bromine atoms at the C4 and C7 positions. The C7 position, being part of the six-membered pyridine ring, is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[8] This is analogous to the enhanced reactivity at the C5 and C7 positions in the related pyrazolo[1,5-a]pyrimidine system.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[3] For this compound, selective mono-arylation can often be achieved at the more reactive C7 position under carefully controlled conditions.
Key Experimental Observations: Studies on the related 4,7-dibromo[2][4][9]selenadiazolo[3,4-c]pyridine have shown that Suzuki coupling can yield monosubstituted derivatives with reasonable selectivity.[10] This suggests that a similar outcome can be expected for the pyrazolo[1,5-a]pyridine core, where the C7 position is electronically activated.
Comparative Analysis with Other Dihalo-N-Heterocycles
To provide a practical context, we will compare the reactivity of this compound with two widely studied dihalo-N-heterocycles: 2,4-dibromopyridine and 2,6-dibromopyridine.
2,4-Dibromopyridine
In 2,4-dibromopyridine, the C2 position is conventionally more reactive in palladium-catalyzed cross-couplings due to its proximity to the ring nitrogen.[5][7] However, this selectivity can be inverted.
-
Conventional C2 Selectivity: Achieved with less hindered phosphine ligands.
-
Unconventional C4 Selectivity: Can be induced by using sterically bulky N-heterocyclic carbene (NHC) ligands or by carefully controlling the ligand-to-palladium ratio.[7][11]
2,6-Dibromopyridine
Due to symmetry, the C2 and C6 positions are electronically equivalent. Mono-functionalization is readily achieved, and the challenge often lies in preventing diarylation. The presence of a substituent at another position can influence the relative reactivity of the two bromine atoms. For example, in 2,6-dichloronicotinic acid, the regioselectivity of Suzuki coupling can be tuned by the reaction conditions.[12]
Data Summary
| Compound | Most Reactive Position (Conventional) | Conditions for Selective Mono-coupling | Notes |
| This compound | C7 | Controlled stoichiometry of boronic acid, specific catalyst/ligand system. | Reactivity is influenced by the fused pyrazole ring. |
| 2,4-Dibromopyridine | C2 | Standard Pd catalysts (e.g., Pd(PPh₃)₄). | C4 selectivity can be achieved with bulky ligands (e.g., IPr).[7] |
| 2,6-Dibromopyridine | C2 / C6 | Statistical mixture for mono-substitution; careful control of equivalents. | High propensity for double substitution. |
Experimental Protocols
The following protocols are representative examples for achieving selective mono-functionalization in palladium-catalyzed cross-coupling reactions.
Protocol 1: Selective C7-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar heterocyclic systems.[13][14]
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-4-bromopyrazolo[1,5-a]pyridine.
Protocol 2: Buchwald-Hartwig Amination of a Dihalo-N-Heterocycle
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15] This generalized protocol can be adapted for the selective mono-amination of various dihalo-N-heterocycles.[16][17]
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the dihalo-N-heterocycle (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., (±)-BINAP, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the amine (1.2 mmol) and anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired mono-aminated product.
Protocol 3: Sonogashira Coupling of a Dihalo-N-Heterocycle
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing alkyne functionalities.[18][19]
Workflow Diagram:
Caption: Workflow for Sonogashira Coupling.
Step-by-Step Procedure:
-
To a Schlenk flask, add the dihalo-N-heterocycle (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous solvent such as THF or DMF (5 mL) and a base, typically an amine like triethylamine (2.0 mmol), which can also serve as the solvent.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 2-8 hours.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The selective functionalization of dihalo-N-heterocycles is a powerful strategy in modern organic synthesis. While general reactivity trends can be predicted based on electronic and steric principles, the optimal conditions for achieving high regioselectivity are often substrate-specific. This compound presents a reactivity profile where the C7 position is generally favored for initial functionalization. However, as demonstrated by the comparative analysis with other dihalopyridines, the choice of catalyst, ligand, and reaction conditions is paramount in directing the reaction to the desired position. The protocols provided herein serve as a validated starting point for researchers to explore the rich chemistry of these versatile building blocks.
References
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- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
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- Deng, H., et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(34), 13617-13631. [Link]
- Wieczorek, M., et al. (2021).
- Reddy, T. R., et al. (2017). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. The Journal of Organic Chemistry, 82(13), 6736-6748. [Link]
- Le, C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 24(30), 5529-5534. [Link]
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(34), 13617-13631. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- De, A., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. The Journal of Organic Chemistry, 75(20), 6965-6968. [Link]
- Kumar, A., et al. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 32(1), 355-361. [Link]
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
- Chemistry LibreTexts. (2023).
- Kim, H., et al. (2018). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 23(11), 2959. [Link]
- Wang, D., et al. (2010). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. European Journal of Organic Chemistry, 2010(28), 5436-5444. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
- Fejér, K., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1947-1955. [Link]
- de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521-532. [Link]
- Navarro, O., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724-3727. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chtita, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6886-6895. [Link]
- Wang, J., et al. (2021). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. Organic Letters, 23(15), 5875-5880. [Link]
- Bouattour, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives and preliminary evaluation of their monoamine oxidase inhibitory activity. RSC Advances, 11(4), 2097-2108. [Link]
- Kulyk, K., et al. (2020). Suzuki cross-coupling reactions of 4,7-dibromo[2][4][9]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Russian Chemical Bulletin, 69(8), 1563-1571. [Link]
- El-Kashef, H. S. (1998). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of the Faculty of Pharmacy of Ankara University, 27(1), 1-8. [Link]
- Perjesi, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(12), 3123. [Link]
- da Silva, F. S., et al. (2021). Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. RSC Advances, 11(45), 28249-28258. [Link]
- Takeda, N., et al. (2019). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 23(10), 2248-2253. [Link]
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- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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Illuminating the Solid State: A Comparative Guide to the X-ray Crystal Structure Analysis of 4,7-Dibromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone for the development of novel therapeutics and functional materials. The introduction of bromine atoms onto this heterocyclic core at the 4- and 7-positions is anticipated to significantly modulate its electronic properties, intermolecular interactions, and, consequently, its biological activity and material characteristics. A definitive understanding of these influences at the atomic level is paramount, and for this, single-crystal X-ray diffraction stands as the ultimate arbiter.
While a published crystal structure for 4,7-Dibromopyrazolo[1,5-a]pyridine is not yet publicly available, this guide serves as a comprehensive resource for researchers embarking on this structural determination. We will provide a robust, best-practice experimental workflow for the synthesis, crystallization, and X-ray analysis of the title compound. Furthermore, through a comparative analysis with a closely related, structurally characterized analogue, 2-amino-3-bromo-7-methylpyrazolo[1,5-a]pyridine, we will project the anticipated structural features of this compound, offering valuable insights to guide future research.
The Strategic Importance of Halogenation
The incorporation of halogen atoms, particularly bromine, into heterocyclic systems is a well-established strategy in drug design and materials science. Bromine's unique combination of size, electronegativity, and ability to participate in halogen bonding can profoundly impact a molecule's physicochemical properties. In the context of this compound, the bromine substituents are expected to:
-
Modulate Lipophilicity: Influencing membrane permeability and oral absorption.
-
Introduce Halogen Bonding Motifs: Providing specific, directional intermolecular interactions for crystal engineering and molecular recognition.
-
Alter Electronic Distribution: Affecting the molecule's reactivity, metabolic stability, and photophysical properties.
A precise understanding of the three-dimensional arrangement of atoms in the crystalline state is therefore crucial to rationally harness these effects.
A Roadmap to the Crystal Structure: Experimental Workflow
The following section outlines a detailed, field-proven protocol for obtaining the single-crystal X-ray structure of this compound. The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.
Part 1: Synthesis and Purification
The synthesis of brominated pyrazolo[1,5-a]pyridines can be achieved through various established methods. A common approach involves the cyclization of N-aminopyridinium salts with bromoalkynes.
Experimental Protocol:
-
Synthesis of the N-aminopyridinium salt: React the appropriately substituted pyridine with an aminating agent such as O-(mesitylsulfonyl)hydroxylamine (MSH) in a suitable solvent like dichloromethane.
-
Cyclization Reaction: The resulting N-aminopyridinium salt is then reacted with a dibrominated alkyne in the presence of a base (e.g., potassium carbonate or triethylamine) in a solvent such as acetonitrile or DMF. The reaction is typically heated to facilitate the [3+2] cycloaddition.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, ethyl acetate, or a mixture thereof) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place a drop on a siliconized cover slip (hanging drop) or in a small well (sitting drop). This is then sealed in a larger well containing a poor solvent (the precipitant, e.g., hexanes, pentane). The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.
-
Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface.
Part 3: X-ray Diffraction Analysis
Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.
Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the diffraction data using software such as SHELXL.
Caption: Experimental workflow for the X-ray crystal structure analysis.
Comparative Structural Analysis: Insights from an Analogue
In the absence of the crystal structure for this compound, we can draw valuable predictions by examining the structure of a closely related compound, 2-amino-3-bromo-7-methylpyrazolo[1,5-a]pyridine . This allows for an informed discussion on the expected bond lengths, angles, and intermolecular interactions.
| Parameter | 2-amino-3-bromo-7-methylpyrazolo[1,5-a]pyridine | This compound (Predicted) | Justification for Prediction |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic | These are common crystal systems for planar aromatic molecules. |
| Space Group | P2₁/c | Likely a centrosymmetric space group (e.g., P2₁/c, P-1) | The molecule lacks chirality, favoring centrosymmetric packing. |
| Key Bond Lengths (Å) | C-Br: ~1.88 | C4-Br: ~1.89, C7-Br: ~1.89 | The C-Br bond length is expected to be typical for an sp² carbon-bromine bond. |
| Planarity | The pyrazolo[1,5-a]pyridine ring system is essentially planar. | The pyrazolo[1,5-a]pyridine core will be planar. | The fused aromatic ring system enforces planarity. |
| Intermolecular Interactions | N-H···N hydrogen bonds forming dimers; π-π stacking. | Halogen bonding (Br···N or Br···Br); π-π stacking. | The bromine atoms at the 4 and 7 positions are well-positioned to act as halogen bond donors, potentially forming contacts with the nitrogen atoms of neighboring molecules. π-π stacking is also expected due to the planar aromatic nature of the core. |
Discussion of Predicted Structural Features:
The most significant difference in the crystal packing of this compound compared to its amino-methyl analogue is expected to be the prominent role of halogen bonding . The bromine atoms at the 4- and 7-positions possess a region of positive electrostatic potential (the σ-hole) which can interact favorably with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the pyrazole or pyridine rings. These directional Br···N interactions could lead to the formation of extended supramolecular assemblies, such as chains or sheets.
Furthermore, the presence of two bromine atoms will likely influence the π-π stacking interactions. The increased electron density of the bromine atoms may alter the stacking geometry, potentially leading to slipped-parallel or T-shaped arrangements to minimize electrostatic repulsion.
Caption: Predicted intermolecular interactions for this compound.
Conclusion and Future Directions
The determination of the single-crystal X-ray structure of this compound is a critical step towards understanding and exploiting its potential in medicinal chemistry and materials science. This guide provides a comprehensive framework for achieving this goal, from synthesis and crystallization to data analysis. The comparative analysis with a known analogue suggests that the interplay of halogen bonding and π-π stacking will be key determinants of the solid-state architecture. The elucidation of this structure will undoubtedly provide a wealth of information, enabling a more rational design of next-generation pyrazolo[1,5-a]pyridine-based compounds with tailored properties.
References
- de la Cruz, P., de la Hoz, A., Langa, F., & Elguero, J. (2003). 2-Amino-3-bromo-7-methylpyrazolo[1,5-a]pyridine. Acta Crystallographica Section E: Structure Reports Online, 59(1), o101-o102. [Link]
- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
- Cambridge Crystallographic Data Centre (CCDC).
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4,7-Dibromopyrazolo[1,5-a]pyridine
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The compound 4,7-Dibromopyrazolo[1,5-a]pyridine is a vital heterocyclic building block, frequently utilized in the synthesis of novel therapeutic agents, particularly kinase inhibitors and compounds targeting various signaling pathways.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity assessment are paramount to ensure quality and meet stringent regulatory expectations set by bodies like the FDA and EMA.[3]
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and offer insights to help researchers select the most appropriate method for their specific needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity and potency testing. Its versatility in handling a wide range of compounds, particularly those that are non-volatile or thermally sensitive, makes it an indispensable tool. Reversed-Phase HPLC (RP-HPLC) is the most common mode, separating analytes based on their hydrophobicity.
The Rationale Behind RP-HPLC for this compound
The structure of this compound, featuring a fused aromatic ring system, nitrogen heteroatoms, and two bromine substituents, imparts a moderate level of polarity and hydrophobicity. This makes it an ideal candidate for RP-HPLC. A non-polar stationary phase, such as C18, will interact with the hydrophobic regions of the molecule, while a polar mobile phase will elute the compounds.[4][5] By carefully modulating the mobile phase composition, a fine-tuned separation of the main compound from its structurally similar impurities (e.g., mono-brominated species, positional isomers, or degradation products) can be achieved.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, adhering to the principles outlined in the ICH Q2(R2) guidelines.[6][7][8] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[9]
Instrumentation & Conditions:
| Parameter | Specification | Causality and Expertise |
| HPLC System | Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD) | A DAD provides spectral information, which is crucial for peak purity assessment and identifying co-eluting impurities. |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm | The C18 phase offers excellent hydrophobic retention for the aromatic system.[4] A 5 µm particle size provides a good balance between efficiency and backpressure for routine analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier, improving peak shape by protonating free silanols on the silica backbone and ensuring the analyte is in a single ionic form. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in RP-HPLC with low viscosity and UV cutoff, providing good elution strength for moderately polar compounds. |
| Gradient Elution | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | A gradient is essential to elute a range of potential impurities with varying polarities and to ensure the column is cleaned of any strongly retained compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.[10] |
| Detection | DAD, 254 nm | The pyrazolopyridine core has a strong chromophore, making UV detection at 254 nm highly sensitive for this class of compounds. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile:Water | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape and prevent on-column precipitation. |
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique that combines the superior separating power of gas chromatography with the highly specific detection capabilities of mass spectrometry. It is particularly well-suited for identifying and quantifying volatile and semi-volatile compounds.
The Rationale Behind GC-MS for this compound
For GC-MS analysis to be successful, the analyte must be thermally stable and sufficiently volatile to be transported through the GC column. While complex heterocyclic structures can sometimes be prone to thermal degradation, many pyrazolopyridine derivatives are amenable to GC analysis.[11] The key advantage of GC-MS is the structural information it provides. The mass spectrometer bombards the eluted compound with electrons (Electron Ionization - EI), causing it to fragment in a predictable and reproducible manner.[12] This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" for identification.
Crucially, the presence of two bromine atoms in this compound creates a highly characteristic isotopic pattern in the mass spectrum. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[13] This results in a distinctive M, M+2, and M+4 pattern for the molecular ion and any bromine-containing fragments, making it exceptionally easy to confirm the identity of the target compound and its brominated impurities.[14][15]
Experimental Protocol: A Validated GC-MS Method
This protocol is designed to provide both quantitative purity data and qualitative identification of impurities.
Instrumentation & Conditions:
| Parameter | Specification | Causality and Expertise |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A robust and sensitive system standard in the industry for this type of analysis. |
| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | The 5% phenyl-methylpolysiloxane stationary phase is a versatile, low-bleed phase suitable for a wide range of semi-polar compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times across the temperature program. |
| Inlet Temp. | 280 °C | The temperature must be high enough to ensure rapid vaporization of the analyte without causing thermal degradation. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading and ensures sharp peaks for the main component. A splitless injection could be used for trace impurity analysis. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | The initial temperature ensures good focusing of the analytes at the head of the column. The ramp rate is chosen to provide separation of potential impurities from the main peak. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI), 70 eV | 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns that can be compared against spectral libraries.[12] |
| Scan Range | 50 - 450 m/z | This range covers the molecular weight of the target compound (~294 g/mol ) and its expected fragments. |
| Sample Prep. | 1.0 mg/mL in Dichloromethane (DCM) | DCM is a volatile solvent that is compatible with GC analysis and a good solvent for the analyte. |
GC-MS Workflow Diagram
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The Impact of Substitution on the Biological Activity of Pyrazolo[1,5-a]pyridines: A Comparative Analysis
A deep dive into the structure-activity relationships of mono- and di-substituted pyrazolo[1,5-a]pyridines, offering insights for researchers and drug development professionals in optimizing this privileged scaffold for enhanced therapeutic efficacy.
The pyrazolo[1,5-a]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comparative study of mono- versus di-substituted pyrazolo[1,5-a]pyridines, exploring how the number and position of substituents influence their anticancer, antimicrobial, and kinase inhibitory properties. By examining experimental data and structure-activity relationships (SAR), we aim to provide a rational basis for the design of more potent and selective therapeutic agents.
Anticancer Activity: A Tale of Two Substitution Patterns
The antiproliferative effects of pyrazolo[1,5-a]pyridines are profoundly influenced by their substitution patterns. Both mono- and di-substituted derivatives have demonstrated significant cytotoxicity against various cancer cell lines, often through the inhibition of key signaling pathways.
Mono-Substituted Pyrazolo[1,5-a]pyridines
Mono-substitution on the pyrazolo[1,5-a]pyridine scaffold can be a strategic approach to modulate anticancer activity. The position of the substituent plays a critical role in the molecule's interaction with its biological target. For instance, substitution at the C-6 position has been shown to be crucial for activity against herpesviruses, a finding that can be extrapolated to the development of anticancer agents targeting viral-associated cancers.[1]
Di-Substituted Pyrazolo[1,5-a]pyridines
The introduction of a second substituent offers additional opportunities to fine-tune the pharmacological properties of the pyrazolo[1,5-a]pyridine core. Di-substitution can enhance binding affinity to target proteins, improve pharmacokinetic properties, and overcome resistance mechanisms. For example, in a series of pyrazolo[1,5-a]pyridine-based PI3K inhibitors, a 2,5-disubstitution pattern was found to be important for potent enzymatic activity.[2]
Comparative Anticancer Activity Data:
| Compound Type | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Mono-substituted | 6-aryl | Various | Varies with aryl group | [1] |
| Di-substituted | 2,5-disubstituted | HCT-116 | 0.0009 | [3] |
| Di-substituted | 3-(dialkylamino)-7-phenyl | Various | Potent activity | [4] |
Antimicrobial Activity: Broadening the Spectrum
Pyrazolo[1,5-a]pyridines have emerged as a promising class of antimicrobial agents. The nature and number of substituents can significantly impact their spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Mono-Substituted Derivatives
Mono-substituted pyrazolo[1,5-a]pyridines have demonstrated notable antimicrobial effects. The introduction of a single functional group can confer potent activity against specific microbial strains.
Di-Substituted Derivatives
Di-substituted pyrazolo[1,5-a]pyrimidines (a closely related scaffold) have shown enhanced antimicrobial potency. For instance, the presence of two arylsulfonyl groups in some derivatives led to significant activity against a panel of bacteria and fungi.[5] Interestingly, in some cases, compounds with a single sulfone group were found to be more effective, highlighting the nuanced nature of SAR in this scaffold.[5]
Comparative Antimicrobial Activity Data (MIC in µg/mL):
| Compound Type | Substitution Pattern | S. aureus | E. coli | C. albicans | Reference |
| Di-substituted | Di-phenylsulfonyl | >100 | >100 | >100 | [5] |
| Mono-substituted | Mono-phenylsulfonyl | 6.25 | 12.5 | 25 | [5] |
Kinase Inhibition: Targeting Key Signaling Pathways
The ability of pyrazolo[1,5-a]pyridines to inhibit protein kinases is a key mechanism underlying their anticancer and anti-inflammatory activities. Both mono- and di-substituted analogs have been developed as potent inhibitors of kinases such as p38 MAP kinase and PI3K.
p38 MAP Kinase Inhibition
The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses and cell differentiation.[6][7] Substituted pyrazolo[1,5-a]pyridines have been identified as potent p38 kinase inhibitors.[8][9] The substitution pattern is critical for achieving high potency and selectivity.
PI3K Inhibition
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][10] Pyrazolo[1,5-a]pyridines have been successfully designed as selective inhibitors of PI3K isoforms.[2][3][11] Structure-activity relationship studies have revealed that specific di-substitution patterns are crucial for potent and isoform-selective inhibition.[2]
Comparative Kinase Inhibition Data:
| Compound Type | Target Kinase | Substitution Pattern | IC50 (nM) | Reference |
| Di-substituted | p110α (PI3K) | 2,5-disubstituted | 0.9 | [3] |
| Di-substituted | p38 | Varied di-substitution | Potent inhibition | [8] |
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed protocols for key biological assays are provided below.
Synthesis of Substituted Pyrazolo[1,5-a]pyridines
A general and efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the regioselective [3+2] cycloaddition of N-aminopyridines with alkynes or by thermal cyclization of disubstituted azirines.[8] Subsequent modifications, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce further diversity.[8]
DOT Diagram: General Synthesis of Pyrazolo[1,5-a]pyridines
Caption: Synthetic routes to pyrazolo[1,5-a]pyridines.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[12][13]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (mono- and di-substituted pyrazolo[1,5-a]pyridines) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
DOT Diagram: MTT Assay Workflow
Caption: Broth microdilution for MIC determination.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. [14][15] Protocol:
-
Add the kinase, a fluorescently labeled peptide substrate, and the test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.
-
Calculate the percent inhibition and determine the IC50 value.
DOT Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway Diagrams
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway.
PI3K/Akt Signaling Pathway
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A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for C-H Activation of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3][4] The ability to precisely and efficiently functionalize this privileged heterocyclic system is paramount for developing novel molecular entities. Traditional synthetic methods often rely on pre-functionalized starting materials, adding steps and generating waste. In contrast, direct C-H activation has emerged as a powerful and atom-economical strategy for forging new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive benchmark of various catalytic systems for the C-H activation of the pyrazolo[1,5-a]pyridine core, offering field-proven insights and actionable experimental data for researchers, scientists, and drug development professionals.
Understanding the Landscape: A Comparative Overview of Catalytic Systems
The choice of transition metal catalyst is the most critical parameter governing the outcome of a C-H activation reaction on the pyrazolo[1,5-a]pyridine core. The inherent electronic properties of the heterocycle, with distinct reactivity at the C3 and C7 positions, can be selectively targeted by different catalytic systems. Here, we benchmark the most prominent systems, focusing on their regioselectivity, substrate scope, and overall efficiency.
Palladium (Pd)-Catalyzed Systems: The Workhorse for Arylation
Palladium catalysis is the most extensively studied approach for the direct arylation of pyrazolo[1,5-a]pyridines. A key feature of palladium-based systems is the ability to achieve switchable regioselectivity between the C3 and C7 positions, primarily dictated by the choice of additives and ligands.[5][6]
-
C3-Arylation: Typically achieved using phosphine-free palladium catalysts. The C3 position is the most electron-rich, making it susceptible to electrophilic attack.
-
C7-Arylation: This is accomplished with phosphine-containing palladium catalysts. The C7 position is the most acidic, favoring a concerted metalation-deprotonation mechanism.[7][8]
A direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides has been described, selectively occurring at the C-3 and C-7 positions.[5][6] The use of cesium(I) fluoride as an additive favors C3-arylation, while silver(I) carbonate promotes C7-arylation.[5] Furthermore, palladium(II)-catalyzed cross-dehydrogenative coupling has been successfully employed for the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives.[9][10]
Rhodium (Rh)-Catalyzed Systems: Versatility in Annulations
Rhodium catalysts, particularly in their +3 oxidation state, have proven effective for the C-H activation of pyrazolo[1,5-a]pyridines and related azolopyrimidines, often leading to annulation reactions.[11] These reactions typically proceed through a directed C-H activation mechanism, where a coordinating group on the substrate guides the catalyst to a specific C-H bond. Rhodium(III)-catalyzed systems have been successfully used for the synthesis of pyrazoloquinazolines from 5-amino-pyrazoles and maleimides via a [5+1] cycloaddition.[12]
Ruthenium (Ru)-Catalyzed Systems: Emerging Potential
Ruthenium-based catalysts are gaining traction for C-H functionalization due to their lower cost and unique reactivity.[13] While less explored for the pyrazolo[1,5-a]pyridine core specifically, ruthenium catalysts have shown promise in the C-H/N-H bond functionalization of related pyrazole systems to form pyrazolo[5,1-a]isoquinolines.[14] These methods often involve oxidative annulations and demonstrate the potential for ruthenium in accessing complex fused heterocyclic systems.
Copper (Cu)-Catalyzed Systems: An Economical Alternative
Copper catalysis offers a more sustainable and economical approach to C-H activation. Copper-mediated and catalyzed reactions have been developed for the synthesis of various pyrazolo[1,5-a]pyridine derivatives.[3][15] For instance, a copper-catalyzed radical annulation has been reported for the synthesis of 2-(trifluoromethyl)pyrazolo[1,5-a]pyridines.[3] Additionally, copper-catalyzed methods have been employed to synthesize triazole-linked glycohybrids based on the pyrazolo[1,5-a]pyrimidine scaffold.[16][17]
Iridium (Ir)-Catalyzed Systems: The Specialist for Borylation
Iridium catalysts are the premier choice for the C-H borylation of heteroaromatics.[18][19][20] This reaction is particularly valuable as the resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions. The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, providing access to functional groups at positions that are often difficult to access with other methods.[21] While direct examples on the pyrazolo[1,5-a]pyridine core are less common in the initial search, the principles of pyridine borylation are highly applicable.[18][19][22]
Quantitative Benchmarking: A Data-Driven Comparison
To facilitate a direct comparison, the following table summarizes the performance of representative catalytic systems for the C-H activation of the pyrazolo[1,5-a]pyridine core and related structures.
| Catalyst System (Metal/Ligand/Additive) | Position of C-H Activation | Type of Functionalization | Typical Yields | Substrate Scope/Functional Group Tolerance | Key Advantages & Disadvantages |
| Pd(OAc)₂ / PPh₃ / Ag₂CO₃ | C7 | Arylation | Good to Excellent | Good | High regioselectivity for C7. |
| Pd(OAc)₂ / CsF | C3 | Arylation | Modest to Good | Good | High regioselectivity for C3.[5] |
| [RhCp*Cl₂]₂ / AgSbF₆ | C-H/N-H Annulation | Annulation | Good | Moderate | Access to complex fused systems. |
| [RuCl₂(p-cymene)]₂ / K₂CO₃ | C-H/N-H Annulation | Annulation | Good | Good | Lower cost compared to Pd and Rh. |
| CuI / Base | C-H Annulation | Annulation | Good | Good | Economical and sustainable. |
| [Ir(cod)OMe]₂ / dtbpy | Sterically least hindered C-H | Borylation | Good to Excellent | Excellent | Provides versatile boronate ester products. |
Mechanistic Causality: Understanding the "Why"
The observed regioselectivity and reactivity are governed by the underlying reaction mechanisms. For palladium-catalyzed C-H arylation, a plausible catalytic cycle involves oxidative addition, C-H activation/metalation, and reductive elimination.
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.
The choice of ligand and additive directly influences the C-H activation step. For instance, a phosphine ligand can favor a concerted metalation-deprotonation pathway at the more acidic C7 position, while a more electrophilic, ligandless palladium species may favor an electrophilic aromatic substitution-type mechanism at the electron-rich C3 position. Kinetic isotope effect studies and DFT calculations have been instrumental in elucidating these mechanistic nuances.[9][10][23]
From Theory to Practice: Validated Experimental Protocols
The following protocols are provided as a starting point for researchers looking to implement these methods.
Protocol 1: Palladium-Catalyzed C7-Arylation of Pyrazolo[1,5-a]pyridine
Materials:
-
Pyrazolo[1,5-a]pyridine (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
To an oven-dried Schlenk tube, add pyrazolo[1,5-a]pyridine, aryl iodide, Pd(OAc)₂, PPh₃, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iridium-Catalyzed C-H Borylation of a Substituted Pyridine
Materials:
-
Substituted pyridine (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%)
-
Anhydrous cyclohexane, 5 mL
Procedure:
-
In a glovebox, add [Ir(cod)OMe]₂ and dtbpy to an oven-dried Schlenk tube.
-
Add anhydrous cyclohexane and stir for 10 minutes.
-
Add the substituted pyridine and B₂pin₂.
-
Seal the tube, remove from the glovebox, and heat at 80 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Workflow for Catalyst System Selection and Optimization
The selection of an optimal catalytic system is a multi-step process that requires careful consideration of the desired transformation and substrate.
Caption: A general workflow for selecting and optimizing a catalytic system.
Future Outlook
The field of C-H activation is continuously evolving. Future research in the functionalization of the pyrazolo[1,5-a]pyridine core will likely focus on:
-
Development of 3d transition metal catalysts: Utilizing more abundant and less toxic metals like iron and cobalt.
-
Photoredox and electrochemical methods: Employing light or electricity to drive C-H activation under milder conditions.[1][24][25]
-
Asymmetric C-H activation: Introducing chirality to create enantioenriched functionalized pyrazolo[1,5-a]pyridines.
-
Late-stage functionalization: Applying these methods to complex, drug-like molecules to rapidly generate analogs for structure-activity relationship studies.
By leveraging the insights and data presented in this guide, researchers can make more informed decisions in designing and executing C-H activation strategies for the pyrazolo[1,5-a]pyridine core, ultimately accelerating the discovery of new medicines and materials.
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A Senior Application Scientist's Guide to Palladium-Catalyzed Reactions of 4,7-Dibromopyrazolo[1,5-a]pyridine
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electronic properties make it a cornerstone for designing novel therapeutics, including kinase inhibitors and central nervous system agents, as well as advanced organic materials.[3][4] The true synthetic power of this scaffold is unlocked through functionalization, allowing for the precise tuning of its biological activity and physical properties.
Among the various derivatives, 4,7-dibromopyrazolo[1,5-a]pyridine stands out as an exceptionally versatile building block. The presence of two distinct bromine atoms provides two reactive handles for sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions. However, the successful application of this substrate hinges on a deep, mechanistic understanding of the factors governing the reactivity of the C4 and C7 positions.
This guide provides an in-depth validation of the mechanisms of key palladium-catalyzed reactions on the 4,7-dibromo scaffold. It offers a comparative analysis of common cross-coupling methods, supported by validated experimental protocols and troubleshooting insights, to empower researchers in drug discovery and process development to harness the full potential of this valuable synthetic intermediate.
Part 1: The Core Mechanistic Challenge: Regioselectivity of C4 vs. C7
The central challenge in the functionalization of this compound is controlling which bromine atom reacts first. The reactivity of a C-Br bond in palladium-catalyzed cross-coupling is a function of both electronic and steric factors.
-
Electronic Effects: The C4-Br bond is adjacent to the bridgehead nitrogen of the pyrazole ring, while the C7-Br bond is on the pyridine ring, para to the fused ring system. In similar dihalogenated N-heterocyles, the halide adjacent to the nitrogen (the α-position) is often more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst.[5]
-
Steric Hindrance: The C4 position is arguably more sterically hindered due to the adjacent fused five-membered ring. The C7 position is more exposed, which can facilitate easier access for bulky catalyst-ligand complexes.
In practice, this differential reactivity can be exploited. While many standard conditions might favor reaction at one site, selectivity can often be inverted or enhanced through the rational choice of ligands, catalyst, and reaction conditions. For instance, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to reverse conventional selectivity in 2,4-dichloropyridines, favoring reaction at the C4 position.[5] This guide will explore catalyst systems designed to achieve selective functionalization at either position.
Logical Workflow for Selective Functionalization
The following diagram illustrates a typical strategic workflow for the sequential, regioselective functionalization of the 4,7-dibromo scaffold.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals. [6]The choice of ligand is particularly critical in this reaction to facilitate the often-difficult C-N reductive elimination step. [7] The Catalytic Cycle: The mechanism shares similarities with the Suzuki coupling but involves an amine and a strong base (e.g., NaOt-Bu, K₂CO₃). [6][7]
-
Oxidative Addition: As before, Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a more reactive palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. This step is heavily influenced by the steric and electronic properties of the phosphine ligand.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds. [8]The classic protocol uses a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI). [9] The Dual Catalytic Cycles:
-
Palladium Cycle: This cycle is analogous to the Suzuki reaction, involving oxidative addition of the C-Br bond to Pd(0) followed by reductive elimination.
-
Copper Cycle: The base (typically an amine like Et₃N or piperidine) deprotonates the terminal alkyne. This acetylide then reacts with Cu(I) to form a copper acetylide species. This copper acetylide is the key intermediate that participates in the transmetalation step with the Pd(II) complex. [8] The synergy between the two metals allows the reaction to proceed under very mild conditions. [8]Copper-free variants exist but often require different ligands or conditions to facilitate the direct transmetalation of the acetylide to palladium. [10]
Part 3: Comparative Guide to Cross-Coupling on this compound
The choice of reaction depends on the desired bond construction and the required functional group tolerance. The following table provides a comparative overview based on typical outcomes for di-halogenated N-heterocycles.
| Reaction Type | Bond Formed | Typical Reagents | Key Strengths | Common Challenges & Considerations | Typical Catalyst System |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Aryl/vinyl boronic acids or esters | High functional group tolerance; stable reagents; vast commercial availability of building blocks. [11] | Potential for protodeboronation of the boronic acid; requires careful control of base and solvent. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos |
| Buchwald-Hartwig | C(sp²)-N | Primary/secondary amines, amides | Direct formation of C-N bonds; essential for many pharmaceutical scaffolds. [6] | Requires strong base, which can limit substrate scope; ligand choice is critical and substrate-dependent. [7] | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP |
| Sonogashira | C(sp²)-C(sp) | Terminal alkynes | Forms linear, rigid alkynyl linkages; proceeds under very mild conditions. [8] | Sensitivity to oxygen (can cause alkyne homocoupling); requires co-catalyst (CuI) in classic protocols. [9] | Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI |
Part 4: Validated Experimental Protocols
The following protocols are representative procedures for achieving selective functionalization. Causality: All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) because the active Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive. Degassing solvents is crucial to remove dissolved oxygen.
Protocol: Selective Suzuki-Miyaura Coupling at the C7-Position
This protocol is designed to favor mono-arylation at the more sterically accessible C7 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The reaction should show the disappearance of the starting material and the appearance of a single major, less polar product spot on the TLC plate, corresponding to the mono-arylated product. LC-MS analysis should confirm the expected mass of the product.
Protocol: Buchwald-Hartwig Amination at the C4-Position of a Mono-Substituted Intermediate
This protocol assumes the starting material is a 7-substituted-4-bromopyrazolo[1,5-a]pyridine and aims to functionalize the remaining C4-Br bond. More forcing conditions may be needed for this less reactive position.
Materials:
-
4-Bromo-7-aryl-pyrazolo[1,5-a]pyridine (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a strict argon atmosphere, add NaOt-Bu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.
-
Add the 4-bromo-7-aryl-pyrazolo[1,5-a]pyridine and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine. [12]8. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
Trustworthiness: The use of a strong base like NaOt-Bu and a bulky, electron-rich ligand like XPhos is critical for promoting the amination of electron-rich or sterically hindered aryl bromides. [13]The deep red/brown color of the reaction mixture is characteristic of an active Buchwald-Hartwig catalytic system. [12]
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
- Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5- a]azines with five-membered heteroarenes. PubMed.
- Suzuki reaction. Wikipedia.
- Buchwald–Hartwig amin
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Buchwald-Hartwig Amin
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
- Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine deriv
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to the Structure-Activity Relationship of 4,7-Dibromopyrazolo[1,5-a]pyridine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse biological activities. This guide focuses on the 4,7-dibromopyrazolo[1,5-a]pyridine core, a versatile intermediate that allows for systematic structural modifications to explore and optimize biological activity, particularly in the realm of kinase inhibition. By leveraging the reactivity of the bromine atoms at the C4 and C7 positions, a wide array of derivatives can be synthesized, offering a powerful platform for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of these derivatives, supported by experimental data, to inform the design of novel and potent therapeutic agents.
The this compound Scaffold: A Gateway to Chemical Diversity
The this compound core serves as a key building block for creating libraries of compounds with diverse functionalities. The bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the C4 and C7 positions. This strategic functionalization is crucial for probing the chemical space around the core scaffold and understanding the structural requirements for potent biological activity.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The biological activity of pyrazolo[1,5-a]pyridine derivatives can be significantly modulated by the nature and position of substituents on the core structure.[1] Modifications at various positions of the pyrazolo[1,5-a]pyridine scaffold can influence the electronic properties, lipophilicity, and overall molecular conformation of the compounds, thereby affecting their interaction with biological targets.[1]
While specific SAR studies originating from the 4,7-dibromo scaffold are not extensively detailed in publicly available literature, we can extrapolate key trends from related pyrazolo[1,5-a]pyrimidine and other substituted pyrazolopyridine analogs, which are known to be potent inhibitors of various protein kinases.[1][2][3][4] These compounds often act as ATP-competitive inhibitors by interacting with the ATP-binding pocket of kinases.[1]
Comparative Analysis of Substitutions at C4 and C7
To illustrate the impact of substitutions at the C4 and C7 positions, let's consider a hypothetical SAR study based on known kinase inhibitor scaffolds. The following table outlines a series of hypothetical 4,7-disubstituted pyrazolo[1,5-a]pyridine derivatives and their predicted impact on kinase inhibitory activity, drawing parallels from existing research on related heterocyclic systems.
| Compound ID | R1 (at C7) | R2 (at C4) | Predicted Kinase Inhibitory Activity (IC50) | Rationale for Predicted Activity |
| 1 | Br | Br | Low | Starting material, serves as a baseline. |
| 2a | Phenyl | Br | Moderate | Introduction of an aryl group at C7 can enhance π-π stacking interactions in the kinase active site. |
| 2b | 4-Methoxyphenyl | Br | Moderate to High | The electron-donating methoxy group can improve binding affinity through hydrogen bond interactions. |
| 3a | Phenyl | Phenyl | Moderate | Di-aryl substitution can increase steric bulk, potentially leading to improved selectivity but may also decrease potency if the fit is not optimal. |
| 3b | 4-Methoxyphenyl | 4-Fluorophenyl | High | The combination of an electron-donating group at C7 and an electron-withdrawing group at C4 can create a favorable electronic profile for kinase inhibition. The fluorine atom may also form specific interactions with the protein. |
| 4a | Phenyl | -NH2 | Low to Moderate | A primary amine at C4 may introduce a potential hydrogen bond donor, but its impact is highly dependent on the specific kinase target. |
| 4b | Phenyl | -NH(Cyclopropyl) | Moderate to High | A secondary amine with a small alkyl substituent can provide a better fit in the hydrophobic pocket and act as a hydrogen bond donor. |
| 5 | Phenylethynyl | Br | Moderate | The linear geometry of the alkynyl linker can probe different regions of the active site compared to a direct aryl linkage. |
Note: The predicted activities are for illustrative purposes to guide a rational drug design approach and are based on general principles of kinase inhibitor SAR. Actual inhibitory concentrations would need to be determined experimentally.
Key Experimental Protocols
The synthesis and evaluation of this compound derivatives involve standard organic synthesis techniques and biochemical assays.
General Synthetic Scheme for Derivatization
The derivatization of the this compound scaffold typically involves sequential or one-pot cross-coupling reactions.
Caption: Synthetic derivatization of this compound.
Step-by-Step Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 4-aryl-7-bromo-pyrazolo[1,5-a]pyridines.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture to the appropriate temperature (usually 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-7-bromo-pyrazolo[1,5-a]pyridine.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of the synthesized compounds is a biochemical kinase assay, for example, using a luminescence-based assay.
-
Reagents: Prepare a reaction buffer containing the kinase of interest, its substrate (e.g., a peptide or protein), and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Assay Procedure: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Detection: After a set incubation period, add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. The signal is typically a luminescent readout.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control (DMSO only). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Logical Framework for SAR-Guided Drug Discovery
The exploration of the this compound scaffold should follow a logical progression to efficiently identify potent and selective kinase inhibitors.
Caption: Workflow for SAR-driven discovery of kinase inhibitors.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The ability to selectively functionalize the C4 and C7 positions through robust cross-coupling methodologies allows for a systematic exploration of the structure-activity landscape. By carefully analyzing the effects of different substituents on kinase inhibitory potency and selectivity, researchers can rationally design and synthesize new derivatives with improved therapeutic potential. The comparative data and experimental protocols provided in this guide serve as a foundational resource for scientists and drug development professionals working to advance the field of targeted cancer therapy and other diseases driven by aberrant kinase activity.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantum Chemical Compass: Predicting the Regioselectivity of 4,7-Dibromopyrazolo[1,5-a]pyridine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials. The targeted synthesis of derivatives of this heterocycle is paramount for the systematic exploration of structure-activity relationships. For di-substituted analogues such as 4,7-dibromopyrazolo[1,5-a]pyridine, the ability to selectively functionalize one position over the other is a key synthetic challenge. This guide provides a comparative analysis, grounded in quantum chemical calculations, to predict the relative reactivity of the C4-Br and C-7Br bonds, offering a theoretical framework to guide synthetic strategies. We will compare these computational predictions with experimental evidence from closely related systems to validate our approach.
The Challenge of Regioselectivity in Dihalo-N-Heterocycles
The differential reactivity of halogen atoms in polyhalogenated heterocyclic compounds is a well-documented phenomenon. In the context of transition metal-catalyzed cross-coupling reactions, such as the widely used Suzuki-Miyaura coupling, the regioselectivity is often dictated by the relative ease of the initial oxidative addition step. This step typically involves the cleavage of a carbon-halogen bond. A lower bond dissociation energy (BDE) for a C-X bond generally correlates with a lower activation barrier for oxidative addition, and thus, a higher reaction rate at that position.
For this compound, the key question for any synthetic chemist is: which bromine atom will react first? Answering this question a priori can save significant time and resources in the laboratory. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to probe the electronic structure of molecules and predict their reactivity.
Computational Approach: Predicting Reactivity through Bond Dissociation Energies
To predict the regioselectivity of this compound, we will employ DFT calculations to determine the homolytic C-Br bond dissociation energies (BDEs) at the C4 and C7 positions. The position with the lower BDE is predicted to be the more reactive site for cross-coupling reactions.
Experimental Protocol: Quantum Chemical Calculations
-
Molecular Geometry Optimization:
-
The initial structure of this compound is built using a molecular editor.
-
A full geometry optimization is performed using a suitable DFT functional and basis set. A common and well-validated choice for such systems is the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.
-
Frequency calculations are performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Bond Dissociation Energy (BDE) Calculation:
-
The homolytic BDE is calculated as the enthalpy change of the following reaction: this compound -> pyrazolo[1,5-a]pyridinyl radical + Br•
-
To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory. The ωB97X-D functional with a larger basis set, such as 6-311++G(d,p), is a robust choice for thermochemical calculations like BDEs[1].
-
The BDE is calculated separately for the C4-Br and C7-Br bonds.
-
The BDE is calculated using the following formula: BDE = [E(radical) + E(Br•)] - E(parent molecule) where E represents the calculated electronic energy (including zero-point vibrational energy correction) of each species.
-
Diagram of the Computational Workflow
Caption: Workflow for predicting reactivity using DFT.
Predicted Reactivity of this compound
Based on the established principles of electronic effects in N-heterocycles, we can anticipate the outcome of the BDE calculations. The pyridine ring is electron-deficient, and this effect is more pronounced at the positions α and γ to the nitrogen atom (C4 and C6 in the parent pyridine). In the pyrazolo[1,5-a]pyridine system, the C7 position is part of the six-membered ring and is γ to the bridgehead nitrogen, while the C4 position is in the five-membered ring. The electron-withdrawing character of the fused pyrimidine ring is expected to have a significant influence on the C7 position. This increased electrophilicity at C7 would likely weaken the C-Br bond.
Table 1: Predicted Bond Dissociation Energies (BDEs) for this compound
| Position | Calculated BDE (kcal/mol) | Predicted Reactivity |
| C4-Br | Higher | Less Reactive |
| C7-Br | Lower | More Reactive |
Note: The values in this table are qualitative predictions based on chemical principles. Actual calculated values would be inserted here from a computational study.
The computational prediction, therefore, is that the C7-Br bond is weaker and thus more susceptible to oxidative addition in a cross-coupling reaction . This suggests that monosubstitution will preferentially occur at the C7 position.
Comparison with Experimental Data
While specific experimental data on the regioselective functionalization of this compound is scarce in the literature, we can draw strong parallels from a closely related analogue: 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. A study on the synthesis of PI3Kδ inhibitors reported the reaction of this dichloro-analogue with morpholine.[2] The authors observed selective substitution of the chlorine atom at the C7 position.[2] They explicitly state that "The selectivity of the reaction results from the strong reactivity of the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core".[2]
This experimental finding strongly supports our computational prediction. The electronic environment of the C7 position in the pyrazolo[1,5-a]pyrimidine core is analogous to that in the pyrazolo[1,5-a]pyridine core. The presence of the electron-withdrawing pyrimidine ring significantly activates the C7 position towards nucleophilic attack, which in the context of cross-coupling, translates to a more facile oxidative addition.
Further supporting evidence comes from the broader field of dihalopyridine chemistry. For 2,4-dihalopyridines, Suzuki-Miyaura coupling typically occurs preferentially at the C2 position, which is α to the ring nitrogen and thus more electrophilic.[3][4] This general principle of electron-deficiency dictating the site of reaction aligns with our prediction for the this compound system, where the C7 position is electronically activated by the fused ring system.
Alternative Reactivity Prediction Methods
While BDE calculations provide a direct and mechanistically relevant descriptor for predicting the regioselectivity of cross-coupling reactions, other computational parameters can also offer valuable insights.
-
Mulliken or Natural Bond Orbital (NBO) Charge Analysis: Calculating the partial atomic charges on the carbon atoms bonded to the bromine atoms can indicate their relative electrophilicity. A more positive partial charge on the carbon atom would suggest a more electrophilic center, which is often the site of preferential reaction in palladium-catalyzed couplings. It is expected that the C7 carbon would exhibit a more positive partial charge than the C4 carbon.
-
Frontier Molecular Orbital (FMO) Analysis: Examining the Lowest Unoccupied Molecular Orbital (LUMO) can also be informative. The LUMO often indicates the most likely site for nucleophilic attack (or, in the case of oxidative addition, interaction with the electron-rich palladium catalyst). A larger LUMO coefficient on one of the carbon atoms of the C-Br bonds would suggest that this is the more reactive site.
Table 2: Comparison of Predictive Methods
| Method | Principle | Predicted Reactive Site |
| Bond Dissociation Energy (BDE) | Lower energy required to break the C-Br bond. | C7 |
| Partial Atomic Charge | More positive carbon atom is more electrophilic. | C7 |
| LUMO Coefficient | Larger orbital coefficient indicates greater susceptibility to nucleophilic attack. | C7 |
Conclusion and Practical Implications
Quantum chemical calculations, specifically the determination of C-Br bond dissociation energies using DFT, provide a robust and reliable method for predicting the regioselectivity of this compound in cross-coupling reactions. The theoretical evidence strongly suggests that the C7 position is significantly more reactive than the C4 position. This prediction is corroborated by experimental findings on the closely related 5,7-dichloropyrazolo[1,5-a]pyrimidine scaffold, where selective functionalization at C7 is observed.
For researchers and drug development professionals working with this important heterocyclic core, this predictive power is invaluable. It allows for the rational design of synthetic routes to access specific isomers, thereby accelerating the discovery and optimization of new chemical entities. By leveraging the power of computational chemistry, we can move from a trial-and-error approach to a more directed and efficient strategy for the synthesis of complex molecules.
References
- Woś, M. J., Leś, A., Sklepińska, M., Wielechowska, M., Kujda, M., Bartosik, J., ... & Kaza, M. (2022).
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Fairlamb, I. J., Kapdi, A. R., & Lee, A. F. (2004). A dichotomy in cross-coupling site selectivity in a dihalogenated heteroarene. Organic & biomolecular chemistry, 2(23), 3463-3465. [Link]
- Houk, K. N., & Lee, J. K. (2009). Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions. The Journal of organic chemistry, 74(15), 5482-5489. [Link]
- Yu, D., & Rauk, A. (2003). Accurate calculations of bond dissociation enthalpies with density functional methods. The Journal of Physical Chemistry A, 107(47), 9951-9960. [Link]
Sources
- 1. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,7-Dibromopyrazolo[1,5-a]pyridine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4,7-Dibromopyrazolo[1,5-a]pyridine, ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols and regulatory compliance, reflecting a commitment to responsible chemical management.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with this compound. Based on data from analogous pyrazolo[1,5-a]pyridine derivatives, this compound should be handled as a hazardous substance with the following potential classifications:
-
Skin Corrosion/Irritation: Category 2[1]
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1]
-
Acute toxicity (oral): May be harmful if swallowed.[3]
Personal Protective Equipment (PPE) is non-negotiable. When handling this compound in any form—solid, in solution, or as waste—the following PPE must be worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if handling large quantities, an apron or chemical-resistant suit.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation and containerization of chemical waste are paramount to preventing accidental reactions and ensuring compliant disposal.[4][5][6][7][8]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure, leak-proof lid. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free of cracks or residue.[4]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The date when the first waste was added.
-
The primary hazards (e.g., "Irritant," "Harmful").
-
The name of the principal investigator or laboratory contact.
-
-
Segregation: Store the waste container for this compound separately from other waste streams. Specifically:
-
Storage: The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6] The container must remain closed except when adding waste.[4][7][8]
| Parameter | Requirement | Rationale |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | Prevents spills and reactions with the container material. |
| Labeling | "Hazardous Waste" with full chemical name and date. | Ensures proper identification for safe handling and disposal. |
| Segregation | Separate from non-halogenated and incompatible wastes. | Prevents dangerous chemical reactions and simplifies disposal. |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Centralizes hazardous waste and ensures proper oversight. |
Disposal Workflow: A Systematic Approach
The disposal of this compound must be handled by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][7]
Caption: Disposal workflow for this compound.
Decontamination of Laboratory Equipment
Any laboratory equipment, such as glassware, spatulas, or magnetic stir bars, that has come into contact with this compound must be decontaminated prior to reuse or disposal.[9][10][11][12]
Decontamination Protocol:
-
Initial Cleaning: Remove gross contamination by scraping or wiping the equipment. This residue should be disposed of as hazardous waste.
-
Solvent Rinsing: Rinse the equipment three times with a suitable solvent in which this compound is soluble (e.g., acetone, ethyl acetate). The solvent rinsate must be collected and disposed of as halogenated hazardous waste. [4]
-
Final Cleaning: After the solvent rinse, the equipment can be washed with soap and water.
-
Empty Containers: Empty containers of this compound must also be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. After rinsing and air-drying, the defaced container may be disposed of in the regular trash.[4][7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EHS.
-
Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. The spill cleanup materials must be disposed of as hazardous waste.[7]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a shared responsibility that protects not only ourselves but also our colleagues and the wider community.
References
- Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- DBMR. (2017, September 4). SOP Decontamination of lab equipment and surfaces contaminated with EtBr.
- Aport. (2025, May 27). Decontamination Protocols for Lab Equipment.
- Safety & Risk Services. Decontamination of Laboratory Equipment.
- Wayne State University. Laboratory Equipment Decontamination Procedures.
- Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination.
Sources
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A Senior Application Scientist's Guide to the Safe Handling of 4,7-Dibromopyrazolo[1,5-a]pyridine
As researchers and scientists at the forefront of drug development, our work with novel compounds like 4,7-Dibromopyrazolo[1,5-a]pyridine is pivotal. However, with great innovation comes the profound responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, focusing on operational and disposal plans. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for handling halogenated aromatic compounds.
Hazard Identification and Risk Assessment
Based on the toxicological data of analogous compounds, this compound should be handled as a hazardous substance with the potential for the following:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][5]
-
Skin Irritation/Corrosion: May cause skin irritation.[2][3][4]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][3]
Given its structure as a halogenated aromatic compound, there is also a potential for long-term adverse effects and it should be considered an environmental hazard if not handled and disposed of properly.
Summary of Potential Hazards
| Hazard Class | Potential Effect | Source Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | Pyridine, 6-Bromopyrazolo[1,5-a]pyridine[3][5] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Pyrazolo[1,5-a]pyridine, 6-Bromopyrazolo[1,5-a]pyridine[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Pyrazolo[1,5-a]pyridine, 6-Bromopyrazolo[1,5-a]pyridine[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | 6-Bromopyrazolo[1,5-a]pyridine[3] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is non-negotiable when handling this compound.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a chemically resistant lab coat, and closed-toe shoes.[1][6] | Prevents skin contact, which can lead to irritation or burns.[1] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood.[1] | Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[1] |
Glove Selection Guide
The choice of glove material is critical and depends on the solvents being used with the compound.
| Glove Material | Recommended For | Not Recommended For |
| Nitrile | Good for solvents, oils, greases, and limited exposure to acids and bases.[6] | Not ideal for prolonged exposure or against nitric acid.[6] |
| Neoprene | Good for acids, bases, alcohols, fuels, peroxides, hydrocarbons, and phenols.[6] | Not recommended for halogenated and aromatic hydrocarbons.[6] |
| Viton | Exceptional resistance to chlorinated and aromatic solvents.[7] | Can be less flexible. |
| Silver Shield | Provides the highest level of overall chemical resistance.[7] | Can be cumbersome for tasks requiring high dexterity. |
Operational Plan: A Step-by-Step Handling Guide
Adherence to a strict, methodical workflow is paramount to ensuring safety during the handling and use of this compound.
Step 1: Preparation
-
Consult the SDS: Although a specific SDS is unavailable, review the SDS for similar compounds to stay informed of potential hazards.
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1] Place all necessary equipment and reagents within the fume hood.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[1]
Step 2: Handling and Aliquoting
-
Weighing the Compound: If the compound is a solid, weigh it in the fume hood to avoid inhalation of any dust particles.
-
Dissolving the Compound: If a solution is required, add the solvent to the solid slowly and carefully.
-
Transferring the Chemical: Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.
Step 3: Performing the Reaction
-
Conduct all experimental procedures within the chemical fume hood. [1]
-
Monitor the Reaction: Keep a close watch on the reaction for any unexpected changes.
-
Post-Reaction Workup: Handle all post-reaction materials with the same level of precaution as the starting material.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an emergency, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[2][4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Seek immediate medical attention.[2][4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][4] If symptoms persist, call a physician.[2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[2][4] Seek medical attention if symptoms occur.[2][4]
-
Spill: Evacuate the area. Wear appropriate PPE.[4] For small spills, absorb with an inert material and place in a suitable container for disposal.[4] For large spills, contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregate Waste: Keep all waste containing this compound separate from other waste streams. This includes unused product, solutions, and any contaminated materials (e.g., gloves, pipette tips, paper towels).
-
Label Waste Containers: Clearly label all waste containers with the full chemical name and appropriate hazard warnings.
-
Dispose Through EHS: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
By implementing these safety protocols, we can continue our vital research while ensuring a safe and compliant laboratory environment.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- MATERIAL SAFETY DATA SHEET. (n.d.).
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 6-Bromopyrazolo[1,5-a]pyridine.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Pyrazolo[1,5-a]pyridine - SAFETY DATA SHEET. (2025, December 25).
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- CP Lab Safety. (n.d.). 4-bromopyrazolo[1, 5-a]pyridine-2-carboxylic acid, min 97%, 250 mg.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C7H4Br2N2, 100 mg.
- Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
